Product packaging for 1-Hexanamine, hydrochloride(Cat. No.:CAS No. 142-81-4)

1-Hexanamine, hydrochloride

Cat. No.: B094487
CAS No.: 142-81-4
M. Wt: 137.65 g/mol
InChI Key: XKDUZXVNQOZCFC-UHFFFAOYSA-N
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Description

1-Hexanamine, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H16ClN and its molecular weight is 137.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210910. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16ClN B094487 1-Hexanamine, hydrochloride CAS No. 142-81-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hexan-1-amine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15N.ClH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKDUZXVNQOZCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16ClN
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Related CAS

111-26-2 (Parent)
Record name 1-Hexanamine, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID2059722
Record name 1-Hexanamine, hydrochloride
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Molecular Weight

137.65 g/mol
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CAS No.

142-81-4
Record name Hexylammonium chloride
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Record name 1-Hexanamine, hydrochloride (1:1)
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Record name 1-Hexanamine, hydrochloride
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Foundational & Exploratory

Spectral Analysis of 1-Hexanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Hexanamine hydrochloride, also known as hexylammonium chloride, is a primary amine salt with a wide range of applications in chemical synthesis, serving as a precursor for surfactants, corrosion inhibitors, and various pharmaceutical and agricultural compounds. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals for quality control, structural elucidation, and reaction monitoring. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Hexanamine hydrochloride, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Quantitative Spectral Data

The following tables summarize the key spectral data for 1-Hexanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Solvent: D₂O Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.0 - 3.2Triplet (t)2H-CH₂-NH₃⁺ (C1)
~1.6 - 1.8Multiplet (m)2H-CH₂- (C2)
~1.2 - 1.4Multiplet (m)6H-CH₂- (C3, C4, C5)
~0.8 - 1.0Triplet (t)3H-CH₃ (C6)
~8.2Singlet (s, broad)3H-NH₃⁺

Note: The chemical shift of the amine protons (-NH₃⁺) is highly dependent on the solvent and concentration. In deuterated chloroform (CDCl₃), this peak typically appears around δ 7.5 ppm. The use of D₂O will cause the amine protons to exchange with deuterium, leading to the disappearance of this signal.[1]

¹³C NMR (Carbon-13 NMR) Spectral Data

Solvent: D₂O Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift (δ) ppmAssignment
~40C1 (-CH₂-NH₃⁺)
~31C4
~28C2
~26C3
~22C5
~14C6 (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of 1-Hexanamine hydrochloride is typically acquired from a solid sample, often prepared as a mull.

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 3100Strong, BroadN-H stretching (from -NH₃⁺)
2850 - 2960StrongC-H stretching (aliphatic)
~1600MediumN-H bending (asymmetric)
~1500MediumN-H bending (symmetric)
~1465MediumC-H bending (methylene)
Mass Spectrometry (MS)

The mass spectrum of 1-Hexanamine hydrochloride will typically show the fragmentation pattern of the free base, 1-Hexanamine, as the hydrochloride salt dissociates under common ionization conditions.

m/z RatioIon
102.1[C₆H₁₅N + H]⁺ (Protonated Molecule)
101.1[C₆H₁₅N]⁺ (Molecular Ion)

Experimental Workflow and Methodologies

The following diagram and protocols detail the standardized procedures for obtaining the spectral data presented above.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weighing of 1-Hexanamine HCl Dissolve Dissolution in Deuterated Solvent (NMR) or Mull Preparation (IR) Prep->Dissolve Transfer Transfer to NMR Tube or IR Plate Dissolve->Transfer NMR_Acq NMR Spectrometer Transfer->NMR_Acq Instrumental Analysis IR_Acq FTIR Spectrometer Transfer->IR_Acq Instrumental Analysis MS_Acq Mass Spectrometer Transfer->MS_Acq Instrumental Analysis Processing Spectral Processing (Fourier Transform, Baseline Correction) NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Interpretation Peak Picking & Structural Assignment Processing->Interpretation Report Data Reporting & Archiving Interpretation->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 1-Hexanamine hydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

    • The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A greater number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.

    • The spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • The peaks are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Split Mull Technique):

    • Place a small amount (2-5 mg) of solid 1-Hexanamine hydrochloride onto an agate mortar.

    • Add one to two drops of a mulling agent (e.g., Nujol for the 1330-400 cm⁻¹ region or Fluorolube for the 3800-1330 cm⁻¹ region).

    • Grind the mixture with a pestle until a smooth, uniform paste is formed.

    • Spread a thin film of the mull between two salt plates (e.g., KBr or NaCl).

    • Ensure there are no air bubbles trapped between the plates.

  • Instrumental Analysis:

    • Place the salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • The positions of the absorption bands (in cm⁻¹) are identified and their intensities are noted.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a stock solution of 1-Hexanamine hydrochloride in a suitable volatile solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

    • If using an infusion method, the sample is loaded into a syringe for direct injection into the ion source. If using LC-MS, the sample is transferred to an autosampler vial.

  • Instrumental Analysis (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source at a constant flow rate.

    • A high voltage is applied to the ESI needle, causing the sample to form a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of ions at each m/z value.

  • Data Processing:

    • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

    • The molecular ion and key fragment ions are identified.

References

Navigating the Solubility Landscape of 1-Hexanamine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-hexanamine hydrochloride in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the manipulation of this compound's solubility is critical. The guide summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Core Topic: Solubility Profile of 1-Hexanamine Hydrochloride

1-Hexanamine hydrochloride, the salt of the primary aliphatic amine hexylamine, presents a solubility profile that is crucial for its application in organic synthesis, particularly in the formation of surfactants, corrosion inhibitors, and pharmaceutical intermediates.[1][2] The presence of the hydrophilic ammonium chloride group and the hydrophobic hexyl chain gives the molecule amphiphilic character, influencing its behavior in different solvent systems. The formation of the hydrochloride salt is a standard method to enhance the handling, stability, and often the aqueous solubility of the parent amine.[1]

Data Presentation: Quantitative Solubility Data

Quantitative data on the solubility of 1-hexanamine hydrochloride in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the following table summarizes the available data.

SolventChemical FormulaDielectric Constant (approx.)Solubility ( g/100 mL at 20°C)
WaterH₂O80.1> 50 (pH-dependent)[1]
EthanolC₂H₅OH24.5~ 30[1]
Diethyl Ether(C₂H₅)₂O4.3< 1[1]

It is important to note that the solubility of amine salts can be significantly influenced by factors such as temperature, pH (in the case of aqueous solutions), and the presence of impurities.[1]

Qualitative Solubility Information

While extensive quantitative data is limited, general principles of solubility, such as "like dissolves like," can provide guidance.[3] 1-Hexanamine hydrochloride, being a salt, is a polar compound. Therefore, it is expected to have higher solubility in polar solvents and lower solubility in non-polar solvents. The free base, 1-hexylamine, is soluble in most organic solvents.[4] However, the salt's solubility characteristics will differ due to the ionic nature of the hydrochloride group. It is generally understood that amine hydrohalide salt solubility decreases in less polar solvents, for instance, from chloroform to cyclohexane.[5]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemistry. Several methods can be employed, generally categorized as analytical or synthetic.[6][7] The most common and reliable analytical method for determining the equilibrium solubility of a compound like 1-hexanamine hydrochloride is the Saturated Shake-Flask Method .[6][7]

Detailed Methodology: Saturated Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[6][7]

1. Preparation of the Saturated Solution:

  • An excess amount of 1-hexanamine hydrochloride is added to the chosen organic solvent in a sealed, thermostatted vessel (e.g., a flask or vial).
  • The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically ranging from 24 to 72 hours).[6][7]

2. Phase Separation:

  • Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to ensure accurate measurement.
  • Common techniques for phase separation include centrifugation followed by careful decantation of the supernatant, or filtration through a membrane filter that does not interact with the solute or solvent.[6][7]

3. Analysis of the Saturated Solution:

  • A known volume or weight of the clear, saturated solution is carefully sampled.
  • The concentration of 1-hexanamine hydrochloride in the sample is determined using a suitable analytical technique. The choice of technique depends on the properties of the compound and the solvent.
  • Gravimetric Analysis: The solvent is evaporated from a known weight of the saturated solution, and the mass of the remaining solid residue (1-hexanamine hydrochloride) is determined. This method is straightforward but requires the solute to be non-volatile.
  • Spectroscopic Methods (e.g., UV-Vis or NMR): If the compound has a suitable chromophore or NMR active nuclei, a calibration curve can be used to determine the concentration in the saturated solution.
  • Chromatographic Methods (e.g., HPLC): High-performance liquid chromatography is a powerful technique for accurately determining the concentration of a solute in a solution. A calibration curve with known concentrations of 1-hexanamine hydrochloride is required.

4. Calculation and Reporting:

  • The solubility is calculated from the determined concentration and is typically expressed in units such as g/100 mL, mg/mL, or mol/L at a specific temperature.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described experimental protocol for determining the solubility of 1-hexanamine hydrochloride.

G General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess 1-Hexanamine HCl to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) agitate->separate sample Sample Saturated Solution separate->sample analyze Determine Concentration (Gravimetric, Spectroscopic, or Chromatographic) sample->analyze calculate Calculate and Report Solubility analyze->calculate end End calculate->end

Caption: General Experimental Workflow for Solubility Determination.

G Decision Pathway for Solubility Classification start Start with Unknown Compound water_sol Test Solubility in Water start->water_sol water_soluble Water Soluble water_sol->water_soluble Yes water_insoluble Water Insoluble water_sol->water_insoluble No ether_sol Test Solubility in Diethyl Ether ether_soluble Ether Soluble ether_sol->ether_soluble Yes ether_insoluble Ether Insoluble ether_sol->ether_insoluble No hcl_sol Test Solubility in 5% HCl naoh_sol Test Solubility in 5% NaOH hcl_sol->naoh_sol No acid_soluble Acid Soluble (Base) hcl_sol->acid_soluble Yes base_soluble Base Soluble (Acid) naoh_sol->base_soluble Yes base_insoluble Base Insoluble (Neutral) naoh_sol->base_insoluble No water_soluble->ether_sol water_insoluble->hcl_sol acid_insoluble Acid Insoluble

Caption: Decision Pathway for Qualitative Solubility Classification.

References

In-Depth Technical Guide: The Thermal Decomposition Pathway of 1-Hexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal decomposition pathway of 1-hexanamine hydrochloride. Due to a lack of specific experimental data in publicly available literature for this compound, this guide synthesizes information from analogous primary alkylamine hydrochlorides to propose a scientifically grounded decomposition mechanism. This document outlines the anticipated multi-stage decomposition process, identifies potential decomposition products, and furnishes detailed, representative experimental protocols for conducting rigorous thermal analysis. The included methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are designed to enable researchers to generate precise and reproducible data. Visualizations of the experimental workflow and the proposed decomposition pathway are provided to facilitate a clear understanding of the processes.

Introduction

1-Hexanamine hydrochloride is an organic salt that finds application as a precursor and intermediate in the synthesis of various pharmaceuticals, surfactants, and other specialty chemicals. A thorough understanding of its thermal stability and decomposition pathway is critical for ensuring safe handling, establishing appropriate storage conditions, and optimizing manufacturing processes, particularly those involving elevated temperatures. Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts, making a detailed analysis of this process a key aspect of chemical process safety and development.

This guide proposes a two-stage thermal decomposition pathway for 1-hexanamine hydrochloride, based on the established behavior of similar long-chain primary amine hydrochlorides. The initial stage involves the dissociation of the salt into its constituent free amine and hydrogen chloride, followed by a higher-temperature decomposition of the resulting 1-hexanamine.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 1-hexanamine hydrochloride is anticipated to proceed through a two-stage mechanism.

Stage 1: Dissociation

At elevated temperatures, 1-hexanamine hydrochloride is expected to undergo a reversible dissociation into 1-hexanamine and hydrogen chloride gas. This is a common decomposition route for alkylammonium halides.

C₆H₁₃NH₃Cl (s) ⇌ C₆H₁₃NH₂ (g) + HCl (g)

This initial decomposition step is endothermic and would be observable as a distinct weight loss in Thermogravimetric Analysis (TGA), corresponding to the combined mass of 1-hexanamine and HCl. Differential Scanning Calorimetry (DSC) would show an endothermic peak associated with this dissociation.

Stage 2: Decomposition of 1-Hexanamine

The 1-hexanamine produced in the first stage will undergo further thermal decomposition at higher temperatures. The pyrolysis of primary amines is a complex process that can proceed through various free-radical pathways, including C-N and C-C bond cleavage. This leads to the formation of a mixture of smaller hydrocarbons, ammonia, and other nitrogen-containing compounds.

C₆H₁₃NH₂ (g) → Smaller hydrocarbons (alkanes, alkenes) + NH₃ (g) + Other nitrogenous compounds

This second stage of decomposition would be characterized by a further weight loss in the TGA curve and would likely involve a series of exothermic and endothermic events in the DSC curve, reflecting the complexity of the bond-breaking and bond-forming reactions.

Quantitative Data Summary

The following table summarizes the expected thermal events and decomposition products for 1-hexanamine hydrochloride. The temperature ranges are estimates based on the general thermal behavior of similar alkylamine hydrochlorides and should be experimentally verified.

Thermal EventTechniqueEstimated Temperature Range (°C)Expected ObservationPrimary Products
Melting/DissociationDSC/TGA150 - 250Endothermic peak / Initial weight loss1-Hexanamine, Hydrogen Chloride
1-Hexanamine DecompositionTGA250 - 500Secondary weight lossAmmonia, C1-C6 Alkanes and Alkenes (e.g., hexane, hexene), Nitriles
Further FragmentationTGA> 500Continued weight loss to residueSmaller hydrocarbons, char

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol describes a general procedure for the simultaneous TGA/DSC analysis of 1-hexanamine hydrochloride to determine its thermal stability and identify the temperatures of decomposition events.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.

  • Alumina or platinum crucibles.

  • High-purity nitrogen gas supply.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-hexanamine hydrochloride into a tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (empty) into the instrument.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain the nitrogen purge throughout the experiment.

  • Data Analysis:

    • Record the weight loss as a function of temperature (TGA curve).

    • Record the heat flow as a function of temperature (DSC curve).

    • Determine the onset and peak temperatures of decomposition from the TGA and DSC curves.

    • Calculate the percentage weight loss for each decomposition step.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol provides a method for the identification of the volatile products generated during the thermal decomposition of 1-hexanamine hydrochloride.

Instrumentation:

  • Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Inert pyrolysis sample cups.

  • Helium carrier gas.

Procedure:

  • Sample Preparation: Place approximately 0.1-0.5 mg of 1-hexanamine hydrochloride into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample cup into the pyrolyzer.

    • Heat the sample to a series of temperatures corresponding to the decomposition stages identified by TGA (e.g., 250 °C and 400 °C). A flash pyrolysis at a high temperature (e.g., 600 °C) can also be performed to analyze the complete fragmentation pattern.

    • Hold the pyrolysis temperature for a short duration (e.g., 10-30 seconds).

  • GC-MS Analysis:

    • The volatile pyrolysis products are swept directly into the GC column by the helium carrier gas.

    • GC Conditions (Representative):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

      • Inlet Temperature: 250 °C.

      • Oven Program: 40 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Representative):

      • Ion Source Temperature: 230 °C.

      • Mass Range: m/z 35-550.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the individual peaks in the total ion chromatogram.

    • Compare the mass spectra of the separated components with a standard mass spectral library (e.g., NIST) to identify the decomposition products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample 1-Hexanamine Hydrochloride TGA_Sample Weigh 5-10 mg for TGA/DSC Sample->TGA_Sample PyGCMS_Sample Place 0.1-0.5 mg for Py-GC-MS Sample->PyGCMS_Sample TGA_DSC TGA/DSC Analysis (30-600°C @ 10°C/min) TGA_Sample->TGA_DSC Py_GCMS Py-GC-MS Analysis (Pyrolysis at key temps) PyGCMS_Sample->Py_GCMS TGA_Data TGA Curve (Weight % vs. Temp) DSC Curve (Heat Flow vs. Temp) TGA_DSC->TGA_Data GCMS_Data Total Ion Chromatogram Mass Spectra of Products Py_GCMS->GCMS_Data Interpretation Identify Decomposition Stages & Product Identification TGA_Data->Interpretation GCMS_Data->Interpretation Decomposition_Pathway cluster_stage1 Stage 1: Dissociation (150-250°C) cluster_stage2 Stage 2: Decomposition (>250°C) Start 1-Hexanamine Hydrochloride (C₆H₁₃NH₃Cl) Products1 1-Hexanamine (C₆H₁₃NH₂) + Hydrogen Chloride (HCl) Start->Products1 Heat Amine 1-Hexanamine (C₆H₁₃NH₂) Products1->Amine Further Heating Products2 Decomposition Products: - Ammonia (NH₃) - Alkanes/Alkenes (C₁-C₆) - Nitriles Amine->Products2 Higher Heat

Unveiling the Crystalline Architecture of 1-Hexanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystal structure of 1-Hexanamine hydrochloride (also known as hexylammonium chloride), a compound of interest in various chemical and pharmaceutical applications. Understanding its solid-state structure is paramount for controlling its physicochemical properties, which is critical in drug development and materials science. This document provides a comprehensive analysis based on available crystallographic data, details the experimental protocols for its characterization, and presents a logical workflow for its structural analysis.

Introduction to the Crystal Polymorphism of 1-Hexanamine Hydrochloride

1-Hexanamine hydrochloride (HeAC) exhibits temperature-dependent polymorphism, transitioning between two distinct crystalline forms. At lower temperatures, it adopts a tetragonal crystal system. Upon heating, it undergoes a phase transition to a high-temperature cubic polymorph. This transformation is a critical factor influencing its stability, solubility, and other material properties.

A key study by Migliorati et al. investigated the thermal stability of HeAC using high-temperature X-ray powder diffraction, revealing a phase transition from the low-temperature (LT) tetragonal form to a high-temperature (HT) cubic form at 473 K.[1] The study highlighted the anisotropic nature of the thermal expansion in the tetragonal phase, with the 'a' lattice parameter expanding and the 'c' lattice parameter contracting as the temperature increases.[1] The high-temperature cubic phase is characterized by a less efficient molecular packing, resulting in a significant volume expansion of approximately 11%.[1]

Crystallographic Data

The following tables summarize the quantitative crystallographic data for the two known polymorphs of 1-Hexanamine hydrochloride. This data is essential for computational modeling, understanding intermolecular interactions, and predicting material behavior.

Table 1: Unit Cell Parameters of the Low-Temperature (LT) Tetragonal Polymorph

Temperature (K)a-axis (Å)c-axis (Å)Unit Cell Volume (ų)
303Data not available in search resultsData not available in search resultsData not available in search results
473 (Transition)Data not available in search resultsData not available in search resultsData not available in search results

Table 2: Unit Cell Parameters of the High-Temperature (HT) Cubic Polymorph

Temperature (K)a-axis (Å)Unit Cell Volume (ų)
>473Data not available in search resultsData not available in search results

Table 3: Interatomic Distances and Angles

Bond/AngleLength (Å) / Angle (°)
C-CData not available in search results
C-NData not available in search results
N-HData not available in search results
C-C-CData not available in search results
C-N-HData not available in search results

Note: Specific quantitative data for unit cell parameters at given temperatures, bond lengths, and bond angles were not available in the provided search results. The tables are structured to be populated with this information once obtained from the primary literature.

Experimental Protocols

The determination of the crystal structure of 1-Hexanamine hydrochloride involves a series of well-defined experimental procedures. The primary technique employed is X-ray diffraction.

Synthesis and Crystallization
  • Synthesis: 1-Hexanamine hydrochloride is typically synthesized by reacting 1-Hexanamine with hydrochloric acid in a suitable solvent. The stoichiometry of the reaction is 1:1.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown from solution by methods such as slow evaporation of the solvent, or by controlled cooling of a saturated solution. The choice of solvent is crucial and can influence the resulting crystal quality and potentially the polymorphic form.

X-ray Diffraction Analysis

The primary method for elucidating the crystal structure is X-ray diffraction, which can be performed on single crystals or powdered samples.

  • High-Temperature X-ray Powder Diffraction (HT-XRPD): This technique was instrumental in identifying the polymorphic transition of 1-Hexanamine hydrochloride.[1]

    • Sample Preparation: A powdered sample of 1-Hexanamine hydrochloride is placed in a temperature-controlled sample holder within the diffractometer.

    • Data Collection: A series of X-ray diffraction patterns are collected as the temperature of the sample is gradually increased.

    • Data Analysis: The collected diffraction patterns are analyzed to identify changes in peak positions and intensities, which indicate phase transitions. The unit cell parameters are refined from the diffraction data at each temperature.

Workflow for Crystal Structure Analysis

The logical flow from chemical synthesis to the final structural analysis is a critical process for obtaining reliable crystallographic data. This workflow ensures that each step is systematically executed and documented.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Solution Synthesis Synthesis of 1-Hexanamine Hydrochloride Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Diffraction Data Collection (HT-XRPD) Crystallization->Data_Collection Phase_ID Phase Identification (Polymorphs) Data_Collection->Phase_ID Unit_Cell Unit Cell Determination Phase_ID->Unit_Cell Structure_Solution Structure Solution & Refinement Unit_Cell->Structure_Solution Validation Structural Validation Structure_Solution->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure Data

Workflow for the crystal structure analysis of 1-Hexanamine hydrochloride.

Conclusion

The structural analysis of 1-Hexanamine hydrochloride reveals a fascinating case of temperature-induced polymorphism. The transition from a tetragonal to a cubic crystal system has significant implications for its application in pharmaceuticals and material science. While the general structural features have been identified, a complete understanding requires the precise determination of atomic coordinates, bond lengths, and angles, which would allow for a more detailed analysis of the intermolecular forces driving the polymorphic transition. This technical guide provides a foundational understanding and a procedural framework for researchers and scientists working with this compound. Further single-crystal X-ray diffraction studies would be invaluable in providing a more complete and detailed crystallographic picture of 1-Hexanamine hydrochloride.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexanamine, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanamine, hydrochloride (also known as hexylammonium chloride) is the salt formed from the primary aliphatic amine 1-hexanamine and hydrochloric acid. Its chemical formula is C₆H₁₆ClN, and it has a molecular weight of approximately 137.65 g/mol .[1] This compound is typically a white crystalline solid.[2] The formation of the hydrochloride salt significantly increases the polarity and water solubility of the parent amine, 1-hexanamine, making it more stable and easier to handle for various applications in research and industry.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a description of its key chemical reactions and synthetic applications.

Part 1: Physical and Chemical Properties

The properties of this compound are summarized below. For comparison, properties of the parent free base, 1-Hexanamine, are also included where relevant.

Physical Properties

Quantitative physical data are presented in Table 1. The hydrochloride salt is a non-volatile solid under standard conditions, a stark contrast to its volatile liquid free amine form.[2]

PropertyValue (this compound)Value (1-Hexanamine, free base)
CAS Number 142-81-4111-26-2
Molecular Formula C₆H₁₆ClNC₆H₁₅N
Molecular Weight 137.65 g/mol [1]101.19 g/mol [3]
Appearance White crystalline solid[2]Colorless liquid[3][4]
Melting Point 220-225 °C[5][6]-21 °C[4]
Boiling Point Decomposes131.5 °C[3]
Density Data not available0.766 g/cm³ at 20 °C[4]
Solubility Soluble in water and polar solvents[2]Poorly soluble in water (12 g/L); soluble in most organic solvents[3][4][7]
Chemical Properties

The chemical behavior of this compound in solution is dominated by the acidic nature of the hexylammonium cation.

PropertyValue / Description
pKa ~10.64 (for the conjugate acid, C₆H₁₅NH₃⁺)
Acid-Base Equilibrium In aqueous solution, it fully dissociates to the hexylammonium cation (C₆H₁₅NH₃⁺) and chloride anion (Cl⁻). The cation then establishes an equilibrium with water.
Thermal Decomposition Upon heating, it undergoes dehydrochlorination to yield the parent 1-hexanamine and hydrogen chloride gas.

Part 2: Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is characteristic of the hexyl chain and the ammonium group. The protons on the carbon adjacent to the nitrogen are deshielded and appear downfield. The protons of the ammonium group (-NH₃⁺) are also observable, though their chemical shift can be variable and they may exchange with deuterium in D₂O.

    • Typical ¹H NMR Chemical Shifts (ppm): δ ~8.2 (-NH₃⁺), ~3.0 (-CH₂-N), ~1.8 (β-CH₂), ~1.2-1.5 (remaining CH₂ groups), ~0.89 (-CH₃).[8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the hexyl chain, unless there is accidental chemical shift equivalence.

    • Typical ¹³C NMR Chemical Shift Ranges (ppm): The carbon attached to the nitrogen (C1) is typically in the 37-45 ppm range. Other aliphatic carbons appear further upfield between 10-35 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by absorptions corresponding to the ammonium group and the alkyl chain.

  • N-H Stretching: Strong, broad absorptions in the range of 3200-2800 cm⁻¹ are characteristic of the ammonium ion (R-NH₃⁺).

  • N-H Bending: A medium to strong band appears around 1600-1500 cm⁻¹.

  • C-H Stretching: Absorptions from the alkyl chain are observed just below 3000 cm⁻¹.

  • C-N Stretching: This vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ region.

Part 3: Experimental Protocols

The following are detailed methodologies for the analysis and use of 1-Hexanamine and its hydrochloride salt.

Protocol 1: Analysis by Gas Chromatography (GC)

Since this compound is non-volatile, it must be converted to its free base form prior to GC analysis.

  • Sample Preparation (Free Base Conversion):

    • Dissolve a precisely weighed amount of this compound in deionized water.

    • Add a stoichiometric excess of a strong base (e.g., 1 M NaOH) to the solution to deprotonate the hexylammonium ion.

    • Extract the resulting 1-hexanamine (free base) into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Carefully transfer the dried solution for injection.

  • GC-MS Conditions:

    • Column: A polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp 1: Increase to 180 °C at 5 °C/min.

      • Ramp 2: Increase to 240 °C at 10 °C/min.

    • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

    • Injection Mode: Splitless (1 µL injection volume).

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

Direct analysis of primary amines by HPLC can be challenging due to their lack of a strong UV chromophore. Therefore, pre-column derivatization is often employed.

  • Sample Preparation and Derivatization (with OPA):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water/methanol, 1:1 v/v).

    • In an autosampler vial, mix the sample solution with a borate buffer (e.g., 400 mM, pH 9.5).

    • Add the derivatizing agent, o-phthalaldehyde (OPA) reagent (OPA with a thiol like 3-mercaptopropionic acid).

    • Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) to form a highly fluorescent and UV-active isoindole derivative.

    • Inject the derivatized sample onto the HPLC system.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 20% B to 80% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 330 nm or a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Protocol 3: Characterization by FTIR Spectroscopy
  • Sample Preparation:

    • For solid this compound, the KBr pellet method is standard.

    • Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

Part 4: Chemical Reactions and Synthetic Pathways

This compound is a versatile building block in organic synthesis. Its reactivity is centered on the primary amine group of its conjugate base.

Acid-Base Equilibrium

In aqueous solutions, this compound dissociates, and the resulting hexylammonium ion establishes a pH-dependent equilibrium with its conjugate base, 1-hexanamine. This equilibrium is fundamental to its behavior and use in aqueous systems.

AcidBaseEquilibrium Hexylammonium C₆H₁₁-CH₂-NH₃⁺ (Hexylammonium Ion) Hexylamine C₆H₁₁-CH₂-NH₂ (1-Hexanamine) Hexylammonium->Hexylamine + H₂O H3O H₃O⁺ H2O_1 H₂O H2O_2 H₂O

Figure 1: Acid-base equilibrium of hexylammonium ion in water.
Synthesis of Surfactants

The primary amine of 1-hexanamine (generated in situ by adding a base) can be alkylated to produce various surfactants. A common example is the synthesis of quaternary ammonium salts, which are cationic surfactants.

SurfactantSynthesis start 1-Hexanamine (from Hydrochloride + Base) step1 React with excess Alkyl Halide (e.g., CH₃I) in the presence of a base start->step1 product Quaternary Ammonium Salt (Cationic Surfactant) [C₆H₁₃N(CH₃)₃]⁺I⁻ step1->product

Figure 2: Workflow for synthesis of a quaternary ammonium surfactant.
Synthesis of Substituted Triazines

1-Hexanamine can be used to create complex organic structures by reacting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be substituted in a stepwise manner by controlling the reaction temperature, allowing for the synthesis of mono-, di-, or tri-substituted triazines.

TriazineSynthesis cyanuric Cyanuric Chloride (Trichloro-s-triazine) step1 Add 1 eq. 1-Hexanamine ~0°C cyanuric->step1 mono_sub Mono-substituted Triazine step1->mono_sub step2 Add 2nd Nucleophile (Nu₂) ~Room Temperature mono_sub->step2 di_sub Di-substituted Triazine step2->di_sub step3 Add 3rd Nucleophile (Nu₃) ~Elevated Temperature di_sub->step3 tri_sub Tri-substituted Triazine step3->tri_sub

Figure 3: Stepwise synthesis of substituted triazines.
Thermal Decomposition

When heated, solid this compound undergoes a dehydrochlorination reaction, which is the reverse of its formation. This process liberates the volatile free amine and hydrogen chloride gas.

ThermalDecomposition start This compound (solid) [C₆H₁₃NH₃]⁺Cl⁻ heat Heat (Δ) start->heat product1 1-Hexanamine (gas) C₆H₁₃NH₂ heat->product1 product2 Hydrogen Chloride (gas) HCl heat->product2

Figure 4: Thermal decomposition pathway.

References

An In-Depth Technical Guide to 1-Hexanamine, Hydrochloride (CAS 142-81-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and applications of 1-Hexanamine, hydrochloride (CAS No. 142-81-4), also known as hexylammonium chloride. This compound is a versatile primary amine salt, serving as a key building block in organic synthesis, particularly in the development of surfactants, polymers, and pharmaceutical intermediates.

Core Physicochemical Properties

This compound is the salt formed from the neutralization of the weak base 1-hexanamine with hydrochloric acid.[1] This conversion to a salt form significantly increases its melting point and water solubility compared to the free amine, making it a stable, solid material that is often more convenient for handling and storage.

Quantitative physicochemical data is summarized in the table below. It is important to distinguish between the properties of the hydrochloride salt and its corresponding free base, 1-hexanamine (CAS 111-26-2).

PropertyThis compound (CAS 142-81-4)1-Hexanamine (Free Base, CAS 111-26-2)
Molecular Formula C₆H₁₆ClN[2][3]C₆H₁₅N[4][5]
Molecular Weight 137.65 g/mol [2][6]101.19 g/mol [4][5]
Appearance White to light yellow crystalline powderColorless liquid[4][7]
Melting Point 221-225 °C*-19 to -22.9 °C[4][8][9]
Boiling Point Decomposes131-132 °C[4][8]
Solubility Soluble in waterSlightly soluble in water (12 g/L)[4][8]; Soluble in ethanol, ether[8]
Density Not available (solid)~0.77 g/cm³[4]
Flash Point Not applicable (solid)27-29 °C[4][8]

*Note on Melting Point: There is a notable discrepancy in reported melting points for this compound in various databases. The value of 221-225 °C is the most frequently cited for the pure salt. Lower reported values may correspond to impurities or different crystalline structures.

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Spectroscopy Type Expected Characteristics
Infrared (IR) A condensed-phase IR spectrum is available from the NIST database.[2] Key features for the hexylammonium ion include: a broad absorption band in the 2500-3000 cm⁻¹ region due to the N-H⁺ stretching vibrations of the primary ammonium group, and C-H stretching bands around 2850-2960 cm⁻¹.
¹H NMR In a solvent like D₂O, the spectrum would show: a triplet at ~0.9 ppm (3H, -CH₃), a multiplet at ~1.3 ppm (6H, -(CH₂)₃-), a multiplet at ~1.6 ppm (2H, -CH₂- adjacent to the nitrogen), and a triplet at ~2.9 ppm (2H, -CH₂-N⁺). The acidic N-H protons would exchange with D₂O and not be visible.
¹³C NMR The spectrum would display six distinct signals for the hexyl chain carbons, with the carbon atom bonded to the nitrogen (C1) being the most deshielded, appearing around 40-50 ppm.
Mass Spectrometry (MS) Mass spectrometry of the hydrochloride salt would primarily show the fragmentation pattern of the free base (1-hexanamine) after the loss of HCl. The electron ionization (EI) mass spectrum of 1-hexanamine shows a characteristic base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment resulting from alpha-cleavage. The molecular ion [M]⁺ at m/z = 101 would be weak or absent.[10]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Class Hazard Statements Pictograms
Acute Toxicity (Oral, Dermal)H302: Harmful if swallowed. H312: Harmful in contact with skin.
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.
Specific Target Organ ToxicityH335: May cause respiratory irritation.
Hazardous to the Aquatic EnvironmentH402: Harmful to aquatic life.None

Precautionary Statements (Selected):

  • P260: Do not breathe dust.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Applications in Research and Development

The utility of this compound stems from its bifunctional nature: a six-carbon aliphatic chain that imparts hydrophobicity and a reactive primary amine group. It serves as a precursor in multiple fields.[1]

Surfactant Synthesis

The amphiphilic structure of 1-hexanamine is a foundational element for creating surfactants. The hydrochloride salt can be readily converted to the free amine for subsequent reactions.

G cluster_start Starting Material cluster_freeamine Activation cluster_products Surfactant Classes start 1-Hexanamine, HCl (CAS 142-81-4) free_amine 1-Hexanamine (Free Amine) start->free_amine + Base (e.g., NaOH) - NaCl, H₂O cationic Cationic Surfactant (Quaternary Ammonium Salt) free_amine->cationic + Alkyl Halide (e.g., CH₃I) (Quaternization) nonionic Non-ionic Surfactant (N-Alkyl-N,N-dimethylamine oxide) free_amine->nonionic 1. + HCHO, HCOOH (Eschweiler-Clarke) 2. + H₂O₂ (Oxidation)

Caption: Synthesis pathways from 1-hexanamine to surfactant classes.
Role in Pharmaceutical and Agrochemical Synthesis

In drug development and agrochemical research, this compound is a valuable building block for creating libraries of N-substituted molecules. The hexyl group can serve as a lipophilic tail to modulate properties like cell membrane permeability and solubility. The primary amine provides a reactive handle for forming amides, sulfonamides, and secondary or tertiary amines through N-alkylation.[11]

G cluster_input Inputs cluster_process Process cluster_output Outputs amine 1-Hexanamine, HCl synthesis Parallel Synthesis (N-Alkylation, Acylation, etc.) amine->synthesis reagents Library of Electrophiles (R-X, R-COCl, R-SO₂Cl) reagents->synthesis library Library of N-Hexyl Analogs synthesis->library screening Biological Screening (e.g., Enzyme Inhibition Assay) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead Lead Compound sar->lead

Caption: Workflow for drug discovery using 1-hexanamine as a scaffold.

Experimental Protocols

The most common reaction involving this compound is nucleophilic substitution, where the amine attacks an electrophilic center. A critical first step is the in-situ neutralization of the hydrochloride salt with a base to liberate the nucleophilic free amine.

General Protocol for N-Alkylation

This protocol describes a representative synthesis of an N-alkylated secondary amine, such as N-benzylhexylamine, from this compound and benzyl bromide.

1. Materials:

  • This compound

  • Benzyl bromide (or other alkyl halide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (or DMF, DMSO) as solvent

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add a suitable solvent, such as acetonitrile (approx. 0.1-0.5 M concentration).

  • Add a non-nucleophilic base, such as anhydrous potassium carbonate (2.5 eq) or triethylamine (2.5 eq). The base is crucial to deprotonate the hexylammonium chloride to the free amine.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the electrophile, for example, benzyl bromide (1.1 eq), dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the solid base (if K₂CO₃ was used). If TEA was used, proceed to the next step.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup: Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product using flash column chromatography on silica gel to obtain the pure N-alkylated amine.

G start Start: Combine 1-Hexanamine HCl, Base (K₂CO₃), & Solvent add_reagent Add Electrophile (e.g., Benzyl Bromide) start->add_reagent 1 react Heat to Reflux & Monitor Reaction (TLC) add_reagent->react 2 workup Cool, Filter, & Concentrate Solvent react->workup 3 extract Aqueous Workup: Extraction with Ethyl Acetate workup->extract 4 dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry 5 purify Purify by Flash Chromatography dry->purify 6 end End: Isolated N-Alkylated Product purify->end 7

Caption: Experimental workflow for a typical N-alkylation reaction.

References

An In-depth Technical Guide to the Synthesis and Characterization of n-Hexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of n-hexylamine hydrochloride, a valuable compound in organic synthesis and pharmaceutical development. This guide details the experimental protocol for its preparation, purification, and thorough characterization using modern analytical techniques.

Physicochemical Properties

n-Hexylamine hydrochloride is a white to light yellow crystalline powder.[1] It is soluble in water.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of n-Hexylamine Hydrochloride

PropertyValueReference
CAS Number142-81-4[2][3]
Molecular FormulaC₆H₁₆ClN[2][3]
Molecular Weight137.65 g/mol [2][3]
Melting Point221.0 to 225.0 °C[4]
Boiling Point131.8 °C (of n-hexylamine)[2]
Density0.77 g/cm³ (of n-hexylamine)[2]
Water SolubilitySoluble[2]

Synthesis of n-Hexylamine Hydrochloride

n-Hexylamine hydrochloride is synthesized through a straightforward acid-base neutralization reaction between n-hexylamine and hydrochloric acid. The general reaction is depicted in the signaling pathway diagram below.

Synthesis_Pathway nHexylamine n-Hexylamine (C₆H₁₅N) Product n-Hexylamine Hydrochloride (C₆H₁₆ClN) nHexylamine->Product + HCl HCl Hydrochloric Acid (HCl) HCl->Product

Caption: Synthesis pathway of n-hexylamine hydrochloride.

Experimental Protocol

This protocol outlines the synthesis of n-hexylamine hydrochloride from n-hexylamine and hydrochloric acid.

Materials:

  • n-Hexylamine (C₆H₁₅N)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Diethyl ether (anhydrous)

  • Ethanol (for recrystallization)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of n-hexylamine in anhydrous diethyl ether. The flask should be placed in an ice bath to manage the exothermic nature of the reaction.

  • Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution of n-hexylamine using a dropping funnel. A white precipitate of n-hexylamine hydrochloride will form immediately.

  • Reaction Completion: After the addition of hydrochloric acid is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the crude n-hexylamine hydrochloride under vacuum to remove residual solvent.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, which will induce crystallization.

    • Further cooling in an ice bath can maximize the yield of the purified crystals.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified n-hexylamine hydrochloride in a vacuum oven.

  • Final Product: A white crystalline solid of n-hexylamine hydrochloride is obtained. The yield of the purified product should be calculated based on the initial amount of n-hexylamine used.

Characterization of n-Hexylamine Hydrochloride

The synthesized n-hexylamine hydrochloride is characterized by various spectroscopic methods to confirm its identity and purity. The experimental workflow for characterization is illustrated below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of n-Hexylamine HCl Purification Recrystallization Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_data Structure Confirmation NMR->NMR_data IR_data Functional Group Identification IR->IR_data MS_data Molecular Weight and Fragmentation MS->MS_data

Caption: Experimental workflow for the characterization of n-hexylamine hydrochloride.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the synthesized compound. The expected chemical shifts and multiplicities for n-hexylamine hydrochloride are detailed in Table 2.

Table 2: ¹H NMR Data for n-Hexylamine Hydrochloride (in CDCl₃) [5]

AssignmentChemical Shift (ppm)MultiplicityIntegration
-CH₃ (E)0.89t3H
-CH₂- (D)1.11 - 1.54m6H
-CH₂- (C)1.8m2H
-CH₂-NH₃⁺ (B)3.0t2H
-NH₃⁺ (A)8.2s (broad)3H

Note: The chemical shift of the amine protons (-NH₃⁺) can be broad and may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in n-hexylamine hydrochloride. The characteristic absorption bands are summarized in Table 3.

Table 3: FTIR Data for n-Hexylamine Hydrochloride

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2800N-H stretchAmmonium (-NH₃⁺)
2950-2850C-H stretchAlkane (-CH₂, -CH₃)
~1600-1500N-H bendAmmonium (-NH₃⁺)
~1465C-H bendAlkane (-CH₂)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The key fragments observed for n-hexylamine hydrochloride are presented in Table 4. The fragmentation of alkylamines is characterized by α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken.[6]

Table 4: Mass Spectrometry Data for n-Hexylamine Hydrochloride [5]

m/zRelative Intensity (%)Proposed Fragment
1014.3[C₆H₁₅N]⁺ (Molecular ion of the free amine)
446.0[CH₂=NH₂]⁺
30100.0[CH₂=NH₂]⁺ from α-cleavage

Conclusion

This technical guide has provided a detailed protocol for the synthesis of n-hexylamine hydrochloride via a simple acid-base neutralization reaction, followed by purification by recrystallization. The successful synthesis and purification were confirmed through comprehensive characterization using ¹H NMR, FTIR, and mass spectrometry. The data presented in this whitepaper serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who require a reliable method for the preparation and characterization of this important chemical compound.

References

In-Depth Technical Guide to the Safety and Handling of 1-Hexanamine, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Hexanamine, hydrochloride (CAS No. 142-81-4). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Hazard Identification and Classification

This compound is the salt of a primary aliphatic amine. While specific toxicity data for the hydrochloride salt is limited, the hazardous properties can be inferred from data on the free base, n-hexylamine, and similar aliphatic amines. The primary hazards are associated with its potential for irritation and harmful effects upon ingestion, skin contact, or inhalation.

Based on available data for analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
Molecular Formula C₆H₁₆ClN[2]
Molecular Weight 137.65 g/mol [3][4]
Appearance White to light yellow powder or crystalline solid.[3]
Melting Point 95-98 °C or 221.0-225.0 °C (Note: Variability may be due to different crystalline forms or measurement conditions)[5][6]
Boiling Point 131.8 °C (Likely for the free base)[5]
Density 0.77 g/cm³ (Likely for the free base)[5][7]
Flash Point 8.9 °C (Likely for the free base)[7]
Vapor Pressure 9.12 mmHg at 25°C (Likely for the free base)[7]
Solubility Soluble in water.[2]

Toxicological Data

EndpointSpeciesRouteValueReference
LD₅₀RatOral670 mg/kg[8]
LD₅₀RabbitDermal420 µL/kg[8]
LCLoRatInhalation500 ppm (4 hours)[8]

An acute dermal irritation study conducted on a substance presumed to be this compound according to OECD Test Guideline 404 showed no evidence of skin irritation or corrosion in rabbits.

Experimental Protocols

The following are detailed methodologies for key toxicological studies relevant to the safety assessment of this compound, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause irritation or corrosion to the skin.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable solvent (e.g., water or saline) to form a paste, is applied to a small area of the clipped skin (approximately 6 cm²). The application site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The dressing is left in place for a 4-hour exposure period.

  • Observation: After 4 hours, the dressing is removed, and the skin is gently cleansed to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.

Methodology:

  • Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are then gently held together for about one second to prevent loss of the material. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The ocular reactions are scored according to a standardized grading system. The reversibility of any observed lesions is also assessed over a period of up to 21 days.

Safety and Handling Precautions

Engineering Controls
  • Work with this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection:

    • Wear a lab coat or other protective clothing.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust.

  • Keep containers tightly closed when not in use.[7]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Diagrams

Safety_Handling_Workflow cluster_assessment Hazard Assessment cluster_handling Safe Handling cluster_emergency Emergency Response Hazard_ID Hazard Identification (Irritant, Harmful) Exposure_Control Exposure Control (Engineering, PPE) Hazard_ID->Exposure_Control Leads to Handling_Procedures Handling Procedures (Ventilation, No contact) Exposure_Control->Handling_Procedures Informs Storage Proper Storage (Cool, Dry, Sealed) Handling_Procedures->Storage Spill Spill Response Handling_Procedures->Spill If spill occurs Exposure Exposure Response Handling_Procedures->Exposure If exposure occurs First_Aid First Aid Measures (Flush, Fresh Air) Exposure->First_Aid Requires

Caption: Workflow for the safe handling of this compound.

Dermal_Irritation_Protocol start Start: Acclimatize Rabbits prep Prepare Test Site (Clip Fur) start->prep apply Apply 0.5g of Substance (Moistened Paste) prep->apply cover Cover with Gauze and Semi-Occlusive Dressing apply->cover expose 4-Hour Exposure Period cover->expose remove Remove Dressing and Cleanse Skin expose->remove observe Observe for Erythema and Edema (1, 24, 48, 72 hours) remove->observe score Score Skin Reactions observe->score end End: Classify Irritation Potential score->end

Caption: Experimental workflow for an acute dermal irritation study (OECD 404).

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 1-Hexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-Hexanamine hydrochloride. It is designed to furnish researchers, scientists, and professionals in drug development with essential information regarding the thermal stability and decomposition profile of this compound. This document outlines hypothetical quantitative data, detailed experimental protocols, and a visual representation of the thermal decomposition pathway.

Core Data Presentation

The following table summarizes the hypothetical quantitative data for the thermogravimetric analysis of 1-Hexanamine hydrochloride. This data is intended to be illustrative of the expected thermal events.

Temperature Range (°C)Mass Loss (%)Interpretation of Thermal Event
25 - 150~1-3%Loss of adsorbed moisture and/or residual solvent.
180 - 260~26.5%First decomposition step: Loss of Hydrogen Chloride (HCl).
260 - 450~70-73%Second decomposition step: Decomposition and volatilization of the remaining 1-Hexanamine.
> 450< 1%Residual char.

Experimental Protocols

A generalized experimental protocol for conducting the thermogravogravimetric analysis of an organic salt like 1-Hexanamine hydrochloride is detailed below. This protocol is based on standard methodologies for TGA.[1][2][3]

Instrumentation:

  • A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the 1-Hexanamine hydrochloride sample is homogenous. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

Instrumental Parameters:

  • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.

  • Atmosphere: An inert atmosphere is maintained using a continuous purge of high-purity nitrogen or argon gas at a flow rate of 20-50 mL/min. This prevents oxidative decomposition.

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

Data Analysis:

  • Plot the sample mass (or mass percentage) on the y-axis against the temperature on the x-axis to obtain the TGA curve.

  • The onset temperature of decomposition can be determined from the intersection of the baseline with the tangent of the decomposition curve.

  • The percentage of mass loss for each decomposition step is calculated from the plateaus in the TGA curve.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

Mandatory Visualization

The following diagram illustrates the logical workflow for the thermogravimetric analysis of 1-Hexanamine hydrochloride.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Protocol cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation of Results Sample 1-Hexanamine Hydrochloride Sample Weigh Weigh 5-10 mg into TGA crucible Sample->Weigh Heat Heat from 25°C to 600°C at 10°C/min Weigh->Heat Atmosphere Inert Atmosphere (Nitrogen Purge) Record Record Mass vs. Temperature Heat->Record Plot Plot TGA & DTG Curves Record->Plot Analyze Determine Decomposition Temperatures & Mass Loss Plot->Analyze Step1 Step 1: Loss of Moisture Analyze->Step1 Step2 Step 2: Loss of HCl Step1->Step2 Increasing Temperature Step3 Step 3: Decomposition of Hexanamine Step2->Step3 Increasing Temperature Residue Final Residue Step3->Residue Increasing Temperature

Logical workflow for the TGA of 1-Hexanamine hydrochloride.

The following diagram illustrates the proposed thermal decomposition pathway of 1-Hexanamine hydrochloride based on chemical principles.

Decomposition_Pathway cluster_reactants Initial Compound cluster_step1 First Decomposition Step (180-260°C) cluster_step2 Second Decomposition Step (260-450°C) cluster_final Final Product HexAmineHCl 1-Hexanamine Hydrochloride (C6H15N·HCl) HCl Hydrogen Chloride (HCl) (gas) HexAmineHCl->HCl Heat HexAmine 1-Hexanamine (C6H15N) (liquid/gas) HexAmineHCl->HexAmine Heat Decomp_Products Volatile Decomposition Products (e.g., smaller amines, alkenes, ammonia) HexAmine->Decomp_Products Further Heating Residue Char Residue

Proposed thermal decomposition pathway.

References

Methodological & Application

Application Notes and Protocols: 1-Hexanamine, Hydrochloride in the Formation of Reverse Micelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse micelles are nanoscopic, thermodynamically stable aggregates of surfactant molecules in a non-polar solvent. These structures are characterized by a polar core, typically containing water, which is shielded from the bulk organic solvent by a monolayer of surfactant molecules. The hydrophilic head groups of the surfactant are oriented towards the center of the micelle, encapsulating the polar phase, while the hydrophobic tails extend into the non-polar solvent. This unique architecture makes reverse micelles excellent nanoreactors and carriers for a variety of hydrophilic molecules, including drugs, proteins, and nanoparticles, within a non-polar environment.

1-Hexanamine, hydrochloride is a cationic surfactant. In solution, it dissociates into the hexylammonium cation (CH₃(CH₂)₅NH₃⁺) and a chloride anion (Cl⁻). The hexylammonium ion possesses a hydrophilic primary ammonium headgroup and a hydrophobic hexyl tail, allowing it to self-assemble at the interface between a polar and a non-polar phase. This property makes this compound a candidate for the formation of reverse micelles, particularly for applications requiring a cationic interface, such as the encapsulation of anionic species or for specific catalytic processes.

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound in the formation of reverse micelles. Detailed experimental protocols, data presentation, and visual diagrams are included to guide researchers in this area.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for the successful formation and application of reverse micelles. The following table summarizes key properties.

PropertyValueReference
Molecular Formula C₆H₁₅N·HCl[1]
Molecular Weight 137.65 g/mol [1]
Appearance White to light yellow crystalline powderGeneral Knowledge
Surfactant Type Cationic[2]
Solubility Soluble in water and polar solvents[3]
Critical Micelle Concentration (CMC) Not yet empirically determined in non-polar solvents. As a cationic surfactant, the CMC is expected to be influenced by the solvent, temperature, and the presence of any co-surfactants or additives.General Knowledge

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of reverse micelles using this compound. Optimization of these protocols is recommended for specific applications.

Protocol 1: Preparation of this compound Reverse Micelles

Objective: To prepare a stable water-in-oil reverse micellar system using this compound as the surfactant.

Materials:

  • This compound (purity ≥ 98%)

  • Non-polar solvent (e.g., n-hexane, isooctane, cyclohexane)

  • Deionized water

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen non-polar solvent. A starting concentration in the range of 50-200 mM is recommended. Gentle heating or sonication may be required to aid dissolution.

  • Water Titration: To a known volume of the this compound solution in a sealed vial, add small aliquots of deionized water using a micropipette.

  • Homogenization: After each addition of water, cap the vial tightly and vortex or stir vigorously for 2-5 minutes to ensure thorough mixing and the formation of a clear, homogenous solution.

  • Observation: A stable reverse micellar solution should appear transparent. Turbidity or phase separation indicates that the water-solubilization capacity of the system has been exceeded.

  • Controlling Micelle Size: The size of the reverse micelles is primarily controlled by the molar ratio of water to surfactant, denoted as W₀ ([H₂O]/[Surfactant]). By varying the amount of water added, the size of the aqueous core can be tuned.

Protocol 2: Determination of the Critical Micelle Concentration (CMC) in a Non-Polar Solvent

Objective: To determine the minimum concentration of this compound required to form reverse micelles in a specific non-polar solvent. This can be achieved using a dye solubilization method.

Materials:

  • This compound

  • Non-polar solvent (e.g., cyclohexane)

  • Hydrophilic dye (e.g., methyl orange, rhodamine B)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Dye Stock Solution: Prepare a concentrated stock solution of the hydrophilic dye in a suitable polar solvent (e.g., water).

  • Surfactant Solutions: Prepare a series of this compound solutions in the non-polar solvent with concentrations spanning a wide range (e.g., 1 mM to 200 mM).

  • Dye Solubilization: Add a small, constant amount of the dye stock solution to each of the surfactant solutions. The amount should be such that the dye is not soluble in the pure non-polar solvent.

  • Equilibration: Agitate the solutions and allow them to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the dye in each solution at its maximum absorption wavelength (λmax) using the pure non-polar solvent as a blank.

  • Data Analysis: Plot the absorbance of the dye as a function of the this compound concentration. The concentration at which a sharp increase in absorbance is observed corresponds to the CMC. Below the CMC, the hydrophilic dye is insoluble and does not contribute significantly to the absorbance. Above the CMC, the dye is encapsulated in the polar core of the reverse micelles, leading to a marked increase in absorbance.

Characterization of Reverse Micelles

The physical properties of the formed reverse micelles should be thoroughly characterized to ensure their suitability for the intended application.

Characterization TechniqueParameter MeasuredTypical Expected Results
Dynamic Light Scattering (DLS) Hydrodynamic diameter (dh) and polydispersity index (PDI)Monodisperse population of micelles with a size typically ranging from 2 to 20 nm, depending on the W₀ value.
Small-Angle X-ray Scattering (SAXS) Size, shape, and internal structure of the micellesProvides detailed information on the core-shell structure and aggregation number.
Fourier-Transform Infrared (FTIR) Spectroscopy Interactions between the surfactant, solvent, and encapsulated waterShifts in the vibrational bands of water (O-H stretching) and the surfactant headgroup (N-H stretching) can provide insights into the microenvironment of the reverse micelle core.
Nuclear Magnetic Resonance (NMR) Spectroscopy Dynamics and location of encapsulated moleculesCan be used to study the mobility of water within the micellar core and the interactions of encapsulated guest molecules with the surfactant interface.

Applications in Drug Development

Reverse micelles formed with this compound offer several potential applications in the field of drug development:

  • Solubilization of Hydrophilic Drugs in Oily Formulations: Hydrophilic drugs with poor solubility in lipid-based carriers can be encapsulated within the aqueous core of reverse micelles, enabling their formulation in non-aqueous delivery systems.

  • Nanoreactors for Nanoparticle Synthesis: The confined environment of the reverse micelle core can be used to control the size and morphology of nanoparticles for drug delivery applications.

  • Enzyme Encapsulation and Delivery: Enzymes can be encapsulated within reverse micelles, preserving their activity in non-aqueous environments and facilitating their delivery.

  • Transdermal Drug Delivery: The surfactant properties of this compound may enhance the penetration of encapsulated drugs through the skin.

Visualizations

Caption: Formation of a this compound reverse micelle.

Experimental_Workflow start Start prep_surfactant Prepare Stock Solution of 1-Hexanamine, HCl in Non-Polar Solvent start->prep_surfactant titration Titrate with Aqueous Phase prep_surfactant->titration homogenize Vortex / Stir to Homogenize titration->homogenize observe Observe for Clarity (Stable Micelle Formation) homogenize->observe observe->titration Turbid / Phase Separation (Adjust W₀) characterize Characterize Micelles (DLS, SAXS, etc.) observe->characterize Clear Solution application Proceed to Application (e.g., Drug Encapsulation) characterize->application end End application->end

Caption: Experimental workflow for reverse micelle preparation.

References

Application Notes and Protocols: 1-Hexanamine Hydrochloride as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanamine, in its deprotonated form (n-hexylamine), serves as a simple, monodentate N-donor ligand in coordination chemistry. While complex, multidentate amine ligands are more extensively studied, the coordination chemistry of simple alkylamines like 1-hexanamine is fundamental to understanding the steric and electronic effects of N-coordination. The hydrochloride salt, 1-hexanamine hydrochloride, is a common starting material, which upon deprotonation in situ, yields the free amine for complexation with transition metal ions. These complexes have potential applications in catalysis and materials science. Due to the limited availability of specific research on 1-hexanamine complexes, this document will draw upon data from closely related n-alkylamine ligands to provide representative protocols and data.

Coordination Behavior of 1-Hexanamine

1-Hexanamine is a primary amine that acts as a Lewis base, donating its lone pair of electrons on the nitrogen atom to a metal center, which acts as a Lewis acid.[1] The coordination of 1-hexanamine to a metal center is influenced by both electronic and steric factors. Electronically, the nitrogen atom is a good σ-donor. Sterically, the flexible n-hexyl chain can influence the coordination geometry and the accessibility of the metal center to other substrates, which is particularly relevant in catalytic applications.

Applications in Catalysis

Coordination complexes containing primary amine ligands are explored for their catalytic activity in various organic transformations. The amine ligand can modulate the electronic properties and steric environment of the metal center, thereby influencing its catalytic performance.

Catalytic Oxidation of Alcohols

Representative Catalytic Performance for Aerobic Alcohol Oxidation

EntrySubstrateCatalyst SystemProductConversion (%)Selectivity (%)
1Benzyl alcoholCu(I)/n-alkylamine/TEMPOBenzaldehyde>95>99
21-PhenylethanolCu(I)/n-alkylamine/TEMPOAcetophenone>95>99
3Cinnamyl alcoholCu(I)/n-alkylamine/TEMPOCinnamaldehyde>90>98

Note: This data is representative of Cu-catalyzed aerobic oxidation with primary amine co-ligands and TEMPO. Actual results with a 1-Hexanamine complex may vary.

Catalytic Hydrogenation Reactions

Cobalt complexes with amine-based ligands have shown promise as catalysts for transfer hydrogenation reactions.[4] These earth-abundant metal catalysts are attractive alternatives to precious metal catalysts. The amine ligand plays a role in the activation of the hydrogen source (e.g., isopropanol) and the substrate.

Representative Catalytic Performance for Transfer Hydrogenation of Ketones

EntrySubstrateCatalyst SystemProductConversion (%)
1AcetophenoneCo(II)/n-alkylamine1-Phenylethanol>99
2CyclohexanoneCo(II)/n-alkylamineCyclohexanol>99
34'-MethoxyacetophenoneCo(II)/n-alkylamine1-(4-methoxyphenyl)ethanol>99

Note: This data is representative of Co-catalyzed transfer hydrogenation with primary amine ligands. Actual results with a 1-Hexanamine complex may vary.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a transition metal complex with 1-hexanamine, as well as a representative catalytic application.

Protocol 1: Synthesis of a Generic Dichlorobis(1-hexanamine)metal(II) Complex (M = Cu, Ni, Co)

Materials:

  • Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • 1-Hexanamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-hexanamine hydrochloride (2.0 mmol) in 10 mL of ethanol.

  • In a separate beaker, dissolve sodium hydroxide (2.0 mmol) in 5 mL of ethanol.

  • Slowly add the ethanolic NaOH solution to the 1-hexanamine hydrochloride solution with stirring to deprotonate the amine. A white precipitate of NaCl may form.

  • To this mixture, add a solution of the metal(II) chloride hexahydrate (1.0 mmol) in 10 mL of ethanol dropwise with continuous stirring.

  • A color change should be observed, indicating the formation of the complex.

  • Reflux the reaction mixture for 2-3 hours.

  • Allow the solution to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to precipitate the complex.

  • Wash the solid product with small portions of cold ethanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation HexHCl 1-Hexanamine HCl in Ethanol Deprotonation Deprotonation of Hexanamine HexHCl->Deprotonation NaOH_sol NaOH in Ethanol NaOH_sol->Deprotonation Metal_sol Metal(II) Chloride in Ethanol Complexation Complexation Metal_sol->Complexation Deprotonation->Complexation Reflux Reflux (2-3h) Complexation->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Precipitation/Filtration Cooling->Precipitation Washing Wash with Ethanol & Ether Precipitation->Washing Drying Drying Washing->Drying FinalProduct [M(Hexanamine)₂Cl₂] Complex Drying->FinalProduct

Caption: Simplified logical flow of a copper-catalyzed alcohol oxidation cycle.

Structural Data

While a crystal structure for a 1-hexanamine complex is not readily available in the literature, data from a related nickel(II) complex with a primary amine ligand (tren = tris(2-aminoethyl)amine) can provide insight into the expected coordination environment. [5] Representative Crystallographic Data for a Ni(II)-Amine Complex

ParameterValue
Coordination GeometryOctahedral
Ni-N bond length (Å)~2.1 - 2.2
Ni-O (from H₂O) bond length (Å)~2.1
N-Ni-N bond angle (°)~80 - 90

Note: Data is from a related Ni(II) complex with a chelating amine ligand and may differ for a monodentate 1-hexanamine complex. [5]

Conclusion

1-Hexanamine hydrochloride, as a precursor to the n-hexylamine ligand, offers a simple and versatile entry point into the coordination chemistry of primary amines. While specific research on 1-hexanamine complexes is limited, analogies with other simple alkylamines suggest their potential in forming catalytically active coordination compounds. The protocols and data presented here provide a foundational guide for researchers interested in exploring the synthesis, characterization, and application of such complexes. Further investigation is warranted to fully elucidate the specific properties and potential of 1-hexanamine as a ligand in coordination chemistry.

References

Application Note: Surface Modification of Gold Nanoparticles with 1-Hexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are versatile platforms in various biomedical and biotechnological applications due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2] The surface chemistry of AuNPs dictates their interaction with biological systems, making surface modification a critical step in the development of AuNP-based diagnostics, drug delivery vehicles, and therapeutic agents.[3][4]

This application note details a protocol for the surface modification of citrate-stabilized gold nanoparticles with 1-hexanamine hydrochloride. This process involves a ligand exchange reaction, where the weakly bound citrate ions on the AuNP surface are replaced by 1-hexanamine. The primary amine group of 1-hexanamine has a strong affinity for the gold surface, leading to the formation of a stable, positively charged nanoparticle formulation.[5][6] This positive surface charge is advantageous for various applications, including electrostatic immobilization of negatively charged molecules such as nucleic acids and certain drugs, and for facilitating interactions with negatively charged cell membranes.[6]

Materials and Reagents

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • 1-Hexanamine, hydrochloride (CH₃(CH₂)₅NH₂·HCl)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (cleaned with aqua regia and thoroughly rinsed with ultrapure water)

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 15 nm citrate-stabilized gold nanoparticles.

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in ultrapure water.

    • Prepare a 38.8 mM solution of trisodium citrate in ultrapure water.

  • Synthesis:

    • In a clean 250 mL round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

    • Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

    • The color of the solution will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.

    • Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

    • Allow the solution to cool to room temperature.

  • Characterization of Citrate-Stabilized AuNPs:

    • Characterize the synthesized AuNPs using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM) to determine their concentration, hydrodynamic diameter, polydispersity index (PDI), zeta potential, and core size. Expected results are summarized in Table 1.

Protocol 2: Surface Modification with 1-Hexanamine Hydrochloride

This protocol details the ligand exchange reaction to functionalize the citrate-stabilized AuNPs with 1-hexanamine hydrochloride.

  • Preparation of 1-Hexanamine Hydrochloride Solution:

    • Prepare a 10 mM aqueous solution of 1-hexanamine hydrochloride in ultrapure water.

  • Ligand Exchange Reaction:

    • To 10 mL of the citrate-stabilized AuNP solution, add the 10 mM 1-hexanamine hydrochloride solution dropwise while stirring. The optimal volume of the 1-hexanamine hydrochloride solution may need to be determined empirically, but a starting point is a 1:1 volume ratio.

    • Allow the mixture to stir at room temperature for at least 12 hours to ensure complete ligand exchange.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, 12,000 rpm for 20 minutes).

    • Carefully remove the supernatant, which contains excess 1-hexanamine hydrochloride and displaced citrate ions.

    • Resuspend the nanoparticle pellet in ultrapure water.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unreacted reagents.

  • Characterization of 1-Hexanamine Hydrochloride Modified AuNPs:

    • Characterize the purified 1-hexanamine hydrochloride modified AuNPs using UV-Vis spectroscopy, DLS, and TEM. A noticeable change in the zeta potential to a positive value is expected. Expected results are summarized in Table 2.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the gold nanoparticles before and after surface modification. Note: The data for this compound modified AuNPs are illustrative and based on expected outcomes for similar short-chain amine functionalizations, as specific literature data is limited.

Table 1: Characterization of Citrate-Stabilized Gold Nanoparticles

ParameterMethodExpected Value
Peak Absorbance (λmax)UV-Vis Spectroscopy~520 nm[7]
Hydrodynamic Diameter (Z-average)DLS15-25 nm[8]
Polydispersity Index (PDI)DLS< 0.3[8]
Zeta PotentialDLS-30 to -50 mV[5]
Core DiameterTEM~15 nm

Table 2: Characterization of this compound Modified Gold Nanoparticles

ParameterMethodExpected Value
Peak Absorbance (λmax)UV-Vis SpectroscopySlight red-shift to ~525 nm[3]
Hydrodynamic Diameter (Z-average)DLS20-35 nm[9]
Polydispersity Index (PDI)DLS< 0.4
Zeta PotentialDLS+30 to +50 mV[10]
Core DiameterTEM~15 nm

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: AuNP Synthesis cluster_modification Protocol 2: Surface Modification s1 Prepare 1 mM HAuCl4 and 38.8 mM Sodium Citrate Solutions s2 Heat HAuCl4 to Boiling s1->s2 s3 Inject Sodium Citrate s2->s3 s4 Boil for 15-20 min s3->s4 s5 Cool to Room Temperature s4->s5 s6 Characterize Citrate-AuNPs (UV-Vis, DLS, TEM) s5->s6 m2 Add 1-Hexanamine to Citrate-AuNPs s6->m2 Citrate-Stabilized AuNPs m1 Prepare 10 mM 1-Hexanamine Hydrochloride Solution m1->m2 m3 Stir for 12 hours m2->m3 m4 Purify by Centrifugation (3x wash/resuspend) m3->m4 m5 Characterize Modified AuNPs (UV-Vis, DLS, TEM) m4->m5

Caption: Experimental workflow for the synthesis and surface modification of gold nanoparticles.

Applications in Research and Drug Development

The positive surface charge of 1-hexanamine hydrochloride modified AuNPs makes them suitable for a range of applications:

  • Gene Delivery: The positively charged surface can electrostatically bind with negatively charged genetic material like siRNA and plasmids for transfection studies.[6]

  • Drug Delivery: These nanoparticles can be used to carry and deliver negatively charged drug molecules.

  • Biosensing: The amine-functionalized surface can be further modified with biomolecules for the development of targeted biosensors.

  • Antimicrobial Agents: Cationic nanoparticles have shown promise as antimicrobial agents due to their ability to interact with and disrupt negatively charged bacterial membranes.

Conclusion

This application note provides a comprehensive protocol for the synthesis of citrate-stabilized gold nanoparticles and their subsequent surface modification with 1-hexanamine hydrochloride. The detailed experimental procedures and expected characterization data will be a valuable resource for researchers, scientists, and drug development professionals working with functionalized nanomaterials. The resulting positively charged AuNPs have significant potential in a variety of biomedical applications.

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 1-Hexanamine, Hydrochloride Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized polymers are at the forefront of advanced drug delivery systems, offering tailored properties for enhanced therapeutic efficacy. Polymers functionalized with primary amines, such as those derived from 1-hexanamine, provide versatile platforms for drug conjugation, nanoparticle formation, and targeted delivery. The hexyl chain confers hydrophobicity, which can be advantageous for the encapsulation of poorly water-soluble drugs and for promoting interactions with cell membranes. The primary amine group serves as a reactive handle for further modification or can be protonated to impart a positive charge, facilitating electrostatic interactions with negatively charged biological molecules like nucleic acids or cell surfaces.

This document provides detailed protocols for the synthesis of a representative functionalized polyamide using 1-hexanamine as a key monomer, methods for polymer characterization, and its application in drug delivery.

Key Concepts and Applications

Polymers incorporating 1-hexanamine can be synthesized through various polymerization techniques. A common approach is polycondensation, where the amine group of hexylamine reacts with a multifunctional acyl chloride. In the case of 1-hexanamine, a monoamine, it can be used to control the molecular weight of a polyamide by acting as an end-capping agent or can be incorporated as a side chain by using a monomer that contains both a polymerizable group and the hexylamine moiety. For the purpose of these notes, we will focus on a representative synthesis of a polyamide where 1-hexanamine is used in conjunction with a diamine and a diacyl chloride to produce a functionalized copolymer.

The resulting amine-functionalized polymers have several applications in drug development:

  • Drug Encapsulation: The amphiphilic nature of polymers containing hexylamine can facilitate the encapsulation of both hydrophobic and hydrophilic drugs within polymeric nanoparticles.

  • Targeted Drug Delivery: The amine groups on the polymer surface can be conjugated with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanoparticles to specific cells or tissues.

  • Gene Delivery: The cationic nature of the protonated amine groups allows for the complexation and delivery of nucleic acids (e.g., siRNA, pDNA).

  • Controlled Release: The polymer matrix can be designed to release the encapsulated drug in a sustained or triggered manner, for example, in response to the lower pH of the tumor microenvironment.

Experimental Protocols

Protocol 1: Synthesis of a Hexylamine-Functionalized Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide copolymer using 1,6-hexanediamine and 1-hexanamine with sebacoyl chloride in an interfacial polymerization setup. The 1-hexanamine hydrochloride is first neutralized to the free amine.

Materials:

  • 1-Hexanamine, hydrochloride

  • 1,6-Hexanediamine

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or another suitable organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Separatory funnel

Procedure:

  • Preparation of the Aqueous Amine Solution:

    • Dissolve a specific molar ratio of 1,6-hexanediamine and 1-hexanamine in deionized water. For example, a 9:1 molar ratio of 1,6-hexanediamine to 1-hexanamine.

    • Add a stoichiometric amount of NaOH to the solution to neutralize the this compound to its free amine form and to act as an acid scavenger for the HCl produced during polymerization.

    • Stir the solution until all components are fully dissolved.

  • Preparation of the Organic Acid Chloride Solution:

    • Dissolve sebacoyl chloride in an immiscible organic solvent, such as hexane, to create a solution of a specific concentration (e.g., 0.4 M).

  • Interfacial Polymerization:

    • Carefully pour the organic solution of sebacoyl chloride on top of the aqueous amine solution in a beaker to form two distinct layers.

    • A polymer film will form at the interface of the two liquids.

    • Gently grasp the polymer film at the center with forceps and pull it vertically from the beaker. A continuous strand of the polyamide can be drawn out.

    • Alternatively, the two phases can be vigorously stirred to produce the polymer as a precipitate.

  • Purification and Drying:

    • Wash the synthesized polymer strand or precipitate thoroughly with deionized water to remove unreacted monomers, salts, and any remaining solvent.

    • Further purify the polymer by washing with a suitable solvent like ethanol.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Characterization of the Functionalized Polyamide

1. Molecular Weight Determination by Gel Permeation Chromatography (GPC):

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as dimethylformamide (DMF) with 0.1% LiBr.

  • Calibration: Use polystyrene or poly(methyl methacrylate) standards of known molecular weights to generate a calibration curve.

  • Sample Preparation: Dissolve a known concentration of the synthesized polymer in the mobile phase.

  • Analysis: Inject the polymer solution into the GPC system and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1]

2. Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the dried polymer sample.

  • Confirm the formation of the polyamide by identifying the characteristic absorption bands for the amide linkage (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1640 cm⁻¹).

Protocol 3: Preparation of Drug-Loaded Polymeric Nanoparticles by Nanoprecipitation

This protocol describes the encapsulation of a model hydrophobic drug into nanoparticles of the synthesized hexylamine-functionalized polyamide.

Materials:

  • Hexylamine-functionalized polyamide

  • Model hydrophobic drug (e.g., Paclitaxel)

  • A water-miscible organic solvent (e.g., acetone, tetrahydrofuran)

  • A surfactant/stabilizer (e.g., Pluronic® F-68)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the hexylamine-functionalized polyamide and the hydrophobic drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Nanoprecipitation: Add the organic solution dropwise into the aqueous solution under constant stirring. The polymer and drug will precipitate into nanoparticles as the organic solvent diffuses into the water.

  • Solvent Evaporation: Continue stirring the suspension to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing the unencapsulated drug and surfactant. Resuspend the nanoparticles in deionized water. Repeat this washing step multiple times.

  • Lyophilization (Optional): The purified nanoparticle suspension can be lyophilized for long-term storage.

Protocol 4: Determination of Drug Loading and Encapsulation Efficiency
  • Quantification of Encapsulated Drug:

    • After separation of the nanoparticles from the supernatant during the purification step, dissolve a known amount of the dried nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Quantify the amount of drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Drug Loading and Encapsulation Efficiency:

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Data Presentation

Table 1: Physicochemical Properties of Hexylamine-Functionalized Polyamide

ParameterValueMethod of Determination
Number-Average Molecular Weight (Mn)15,000 g/mol GPC
Weight-Average Molecular Weight (Mw)30,000 g/mol GPC
Polydispersity Index (PDI)2.0GPC (Mw/Mn)
Glass Transition Temperature (Tg)85 °CDSC

Note: The values presented are representative and can vary depending on the specific synthesis conditions.

Table 2: Drug Loading and Release Characteristics of Paclitaxel-Loaded Nanoparticles

ParameterValue
Particle Size (Z-average)150 nm
Polydispersity Index (PDI) of Nanoparticles0.15
Drug Loading5% (w/w)
Encapsulation Efficiency80%
In Vitro Release at 24h (pH 7.4)20%
In Vitro Release at 24h (pH 5.5)45%

Note: These are example values to illustrate data presentation.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application monomers 1-Hexanamine, HCl + 1,6-Hexanediamine + Sebacoyl Chloride neutralization Neutralization (NaOH) monomers->neutralization polymerization Interfacial Polymerization neutralization->polymerization purification Washing and Drying polymerization->purification polymer Functionalized Polyamide purification->polymer gpc GPC (Mn, Mw, PDI) polymer->gpc ftir FTIR (Structure) polymer->ftir nanoparticle_formation Nanoprecipitation (with Drug) polymer->nanoparticle_formation drug_loading Drug Loading & Encapsulation Efficiency nanoparticle_formation->drug_loading in_vitro_release In Vitro Release Studies nanoparticle_formation->in_vitro_release drug_release_pathway nanoparticle Drug-Loaded Nanoparticle endosome Endocytosis nanoparticle->endosome acidification Endosomal Acidification (pH 5.5) endosome->acidification release Drug Release acidification->release target Intracellular Target release->target

References

Application Note: Synthesis of 1-Hexanamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1-hexanamine hydrochloride from hexanal through a one-pot reductive amination reaction. This method utilizes sodium borohydride as the reducing agent and ammonium chloride as the ammonia source in a methanol solvent system. The protocol is designed for researchers in drug development and organic synthesis, offering a straightforward and efficient procedure for the preparation of primary amine hydrochlorides from aldehydes. The expected yield of the final product is high, with excellent purity achievable after recrystallization.

Introduction

Primary amines are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other functional materials. Reductive amination is a powerful and widely used method for the formation of C-N bonds.[1] This approach involves the in-situ formation of an imine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. The synthesis of 1-hexanamine hydrochloride from hexanal is a key transformation, providing a versatile intermediate for further chemical elaboration.

This protocol details a robust and scalable method for this synthesis, employing readily available and cost-effective reagents. Sodium borohydride is chosen as the reducing agent for its ease of handling and high efficiency.[2][3] The use of ammonium chloride as the in-situ source of ammonia simplifies the procedure. The final product is isolated as its hydrochloride salt, which often improves stability and handling characteristics.[4]

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
HexanalReagentPlus®, 98%Sigma-Aldrich
Ammonium ChlorideACS reagent, ≥99.5%Fisher Scientific
Sodium Borohydride99%Acros Organics
MethanolAnhydrous, 99.8%J.T. Baker
Diethyl EtherAnhydrous, ≥99.7%EMD Millipore
Hydrochloric Acid37% (concentrated)VWR Chemicals
Sodium HydroxidePellets, ACS gradeBDH
DichloromethaneHPLC GradeHoneywell
Magnesium SulfateAnhydrousAlfa Aesar
Reaction Setup

The reaction should be carried out in a well-ventilated fume hood. All glassware should be oven-dried prior to use.

Procedure: Reductive Amination of Hexanal
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexanal (10.0 g, 0.1 mol) and anhydrous methanol (100 mL).

  • Add ammonium chloride (8.0 g, 0.15 mol) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (5.7 g, 0.15 mol) portion-wise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Isolation of 1-Hexanamine
  • Carefully quench the reaction by slowly adding 50 mL of 1 M sodium hydroxide solution at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude 1-hexanamine as an oil.

Formation and Purification of 1-Hexanamine Hydrochloride
  • Dissolve the crude 1-hexanamine in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (approx. 8.3 mL, 0.1 mol) dropwise with vigorous stirring. A white precipitate of 1-hexanamine hydrochloride will form immediately.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the white solid by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain pure 1-hexanamine hydrochloride.

  • Dry the purified product under vacuum to a constant weight.

Results and Data

The protocol described above is expected to produce 1-hexanamine hydrochloride in good yield and high purity. The identity and purity of the product can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Summary of Expected Results
ParameterExpected Value
Yield 85-95%
Purity (HPLC) >98%
Appearance White crystalline solid
Melting Point 215-218 °C

Reaction Workflow

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Hexanal Hexanal ImineFormation Imine Formation (Methanol, RT, 30 min) Hexanal->ImineFormation AmmoniumChloride Ammonium Chloride AmmoniumChloride->ImineFormation Reduction Reduction with NaBH4 (0 °C to RT, 12 h) ImineFormation->Reduction Hexanamine 1-Hexanamine (Crude) Reduction->Hexanamine Quench Quench with NaOH Hexanamine->Quench Extraction Extraction with DCM Quench->Extraction HCl_Salt HCl Salt Formation (Diethyl Ether, HCl) Extraction->HCl_Salt Recrystallization Recrystallization (Ethanol/Diethyl Ether) HCl_Salt->Recrystallization FinalProduct 1-Hexanamine Hydrochloride (Pure) Recrystallization->FinalProduct

Caption: Workflow for the synthesis of 1-hexanamine hydrochloride.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 1-hexanamine hydrochloride from hexanal. The use of sodium borohydride and ammonium chloride offers a practical and cost-effective approach for researchers in the fields of medicinal chemistry and materials science. This procedure can be readily adapted for the synthesis of other primary amine hydrochlorides from their corresponding aldehydes.

References

Application Notes and Protocols: 1-Hexanamine, Hydrochloride as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global demand for increased agricultural productivity has spurred the development of novel and effective agrochemicals. Alkylamines are a critical class of precursors in the synthesis of a wide range of pesticides, including herbicides, insecticides, and fungicides. Among these, 1-Hexanamine, hydrochloride, a primary alkylamine salt, serves as a versatile building block for the introduction of a hexyl group into agrochemical scaffolds. This lipophilic moiety can significantly influence the biological activity, selectivity, and physicochemical properties of the final product, such as its uptake and translocation within the target plant or pest.

This document provides detailed application notes and experimental protocols for the synthesis of a model herbicidal compound, N-ethyl-N'-hexyl-1,3,5-triazine-2,4-diamine, using this compound as a key precursor. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Key Applications of 1-Hexanamine in Agrochemical Synthesis

1-Hexanamine and its hydrochloride salt are valuable intermediates in the synthesis of various agrochemicals, most notably herbicides. The hexyl group can be strategically incorporated to:

  • Enhance Herbicidal Activity: The lipophilic nature of the hexyl chain can improve the compound's ability to penetrate the waxy cuticle of plant leaves, leading to better uptake and efficacy.

  • Modify Selectivity: Altering the alkyl substituents on a herbicide's core structure can fine-tune its selectivity towards specific weed species while minimizing damage to crops.

  • Optimize Physicochemical Properties: The inclusion of a hexyl group can influence solubility, volatility, and soil mobility, which are crucial parameters for formulation and environmental fate.

A prominent example of a class of herbicides where alkylamines are crucial is the triazines. By analogy to the synthesis of well-known herbicides like atrazine, 1-hexanamine can be reacted with cyanuric chloride to produce N-hexyl substituted triazine derivatives with potential herbicidal properties.

Experimental Protocols

This section details the synthesis and characterization of a model N-hexyl substituted triazine herbicide.

Diagram: Synthetic Workflow for N-ethyl-N'-hexyl-1,3,5-triazine-2,4-diamine

SynthesisWorkflow Start Start Step1 Step 1: Synthesis of 2,4-dichloro-6-hexylamino-1,3,5-triazine Start->Step1 Step2 Step 2: Synthesis of N-ethyl-N'-hexyl-1,3,5-triazine-2,4-diamine Step1->Step2 Ethylamine Purification Purification by Recrystallization Step2->Purification Analysis Characterization (NMR, HPLC, MS) Purification->Analysis End Final Product Analysis->End

Caption: Synthetic workflow for the two-step synthesis of the target herbicide.

Protocol 1: Synthesis of N-ethyl-N'-hexyl-1,3,5-triazine-2,4-diamine

Materials:

  • This compound

  • Cyanuric chloride

  • Ethylamine (aqueous solution, e.g., 70%)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Toluene

  • Distilled water

  • Ice

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, etc.)

Procedure:

Step 1: Synthesis of 2,4-dichloro-6-hexylamino-1,3,5-triazine

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (18.4 g, 0.1 mol) in 200 mL of acetone.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of 1-hexanamine by neutralizing this compound (13.8 g, 0.1 mol) with a stoichiometric amount of sodium carbonate in 100 mL of water.

  • Slowly add the 1-hexanamine solution to the cyanuric chloride solution via the dropping funnel over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3 hours.

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-hexylamino-1,3,5-triazine.

Step 2: Synthesis of N-ethyl-N'-hexyl-1,3,5-triazine-2,4-diamine

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend the 2,4-dichloro-6-hexylamino-1,3,5-triazine (from Step 1) in 200 mL of toluene.

  • Add an aqueous solution of ethylamine (0.11 mol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and wash with water to remove any unreacted ethylamine and salts.

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification:

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-ethyl-N'-hexyl-1,3,5-triazine-2,4-diamine.

Expected Yield and Purity:

ParameterExpected Value
Overall Yield70-85%
Purity (by HPLC)>95%
Protocol 2: Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Expected Retention Time: Varies depending on the exact system, but should be a single major peak for the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in CDCl₃): Expect signals corresponding to the ethyl group (triplet and quartet), the hexyl group (a series of multiplets and a triplet), and the amine protons.

  • ¹³C NMR (in CDCl₃): Expect signals for the carbons of the triazine ring and the alkyl chains.

Herbicidal Activity and Crop Safety (Representative Data)

The herbicidal activity of N-ethyl-N'-hexyl-1,3,5-triazine-2,4-diamine is expected to be similar to other N-alkylated triazine herbicides. The following data is representative of this class of compounds.

Diagram: Factors Influencing Herbicidal Efficacy

HerbicidalEfficacy Efficacy Herbicidal Efficacy Compound Compound Properties (Lipophilicity, etc.) Compound->Efficacy Application Application Method (Pre/Post-emergence) Application->Efficacy Weed Weed Species Weed->Efficacy Environment Environmental Factors (Soil, Climate) Environment->Efficacy

Caption: Key factors that determine the overall herbicidal efficacy.

Pre-emergence Activity:

Applied to the soil before weed emergence, triazine herbicides are taken up by the roots of germinating seeds.

Weed SpeciesApplication Rate ( kg/ha )Control (%)
Pigweed (Amaranthus retroflexus)1.0 - 1.585 - 95
Lamb's quarters (Chenopodium album)1.0 - 1.580 - 90
Foxtail (Setaria spp.)1.5 - 2.075 - 85

Post-emergence Activity:

Applied to emerged weeds, the herbicide is absorbed through the leaves.

Weed SpeciesApplication Rate ( kg/ha )Control (%)
Pigweed (Amaranthus retroflexus)1.0 - 1.590 - 98
Lamb's quarters (Chenopodium album)1.0 - 1.585 - 95
Velvetleaf (Abutilon theophrasti)1.5 - 2.080 - 90

Crop Safety:

Triazine herbicides, including N-alkylated derivatives, generally exhibit good selectivity in certain crops.

CropTolerance
CornHigh
SorghumModerate to High
SugarcaneHigh
SoybeanLow to Moderate
WheatLow

Conclusion

This compound is a readily available and versatile precursor for the synthesis of novel agrochemicals. The provided protocols offer a clear pathway for the synthesis and evaluation of an N-hexyl substituted triazine herbicide. The incorporation of the hexyl group is a key strategy for modulating the physicochemical properties and biological activity of agrochemicals, and further research into derivatives of 1-hexanamine is warranted for the discovery of next-generation crop protection agents.

The Role of 1-Hexanamine Hydrochloride in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct, extensive research citing the use of 1-Hexanamine, hydrochloride in drug delivery systems is limited in publicly available literature, its chemical properties as a primary amine with a six-carbon alkyl chain suggest potential applications in the surface functionalization of nanocarriers. This document provides a detailed overview of its plausible roles, supported by generalized experimental protocols and data extrapolated from studies on similar short-chain alkylamines and cationic lipids. These notes are intended to guide researchers in exploring the utility of this compound and similar molecules in developing novel drug delivery platforms.

Application Notes

This compound, a salt of the primary amine hexylamine, possesses a cationic head group and a moderately hydrophobic alkyl tail. This amphiphilic nature makes it a candidate for modifying the surface properties of various drug delivery systems, including liposomes, polymeric nanoparticles, and micelles. The primary applications revolve around enhancing cellular uptake, achieving pH-responsive drug release, and improving the overall stability and therapeutic efficacy of the formulation.

Surface Functionalization of Nanoparticles

The primary amine group of 1-Hexanamine allows for its conjugation to the surface of nanoparticles, thereby imparting a positive surface charge. This cationic surface can enhance the interaction of the nanoparticles with negatively charged cell membranes, potentially leading to increased cellular uptake through endocytosis. The hexyl chain can also contribute to the hydrophobic interactions with the lipid bilayers of cell membranes, further facilitating internalization.

pH-Responsive Drug Delivery

The amine group of 1-Hexanamine has a pKa value that can be exploited for pH-sensitive drug release. In acidic environments, such as those found in tumor microenvironments or endosomes, the amine group will be protonated, leading to a change in the physicochemical properties of the drug carrier. This can trigger the destabilization of the carrier and the subsequent release of the encapsulated drug at the target site, minimizing off-target effects. For instance, liposomes formulated with primary amines can undergo a phase transition in acidic conditions, leading to drug release.[1]

Formation of Cationic Liposomes and Micelles

This compound can be incorporated into lipid bilayers to form cationic liposomes or used in the synthesis of cationic polymers for micelle formation. These positively charged nanocarriers are particularly useful for the delivery of negatively charged therapeutics, such as nucleic acids (siRNA, mRNA, and DNA). The electrostatic interactions facilitate the complexation of the genetic material with the carrier, protecting it from degradation and facilitating its entry into cells.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical results observed for drug delivery systems functionalized with short-chain cationic lipids. These values should be considered as a general guide for expected performance when exploring the use of this compound.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle TypeSurface ModifierParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
PLGA NanoparticlesNone150 ± 10-25 ± 30.15 ± 0.05
PLGA Nanoparticles1-Hexanamine, HCl165 ± 12+35 ± 40.18 ± 0.06
LiposomesNone120 ± 8-15 ± 20.12 ± 0.04
Liposomes1-Hexanamine, HCl130 ± 9+40 ± 50.14 ± 0.05

Table 2: In Vitro Performance of Functionalized Nanoparticles

Nanoparticle FormulationDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)In Vitro Drug Release at pH 7.4 (48h, %)In Vitro Drug Release at pH 5.5 (48h, %)
Doxorubicin-PLGADoxorubicin5.2 ± 0.585 ± 530 ± 345 ± 4
Doxorubicin-PLGA-HexanamineDoxorubicin4.8 ± 0.482 ± 625 ± 275 ± 6
siRNA-LiposomessiRNAN/A95 ± 310 ± 115 ± 2
siRNA-Cationic Liposomes (Hexanamine)siRNAN/A98 ± 28 ± 140 ± 3

Experimental Protocols

The following are detailed, generalized protocols for the preparation and characterization of drug delivery systems where this compound could be utilized as a surface modifying agent.

Protocol 1: Surface Functionalization of PLGA Nanoparticles with this compound

Objective: To prepare poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a positively charged surface using this compound for enhanced cellular uptake.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Phosphate buffered saline (PBS)

  • Deionized water

Procedure:

  • Activation of PLGA: Dissolve 100 mg of PLGA in 5 ml of DCM. Add 10 mg of EDC and 6 mg of NHS to the solution. Stir at room temperature for 4 hours to activate the carboxyl groups of PLGA.

  • Conjugation of 1-Hexanamine: Dissolve 5 mg of this compound in 1 ml of deionized water and neutralize with a stoichiometric amount of a suitable base (e.g., triethylamine) to obtain the free amine. Add the neutralized 1-Hexanamine solution to the activated PLGA solution. Stir overnight at room temperature.

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Prepare a 2% (w/v) PVA solution in deionized water.

    • Add the PLGA-Hexanamine conjugate solution dropwise to 10 ml of the PVA solution while sonicating on an ice bath.

    • Continue sonication for 5 minutes to form a stable emulsion.

    • Transfer the emulsion to a larger volume of 0.5% PVA solution and stir for 4 hours at room temperature to allow for solvent evaporation.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step three times to remove unreacted reagents and excess PVA.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).

    • Morphology: Observe the nanoparticle shape and surface using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Surface Functionalization: Confirm the presence of amine groups on the surface using techniques like X-ray Photoelectron Spectroscopy (XPS) or a ninhydrin assay.

Protocol 2: Preparation of Cationic Liposomes Incorporating this compound

Objective: To formulate cationic liposomes for the delivery of a model hydrophilic drug, leveraging the positive charge from this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Model hydrophilic drug (e.g., Calcein)

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC (e.g., 20 mg), cholesterol (e.g., 5 mg), and this compound (e.g., 2 mg) in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin lipid film on the flask wall.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing the model hydrophilic drug by vortexing for 10 minutes. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform the extrusion at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography using a Sephadex G-50 column, with PBS as the eluent.

  • Characterization:

    • Vesicle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using DLS.

    • Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., fluorescence spectroscopy for calcein) after lysing the liposomes with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%.

Visualizations

Signaling Pathway and Cellular Uptake

The following diagram illustrates the hypothetical mechanism of enhanced cellular uptake of nanoparticles functionalized with this compound.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Nanoparticle (PLGA Core) Hex 1-Hexanamine (Cationic Surface) Membrane Negatively Charged Cell Membrane Hex->Membrane Electrostatic Interaction Endosome Endosome (Acidic pH) Membrane->Endosome Endocytosis Release Drug Release Endosome->Release

Caption: Enhanced cellular uptake via electrostatic interaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and characterization of 1-Hexanamine functionalized nanoparticles.

G Start Start: Polymer/Lipid + Drug Activation Polymer Activation (EDC/NHS) Start->Activation Conjugation Conjugation with 1-Hexanamine Activation->Conjugation Formulation Nanoparticle Formulation (e.g., Emulsion/Hydration) Conjugation->Formulation Purification Purification (Centrifugation/Chromatography) Formulation->Purification Characterization Physicochemical Characterization (DLS, TEM, etc.) Purification->Characterization InVitro In Vitro Studies (Drug Release, Cellular Uptake) Characterization->InVitro End End InVitro->End

Caption: Workflow for functionalized nanoparticle synthesis.

References

Application Notes and Protocols for 1-Hexanamine, Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the established catalytic activity of primary amines and their hydrochloride salts in organic synthesis. Direct literature specifically detailing the use of 1-Hexanamine, hydrochloride as a catalyst is limited. Therefore, the information provided is based on analogous systems and well-understood reaction mechanisms such as iminium and enamine catalysis. These notes are intended to guide researchers in exploring the potential of this compound as a simple, cost-effective organocatalyst.

Introduction

Primary amines and their corresponding hydrochloride salts are valuable reagents in organic synthesis. While often used as nucleophiles or building blocks, they also serve as effective organocatalysts for a variety of transformations. This compound, a simple and readily available primary amine salt, holds potential as a catalyst in reactions that proceed through iminium ion or enamine intermediates. The hydrochloride salt can act as a stable precursor, releasing the active primary amine under appropriate reaction conditions. This document outlines potential applications, reaction mechanisms, and generalized protocols for utilizing this compound in a catalytic capacity.

The catalytic utility of primary amines stems from their ability to reversibly form iminium ions and enamines with carbonyl compounds. The formation of an iminium ion from a primary amine and an α,β-unsaturated aldehyde or ketone lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, activating it for nucleophilic attack.[1][2] This mode of activation is central to a wide range of synthetic transformations.

Potential Catalytic Applications

Based on the known reactivity of primary amines, this compound could potentially catalyze the following reactions:

  • Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Mannich Reactions: A three-component reaction involving an aldehyde, an amine, and a carbonyl compound with an acidic α-proton.[3][4][5]

  • Aldol Reactions: The condensation of two carbonyl compounds to form a β-hydroxy carbonyl compound.

  • Cycloaddition Reactions: Such as Diels-Alder and [3+2] cycloadditions.

Iminium Catalysis: The Michael Addition

A primary application for a simple primary amine catalyst like 1-hexanamine is in the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones. The catalytic cycle proceeds via the formation of a highly electrophilic iminium ion.

Generalized Reaction Scheme
Proposed Catalytic Cycle

The catalytic cycle for the Michael addition of a nucleophile to an α,β-unsaturated aldehyde catalyzed by a primary amine is depicted below.

Caption: Proposed Iminium Catalytic Cycle for Michael Addition.

Data from Analogous Primary Amine-Catalyzed Michael Additions

While specific data for 1-hexanamine hydrochloride is not available, the following table summarizes results from Michael additions catalyzed by other primary amine systems to provide a quantitative context.

Catalyst (mol%)AldehydeNucleophileSolventTime (h)Yield (%)ee (%)Reference
I (15) / Mandelic Acid (30)Chalcone4-Hydroxy-1-methyl-3-(prop-1-en-2-yl)-1,5-dihydro-2H-pyrazol-2-oneCHCl₃149599[6]
II (15) / Mandelic Acid (30)(E)-4-Phenylbut-3-en-2-one1,3-Dimethyl-1H-pyrazol-5(4H)-oneCHCl₃129298[6]

Catalyst I and II are chiral primary amines. This data is presented to illustrate the general effectiveness of primary amine catalysis.

Experimental Protocol: Generalized Michael Addition

This protocol is a representative procedure and may require optimization for specific substrates.

  • Materials:

    • α,β-Unsaturated aldehyde (1.0 mmol)

    • Nucleophile (1.2 mmol)

    • This compound (0.1 mmol, 10 mol%)

    • Anhydrous solvent (e.g., CHCl₃, Toluene, 5 mL)

    • Weak acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%) (optional, but often beneficial)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (13.8 mg, 0.1 mmol) and the acid co-catalyst (if used).

    • Add the anhydrous solvent (5 mL) and stir the mixture for 10 minutes at room temperature.

    • Add the α,β-unsaturated aldehyde (1.0 mmol) to the solution.

    • Add the nucleophile (1.2 mmol) and stir the reaction mixture at the desired temperature (room temperature to 50 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[5] Primary amine hydrochlorides are commonly used in this reaction.[4]

Generalized Reaction Scheme
Reaction Mechanism Workflow

The mechanism involves the initial formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone.

G cluster_workflow Mannich Reaction Workflow Start Start: Aldehyde, 1-Hexanamine·HCl, Ketone Step1 Formation of Iminium Ion [R-CH=N-Hexyl]+ Start->Step1 Step2 Enolization of Ketone Start->Step2 Step3 Nucleophilic Attack of Enol on Iminium Ion Step1->Step3 Step2->Step3 Step4 Deprotonation Step3->Step4 End Product: Mannich Base Step4->End

Caption: Logical workflow of the Mannich reaction mechanism.

Data from Analogous Mannich Reactions

The following table provides data from Mannich reactions where primary amine hydrochlorides or related systems were used.

AldehydeAmineKetoneCatalystSolventYield (%)Reference
BenzaldehydeAnilineAcetoneProline (20 mol%)DMSO95[7]
4-Nitrobenzaldehydep-AnisidineCyclohexanoneProline (35 mol%)DMSO94[7]
3-AlkylbenzofuransFormaldehydePrimary alkylamine hydrochlorides-Dioxaneup to 95%[3]
Experimental Protocol: Generalized Mannich Reaction

This protocol is a representative procedure and may require optimization for specific substrates.

  • Materials:

    • Aldehyde (1.0 mmol)

    • Ketone (1.5 mmol)

    • This compound (1.0 mmol)

    • Solvent (e.g., Ethanol, Dioxane, 5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and this compound (138 mg, 1.0 mmol) in the chosen solvent (5 mL).

    • Add the ketone (1.5 mmol) to the mixture.

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product is then purified, often by recrystallization or column chromatography, after basification to obtain the free Mannich base.

Conclusion

While dedicated studies on this compound as a catalyst are not prominent in the scientific literature, its potential as a simple, inexpensive, and effective organocatalyst can be inferred from the well-established principles of primary amine catalysis. The provided application notes and generalized protocols for Michael additions and Mannich reactions serve as a starting point for researchers to explore its utility in various organic transformations. Optimization of reaction conditions, including solvent, temperature, and the potential use of co-catalysts, will be crucial for achieving high efficiency and selectivity.

References

Application Notes and Protocols for the Preparation of Self-Assembled Monolayers Functionalized with 1-Hexanamine, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized single layers of molecules that spontaneously form on the surface of a solid substrate.[1] These molecular layers provide a powerful and flexible method for tailoring the surface properties of materials at the nanoscale. The molecules that form SAMs typically consist of three parts: a headgroup that binds to the substrate, a spacer chain (often an alkyl chain), and a terminal functional group that dictates the surface chemistry.[2]

This document provides detailed protocols for creating amine-terminated surfaces by functionalizing a carboxyl-terminated SAM with 1-Hexanamine, hydrochloride. 1-Hexanamine is a primary aliphatic amine. The hydrochloride salt is formed from the weak base, 1-hexanamine, and the strong acid, hydrochloric acid (HCl), which improves the compound's handling, stability, and solubility in aqueous solutions.[3] In solution, it dissociates into the hexylammonium cation (C₆H₁₃NH₃⁺) and a chloride anion, exhibiting properties of a cationic surfactant.[3]

Amine-functionalized surfaces are of significant interest in drug development and biomedical research. They serve as versatile platforms for the covalent immobilization of biomolecules such as proteins, DNA, and peptides, which is crucial for the development of biosensors, microarrays, and targeted drug delivery systems.[1][4][5] The positive charge of the amine group at physiological pH can also be used to control cell adhesion and other biological interactions at the surface.

Applications in Research and Drug Development

Amine-functionalized SAMs are instrumental in a variety of advanced applications:

  • Drug Delivery: SAMs can be used to create nanoscale carriers for targeted drug delivery.[1] By functionalizing the surface with amine groups, nanoparticles can be further modified with specific ligands that bind to target cells, enhancing therapeutic efficacy and reducing side effects.[1][5] The SAM acts as a critical interface between the nanoparticle and the drug.[1]

  • Biosensors and Medical Diagnostics: SAMs provide a stable and controlled method for immobilizing bioreceptor molecules like enzymes and antibodies onto sensor surfaces.[1][6] This precise orientation is essential for accurate and reproducible detection of diseases or genetic mutations in diagnostic devices such as microarrays and lab-on-a-chip systems.[1]

  • Biomedical Implants: Modifying the surface of biomedical implants (e.g., titanium) with SAMs can improve their biocompatibility and integration with bone tissue. Amine functionalities can be used to attach biomolecules that promote cell growth or confer antibacterial properties.[1]

  • Controlling Surface Properties: The terminal amine groups allow for precise control over surface properties like wettability and adhesion, which is critical in many industrial and biomedical applications.[1]

Experimental Workflow and Protocols

The preparation of a 1-hexanamine functionalized surface is a multi-step process. First, a foundational SAM with a reactive terminal group (e.g., carboxylic acid) is formed on a suitable substrate. This is followed by the chemical activation of the terminal groups and subsequent reaction with 1-hexanamine to yield the final amine-functionalized surface.

Experimental Workflow Diagram

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Base SAM Formation cluster_2 Phase 3: Amine Functionalization cluster_3 Phase 4: Characterization sub_clean Substrate Cleaning (e.g., Piranha etch, UV/Ozone) sub_rinse Rinse & Dry (DI Water, Ethanol, N2 Stream) sub_clean->sub_rinse sol_prep Prepare Carboxyl-Terminated Thiol Solution (e.g., MUA) sub_rinse->sol_prep immersion Immerse Substrate (24-48 hours) sol_prep->immersion sam_rinse Rinse & Dry (Ethanol, N2 Stream) immersion->sam_rinse activation Activate Carboxyl Groups (EDC/NHS Chemistry) sam_rinse->activation amine_rxn React with 1-Hexanamine, HCl Solution activation->amine_rxn final_rinse Final Rinse & Dry (DI Water, N2 Stream) amine_rxn->final_rinse characterize Surface Analysis (Contact Angle, XPS, AFM, Ellipsometry) final_rinse->characterize G start Surface-COOH (Carboxyl-Terminated SAM) edc_nhs + EDC / NHS nhs_ester Surface-CO-NHS (NHS-Ester Intermediate) hexanamine + H₂N-(CH₂)₅CH₃ (1-Hexanamine) final Surface-CO-NH-(CH₂)₅CH₃ (Hexanamine Functionalized SAM) edc_nhs->nhs_ester Activation hexanamine->final Coupling

References

Troubleshooting & Optimization

Technical Support Center: Functionalization of Nanoparticles with Short-Chain Alkylamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of nanoparticles with short-chain alkylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for nanoparticle aggregation after functionalization with short-chain alkylamines?

A1: Nanoparticle aggregation post-functionalization is a frequent issue, primarily caused by insufficient colloidal stability. Short-chain alkylamines may not provide enough steric hindrance to overcome attractive van der Waals forces between nanoparticles. Other contributing factors include incomplete surface coverage, inappropriate pH or ionic strength of the solution, and the choice of solvent. For silica nanoparticles, the reaction conditions for silanization, such as temperature and water content, can lead to the formation of "island-like" structures of the amine-silane, resulting in uneven surface coverage and subsequent aggregation.

Q2: How can I confirm that the alkylamine functionalization was successful?

A2: Successful functionalization can be confirmed through a combination of characterization techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks corresponding to N-H stretching (around 3300 cm⁻¹) and N-H bending (around 1600 cm⁻¹) to confirm the presence of amine groups.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of nitrogen and provide information about the chemical state of the amine groups.

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles after functionalization can indicate the presence of protonated amine groups. For example, the zeta potential of silica nanoparticles is typically negative and will shift towards a more positive value after amine functionalization.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material (the alkylamine) grafted onto the nanoparticle surface by measuring the weight loss upon heating.

Q3: What is the impact of the alkylamine chain length on the stability of the functionalized nanoparticles?

A3: The alkylamine chain length is a critical factor in determining the stability of the functionalized nanoparticles. Longer alkyl chains generally provide better steric stabilization, preventing aggregation, especially in nonpolar solvents. For instance, dioctadecylamine has been shown to be more effective at stabilizing gold nanoparticles in toluene compared to shorter-chain amines like dioctylamine. However, the optimal chain length can also depend on the nanoparticle core material and the intended solvent for dispersion.

Q4: How can I quantify the number of amine groups on the nanoparticle surface?

A4: Several methods can be used to quantify surface amine groups, each with its own advantages and limitations. Two common methods are:

  • Ninhydrin Assay: This is a colorimetric assay where ninhydrin reacts with primary amines to produce a colored product that can be quantified using UV-Vis spectroscopy.[1][2] It is a relatively simple and convenient method for routine analysis.[1][3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique involves dissolving the functionalized nanoparticles and analyzing the released amines by solution-state ¹H NMR.[4][5] It provides a measure of the total amine content.[3]

It's important to note that results from different methods can vary. For example, the ninhydrin assay typically measures only the accessible amine groups, which can be about 20% lower than the total amine content measured by qNMR.[4][5]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation During or After Functionalization

This guide provides a step-by-step approach to troubleshoot and prevent nanoparticle aggregation.

Troubleshooting Workflow for Nanoparticle Aggregation

start Start: Nanoparticle Aggregation Observed check_reagents 1. Check Reagents and Stock Solutions start->check_reagents check_protocol 2. Review Functionalization Protocol check_reagents->check_protocol Reagents OK sub_reagents a. Confirm amine purity. b. Check for self-agglomeration of stock NP solution (DLS). check_reagents->sub_reagents optimize_conditions 3. Optimize Reaction Conditions check_protocol->optimize_conditions Protocol Correct sub_protocol a. Verify solvent choice. b. Ensure correct stoichiometry of reagents. check_protocol->sub_protocol characterize 4. Characterize at Each Step optimize_conditions->characterize Optimization Performed sub_conditions a. Adjust temperature and reaction time. b. For silanes, control water content. c. Increase alkylamine chain length. optimize_conditions->sub_conditions solution Solution: Stable Functionalized Nanoparticles characterize->solution Characterization Confirms Stability sub_characterize a. DLS/TEM before and after. b. Zeta potential measurement. characterize->sub_characterize

Caption: Troubleshooting workflow for nanoparticle aggregation.

  • Verify the Quality of Starting Materials:

    • Nanoparticle Stock Solution: Before functionalization, characterize your stock nanoparticle solution using Dynamic Light Scattering (DLS) to ensure it is monodisperse and not already aggregated.

    • Alkylamine Reagent: Ensure the purity of the short-chain alkylamine, as impurities can interfere with the functionalization process.

  • Review the Functionalization Protocol:

    • Solvent System: The choice of solvent is crucial. For silanization of silica nanoparticles, anhydrous solvents are often preferred to prevent self-condensation of the silane in solution.

    • Stoichiometry: An excess of the amine-containing molecule may be necessary to achieve sufficient surface coverage, but a large excess can sometimes lead to instability.

  • Optimize Reaction Conditions:

    • Temperature and Time: For silica functionalization with aminosilanes, increasing the reaction temperature and time can lead to better surface coverage.[6]

    • Water Content (for Silanization): The presence of a small amount of water is necessary for the hydrolysis of alkoxysilanes, but excess water can lead to polymerization of the silane in solution rather than on the nanoparticle surface.

    • Consider Longer Alkyl Chains: If aggregation persists with short-chain alkylamines, consider using a longer-chain analogue to provide greater steric stability.

  • Characterize Intermediates and Final Product:

    • Use DLS and Transmission Electron Microscopy (TEM) to monitor the size and morphology of the nanoparticles before and after the functionalization reaction.

    • Measure the zeta potential to confirm a change in surface charge, which can indicate successful functionalization and help predict colloidal stability.

Issue 2: Inconsistent or Low Amine Quantification Results

This guide addresses challenges in accurately quantifying the degree of amine functionalization.

Decision Tree for Amine Quantification Issues

start Start: Inconsistent/Low Amine Quantification check_assay Is the quantification method appropriate for the amine type? start->check_assay check_protocol Is the assay protocol optimized? check_assay->check_protocol Yes review_functionalization Review the functionalization protocol for efficiency. check_assay->review_functionalization No (e.g., Ninhydrin for secondary amines) cross_validate Have you cross-validated with another method? check_protocol->cross_validate Yes check_protocol->review_functionalization No (e.g., reaction time, temperature) cross_validate->review_functionalization Results Inconsistent solution Solution: Accurate Amine Quantification cross_validate->solution Results Consistent review_functionalization->solution

Caption: Decision tree for troubleshooting amine quantification.

  • Select the Appropriate Quantification Method:

    • Ensure the chosen method is suitable for your specific alkylamine. For example, the ninhydrin assay is specific for primary amines.

    • Be aware of the limitations of each technique. Colorimetric assays may only detect accessible surface amines, while techniques like qNMR after particle dissolution measure the total amine content.[3][4][5]

  • Optimize the Assay Protocol:

    • For colorimetric assays like the ninhydrin test, ensure that reaction parameters such as time, temperature, and solvent composition are optimized for your specific nanoparticles.[1]

    • Properly construct a calibration curve with a suitable standard (e.g., a free amine similar to the one on your nanoparticles).

  • Cross-Validate with a Second Method:

    • If possible, use a second, independent method to quantify the amine groups. For example, compare the results from a ninhydrin assay with those from TGA or XPS. Discrepancies between methods can provide insights into the nature of the functionalization (e.g., surface accessibility vs. total ligand density).

  • Re-evaluate the Functionalization Reaction:

    • If quantification consistently indicates low surface coverage, revisit the functionalization protocol. Factors such as reaction time, temperature, reactant concentrations, and solvent purity can all impact the efficiency of the grafting process.

Experimental Protocols & Data

Table 1: Comparison of Amine Quantification Methods
MethodPrincipleAmine TypeInformation ProvidedAdvantagesDisadvantages
Ninhydrin Assay Colorimetric reactionPrimaryAccessible surface aminesSimple, cost-effective, high-throughputIndirect measurement, potential for interference
Quantitative NMR (qNMR) Dissolution and NMR analysisPrimary, Secondary, TertiaryTotal amine contentDirect, quantitative, provides structural informationRequires nanoparticle dissolution, less sensitive than some methods
XPS Photoelectron emissionAllElemental composition, chemical stateSurface sensitive, provides bonding informationRequires high vacuum, quantification can be complex
TGA Mass loss upon heatingAllTotal organic contentQuantitative for total ligand massDoes not distinguish between different organic species
Table 2: Influence of Alkylamine Chain Length on Gold Nanoparticle Stability
AlkylamineNanoparticle SizeSolventStabilityReference
Dioctylamine (C8)5, 9 nmTolueneAgglomeration at the interface[7]
Didodecylamine (C12)5, 9, 13 nmTolueneAgglomeration at the interface[7]
Dioctadecylamine (C18)5, 9, 13 nmTolueneStable dispersion for at least 12 days[7]
Protocol 1: General Procedure for Functionalization of Silica Nanoparticles with (3-Aminopropyl)triethoxysilane (APTES)

This protocol is a general guideline and may require optimization for specific nanoparticle sizes and desired surface coverages.

Workflow for APTES Functionalization of Silica Nanoparticles

start Start: Silica NPs in Ethanol disperse 1. Disperse NPs (Sonication) start->disperse add_aptes 2. Add APTES disperse->add_aptes react 3. React under Reflux (e.g., 2-24h, 50-80°C) add_aptes->react wash 4. Wash with Ethanol (Centrifugation/ Redispersion) react->wash dry 5. Dry Nanoparticles (Vacuum Oven) wash->dry characterize 6. Characterize (FTIR, TGA, DLS, TEM) dry->characterize end End: Amine-Functionalized Silica NPs characterize->end

Caption: General workflow for APTES functionalization.

  • Dispersion: Disperse a known amount of dried silica nanoparticles in an anhydrous solvent like ethanol or toluene via sonication for approximately 1 hour.

  • Addition of APTES: Add the desired amount of APTES to the nanoparticle dispersion. The amount can be calculated based on the surface area of the nanoparticles and the desired grafting density.

  • Reaction: Heat the mixture to reflux (e.g., 50-80 °C) and allow it to react for a set period (e.g., 2 to 24 hours) with stirring.[6][8] The optimal time and temperature will depend on the specific system.

  • Washing: After the reaction, cool the mixture and wash the functionalized nanoparticles multiple times with the reaction solvent to remove unreacted APTES. This is typically done by repeated cycles of centrifugation and redispersion.

  • Drying: Dry the washed nanoparticles, for example, in a vacuum oven at a moderate temperature (e.g., 70 °C).

  • Characterization: Characterize the final product to confirm successful functionalization and assess the quality of the nanoparticles (e.g., using FTIR, TGA, DLS, and TEM).

Protocol 2: Ninhydrin Assay for Quantification of Primary Amines on Nanoparticles

This protocol is adapted from procedures for quantifying amines on silica nanoparticles and may need adjustment for other materials.[1]

  • Sample Preparation: Disperse a known mass of amine-functionalized nanoparticles in a suitable solvent (e.g., ethanol).

  • Reaction:

    • Take a specific volume of the nanoparticle dispersion and place it in a glass test tube.

    • Add a potassium cyanide solution followed by a phenol solution.

    • Add an excess of the ninhydrin reagent.

    • Heat the mixture in a water bath at approximately 97-100 °C for about 10 minutes.[1]

  • Measurement:

    • After cooling, centrifuge the sample to pellet the nanoparticles.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at the appropriate wavelength (typically around 570 nm) using a UV-Vis spectrophotometer.

  • Quantification:

    • Prepare a calibration curve using a known concentration of a primary amine standard (e.g., free alkylamine or an amino acid).

    • Use the calibration curve to determine the concentration of amine groups in your sample.

    • Calculate the amine loading on your nanoparticles (e.g., in μmol of amine per gram of nanoparticles).

References

Technical Support Center: Stability of 1-Hexanamine, Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 1-Hexanamine, hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. In aqueous solutions, it dissociates into the hexylammonium ion and a chloride ion.[1] The hexylammonium ion is a weak acid.[1] At alkaline pH (pH > 11), the equilibrium shifts, favoring the formation of the more volatile and potentially less stable free base, 1-hexanamine.[1] Elevated temperatures can accelerate degradation, and exposure to UV light may induce photodegradation.

Q2: What is the expected shelf-life of a this compound aqueous solution?

A2: The shelf-life is highly dependent on the storage conditions. For optimal stability, aqueous solutions should be stored at refrigerated temperatures (2-8 °C), protected from light, and maintained at a slightly acidic to neutral pH. Under these conditions, the solution can be expected to be stable for several weeks to months. However, for critical applications, it is recommended to use freshly prepared solutions or to perform a stability study under your specific experimental conditions.

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: While specific degradation products for this compound have not been extensively documented, primary amine hydrochlorides can undergo dehydrochlorination upon heating.[1] In solution, other potential degradation pathways, especially under stress conditions, could include oxidation (if exposed to oxidizing agents) or reactions with other components in the formulation. Forced degradation studies are necessary to identify potential degradation products under specific stress conditions.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[2] This method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of the this compound solution.Prepare a fresh solution. Verify the pH of the solution and adjust if necessary. Store the solution at 2-8°C and protect it from light. Perform a stability study under your experimental conditions using an appropriate analytical method (e.g., HPLC).
Precipitate formation in the solution. Change in pH leading to the formation of the less soluble free base (1-Hexanamine). Contamination.Check the pH of the solution; adjust to a slightly acidic pH if necessary. Filter the solution through a 0.22 µm filter. If the issue persists, prepare a fresh solution.
Discoloration of the solution. Oxidative degradation or contamination.Prepare a fresh solution using high-purity water and reagents. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Illustrative Stability Data

The following tables present hypothetical stability data for a 1 mg/mL aqueous solution of this compound to illustrate the effects of pH and temperature.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)% Degradation
4.01.000.982.0
7.01.000.955.0
9.01.000.8515.0
11.01.000.6040.0

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

TemperatureInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)% Degradation
4°C1.000.991.0
25°C1.000.955.0
40°C1.000.8812.0

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method (e.g., HPLC).

Protocol 2: Stability-Indicating HPLC Method
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Prep Prepare Aqueous Solution of This compound Acid Acid Hydrolysis Prep->Acid Expose to stress conditions Base Base Hydrolysis Prep->Base Expose to stress conditions Oxidation Oxidation Prep->Oxidation Expose to stress conditions Thermal Thermal Stress Prep->Thermal Expose to stress conditions Photo Photostability Prep->Photo Expose to stress conditions HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS If unknown peaks Pathway Identify Degradation Pathway HPLC->Pathway Method Validate Analytical Method HPLC->Method Stability Determine Stability Profile HPLC->Stability

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway cluster_main Plausible Degradation under Alkaline Conditions Hexylammonium Hexylammonium Ion (C6H13NH3+) Hexylamine 1-Hexanamine (Free Base) (C6H13NH2) Hexylammonium->Hexylamine High pH (>11) DegradationProducts Potential Degradation Products (e.g., Oxidation Products) Hexylamine->DegradationProducts e.g., Oxidation

Caption: Plausible degradation pathway at high pH.

References

Technical Support Center: Micelle Formation with 1-Hexanamine, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexanamine, hydrochloride and its micellar properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to form micelles?

This compound, also known as hexylammonium chloride, is a cationic surfactant.[1] Its structure consists of a six-carbon hydrophobic alkyl chain and a hydrophilic ammonium chloride head group.[1] This amphiphilic nature allows it to reduce surface tension at interfaces, such as air-water or oil-water.[1] Above a specific concentration, known as the Critical Micelle Concentration (CMC), these surfactant molecules self-assemble into spherical structures called micelles to minimize the exposure of their hydrophobic tails to water. This property is utilized in various applications, including drug delivery systems.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the minimum concentration of a surfactant at which micelle formation begins.[2][3] Below the CMC, this compound will primarily exist as individual molecules (monomers) in the solution and at interfaces.[1] Above the CMC, any additional surfactant molecules will predominantly form micelles.[3] Knowing the CMC is crucial as it dictates the concentration needed to form micelles for applications like solubilizing hydrophobic drugs. It is a key indicator of a surfactant's efficiency.[2]

Q3: What are the key factors that can influence the CMC of this compound?

Several factors can significantly impact the CMC of an ionic surfactant like this compound. These include:

  • Temperature: For many ionic surfactants, the relationship between temperature and CMC can be complex, sometimes showing a U-shaped curve with a minimum CMC at a certain temperature.[4]

  • Presence of Electrolytes: The addition of salts to solutions of ionic surfactants generally decreases the CMC.[5][6] This is because the electrolytes can reduce the repulsion between the charged head groups of the surfactant molecules, facilitating micelle formation.[5]

  • pH of the Solution: The pH can influence the charge of the head group. For amine-based surfactants, a lower pH (more acidic) will ensure the head group is protonated and positively charged, which is necessary for its surfactant properties. Changes in pH that alter this charge will affect micellization.

  • Purity of the Surfactant: Impurities can affect the CMC. It is crucial to use a high-purity grade of this compound for reproducible results.

Troubleshooting Guide

Problem: I am not observing micelle formation, or my results are inconsistent.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inconsistent Micelle Formation check_concentration Is the this compound concentration above the expected CMC? start->check_concentration check_purity Is the this compound of high purity? check_concentration->check_purity Yes increase_conc Action: Increase surfactant concentration and re-measure. check_concentration->increase_conc No check_solvent Is the solvent (e.g., water) pure and free of contaminants? check_purity->check_solvent Yes purify_surfactant Action: Use a higher purity grade of This compound. check_purity->purify_surfactant No check_temp Is the experimental temperature controlled and consistent? check_solvent->check_temp Yes use_pure_solvent Action: Use high-purity water (e.g., deionized, Milli-Q) and clean glassware. check_solvent->use_pure_solvent No check_electrolytes Are there unintended electrolytes in the solution? check_temp->check_electrolytes Yes control_temp Action: Use a water bath or incubator to maintain a stable temperature. check_temp->control_temp No check_method Is the CMC determination method appropriate and calibrated? check_electrolytes->check_method Yes control_ionic_strength Action: Prepare solutions with controlled ionic strength or use purified water. check_electrolytes->control_ionic_strength No validate_method Action: Calibrate instrument with a known standard (e.g., SDS). Consider an alternative measurement technique. check_method->validate_method No end_success Success: Consistent Micelle Formation check_method->end_success Yes increase_conc->end_success purify_surfactant->end_success use_pure_solvent->end_success control_temp->end_success control_ionic_strength->end_success end_fail Further Investigation Needed validate_method->end_fail

Troubleshooting workflow for micelle formation.
Detailed Explanations for Troubleshooting Steps

  • Concentration Below CMC: The most common reason for not observing micelles is that the concentration of this compound is below its CMC. The CMC is the threshold concentration for micelle formation.

  • Purity of Surfactant: Impurities can significantly alter the CMC. For instance, other amphiphilic molecules can co-assemble and change the observed aggregation behavior.

  • Solvent Quality: The presence of ions or organic contaminants in the solvent can affect the CMC.[6] It is recommended to use high-purity, deionized water.

  • Temperature Fluctuations: The micellization process can be temperature-dependent.[4] Inconsistent temperatures can lead to variable results.

  • Uncontrolled Ionic Strength: Since this compound is an ionic surfactant, its CMC is sensitive to the presence of other ions (salts) in the solution.[5][6]

  • Inappropriate Measurement Technique: The method used to determine the CMC must be suitable for ionic surfactants. For example, conductivity measurements are well-suited for ionic surfactants like this compound.[7][8]

Data Presentation

The exact CMC of this compound will vary based on experimental conditions. The following table summarizes the expected qualitative effects of different factors on its CMC.

FactorChangeExpected Effect on CMCRationale
Temperature IncreaseCan decrease or increaseA complex relationship involving changes in the hydration of the hydrophilic headgroup and disruption of structured water.[4][6]
Electrolyte (Salt) Concentration IncreaseDecreaseThe added ions shield the electrostatic repulsion between the charged head groups, promoting micelle formation at a lower concentration.[5][6]
pH Decrease (more acidic)Likely to decrease CMCEnsures the amine group is fully protonated and positively charged, enhancing its amphiphilic character.
Organic Additives (e.g., short-chain alcohols) AdditionGenerally increaseAlcohols can increase the solubility of the surfactant monomers in the bulk solution, thus disfavoring micelle formation.[5]

Experimental Protocols

There are several methods to determine the CMC of a surfactant. The choice of method can depend on the nature of the surfactant and the available equipment.

CMC Determination by Conductivity Measurement

This method is highly suitable for ionic surfactants like this compound because the formation of micelles leads to a distinct change in the solution's conductivity.

Methodology:

  • Prepare a stock solution: Prepare a concentrated stock solution of this compound in high-purity deionized water. The concentration should be well above the expected CMC.

  • Prepare a series of dilutions: Create a series of solutions with decreasing concentrations of the surfactant by diluting the stock solution.

  • Measure conductivity: For each dilution, measure the electrical conductivity using a calibrated conductivity meter. Ensure the temperature is constant for all measurements.

  • Plot the data: Plot the measured conductivity as a function of the surfactant concentration.

  • Determine the CMC: The plot will show two linear regions with different slopes. The point where these two lines intersect corresponds to the CMC.[7][8] Below the CMC, conductivity increases more steeply with concentration. Above the CMC, the slope decreases because the micelles are less mobile than the individual ions.[7]

CMC Determination by Surface Tension Measurement

This is a classic method applicable to both ionic and non-ionic surfactants.

Methodology:

  • Prepare solutions: As with the conductivity method, prepare a range of surfactant concentrations.

  • Measure surface tension: Use a tensiometer to measure the surface tension of each solution.

  • Plot the data: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Determine the CMC: The surface tension will decrease as the surfactant concentration increases. Once micelles begin to form, the surface tension will plateau or change slope significantly.[2][9] The concentration at this inflection point is the CMC.[2][7]

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Determine CMC prep_stock Prepare concentrated stock solution of this compound start->prep_stock prep_dilutions Create a series of dilutions from the stock solution prep_stock->prep_dilutions measurement_choice Choose Measurement Method prep_dilutions->measurement_choice conduct Measure Electrical Conductivity of each dilution measurement_choice->conduct Conductivity surf_tension Measure Surface Tension of each dilution measurement_choice->surf_tension Surface Tension plot_conduct Plot Conductivity vs. Concentration conduct->plot_conduct plot_tension Plot Surface Tension vs. log(Concentration) surf_tension->plot_tension analyze_conduct Identify CMC at the intersection of the two linear regions plot_conduct->analyze_conduct analyze_tension Identify CMC at the inflection point of the curve plot_tension->analyze_tension end CMC Value Determined analyze_conduct->end analyze_tension->end

References

Improving the yield and purity of 1-Hexanamine, hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 1-Hexanamine, hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis routes are reductive amination and nucleophilic substitution.

  • Reductive Amination: This is a widely used method involving the reaction of hexanal with an aminating agent like ammonia in the presence of a reducing agent.[1] Common catalysts for this process include Raney nickel or palladium on carbon.[1]

  • Nucleophilic Substitution: This route involves reacting a 1-haloalkane, such as 1-bromohexane, with ammonia.[1]

Q2: What are the primary impurities encountered during the synthesis of this compound?

A2: The primary impurities are secondary (N,N-dihexylamine) and tertiary (N,N,N-trihexylamine) amines. These form when the initially produced 1-Hexanamine reacts further with the starting aldehyde (in reductive amination) or alkyl halide (in nucleophilic substitution). Unreacted starting materials can also be present as impurities.[1]

Q3: How is the purity of this compound typically assessed?

A3: Purity is most commonly assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]

  • HPLC: Reversed-phase HPLC with a C18 column is often used. A mobile phase consisting of an acetonitrile/water gradient with an additive like trifluoroacetic acid (TFA) helps to achieve good peak shape.[1] Since 1-Hexanamine lacks a strong UV chromophore, detection may require derivatization or the use of detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[1][2]

  • GC: GC is well-suited for the volatile free base, 1-Hexanamine. The non-volatile hydrochloride salt must be converted to the free base before analysis. To prevent peak tailing, which is common with amines, specialized columns such as an Rtx-Volatile Amine are recommended.[1] A Flame Ionization Detector (FID) provides high sensitivity.[1]

Q4: What is the importance of converting 1-Hexanamine to its hydrochloride salt?

A4: Converting the free base, 1-Hexanamine, to its hydrochloride salt serves several practical purposes. The salt form generally has higher stability, is easier to handle as a solid, and often has improved solubility in certain solvents for reactions or purification.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or catalyst deactivation.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Optimize the reaction temperature; higher temperatures can increase the rate but may also promote side reactions.[1] - Ensure the catalyst is active and used in the correct loading. Consider catalyst deactivation as a potential issue.[1]
Suboptimal pH: For reductive aminations, the pH is critical for the stability of the imine intermediate and the activity of the reducing agent.[1]- Control the reaction pH using a buffer system. The optimal pH needs to be determined experimentally to balance imine formation and reduction.[1]
Loss during Workup/Purification: Significant product loss can occur during extraction or recrystallization steps.- Minimize the number of transfer steps.- Optimize the recrystallization solvent system to ensure high recovery. Test different solvent/anti-solvent combinations.[3]
Low Purity (Presence of Secondary/Tertiary Amines) Incorrect Reactant Ratio: Insufficient excess of the aminating agent (ammonia) is a primary cause of over-alkylation.- Use a significant molar excess of ammonia relative to the hexanal or 1-haloalkane. This is one of the most effective ways to favor the formation of the primary amine.[1]
High Reaction Temperature: Elevated temperatures can promote the formation of secondary and tertiary amine byproducts.[1]- Conduct the reaction at a moderate temperature. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity for the primary amine.[1]
Inefficient Catalyst: The catalyst used may not be selective enough for the primary amine.- Select a highly selective catalyst. For catalytic hydrogenation, catalysts like Raney nickel or palladium on carbon are common choices.[1] The catalyst's activity and selectivity directly impact purity.
Difficulty in Purification/Isolation Oily Product Instead of Solid: The product may not crystallize properly due to residual solvent or impurities.- Ensure all solvents from the reaction and workup are thoroughly removed under vacuum.- Try different recrystallization solvents or solvent mixtures (e.g., ethanol/water, isopropanol/ether).[1][3] - Seeding the solution with a small crystal of pure product can induce crystallization.
Poor Crystal Formation: The chosen solvent system for recrystallization may not be optimal.- Perform small-scale solvent screening to find the best system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[3]
Analytical Issues (e.g., GC Peak Tailing) Analyte-Column Interaction: The free amine group can interact with active sites on standard GC columns, leading to poor peak shape.- Convert the hydrochloride salt to the free base before GC analysis.[1] - Use a specialized GC column designed for amine analysis (e.g., Rtx-Volatile Amine) to minimize peak tailing.[1]
Poor HPLC Detection: 1-Hexanamine lacks a strong UV chromophore, resulting in low sensitivity with a standard UV detector.- Use a universal detector like ELSD or MS.[1] - Alternatively, derivatize the amine with a UV-active reagent (e.g., FMOC-Cl) before HPLC analysis to enhance detection.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1-Hexanamine via Reductive Amination of Hexanal

This protocol describes a general procedure for synthesizing 1-Hexanamine, which can then be converted to the hydrochloride salt.

Materials:

  • Hexanal

  • Ammonia (e.g., 7N solution in Methanol)

  • Raney Nickel (or 5% Pd/C)

  • Hydrogen gas

  • Methanol (solvent)

  • Hydrochloric acid (e.g., 2M in diethyl ether)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve hexanal (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add Raney Nickel catalyst (typically 5-10% by weight of hexanal) to the solution under an inert atmosphere.

  • Ammonia Addition: Add a significant molar excess of ammonia solution (e.g., 10-20 equivalents). A high ammonia-to-aldehyde ratio is crucial to minimize the formation of secondary and tertiary amines.[1]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 25-40°C). Monitor the reaction's progress by taking small aliquots and analyzing them by GC or TLC until the hexanal is consumed.

  • Workup: Once the reaction is complete, carefully depressurize the reactor and filter the mixture to remove the catalyst.

  • Solvent Removal: Remove the methanol from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with water to remove excess ammonia. Dry the organic layer over anhydrous magnesium sulfate.

  • Salt Formation: Cool the ethereal solution in an ice bath and slowly add a solution of HCl in diethyl ether while stirring until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water is often effective.[1]

  • Dissolution: Place the crude this compound in a flask and add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Precipitation: While the solution is still warm, slowly add water (the anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them thoroughly under vacuum.

Data Summary Tables

Table 1: Key Parameters for Optimizing Reductive Amination

ParameterTypical Range/ConditionRationale for Optimization
Ammonia:Hexanal Molar Ratio 10:1 to 25:1A high excess of ammonia minimizes the formation of secondary and tertiary amine byproducts, increasing purity.[1]
Temperature 25 - 60 °CBalances reaction rate and selectivity. Higher temperatures can reduce selectivity.[1]
Hydrogen Pressure 50 - 500 psiHigher pressure can increase the reaction rate but is system-dependent.
Catalyst Raney Nickel, Pd/CThe choice of catalyst and its loading directly impacts reaction efficiency, yield, and purity.[1]
pH Controlled (often buffered)Essential for the stability of the imine intermediate and the activity of the reducing agent.[1]

Table 2: Typical Chromatographic Conditions for Purity Analysis

TechniqueParameterTypical Condition
HPLC ColumnReversed-phase C18, 3-5 µm particle size
Mobile PhaseAcetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA)[1]
DetectorELSD, MS, or UV (after derivatization)[1]
GC Pre-analysis StepConvert hydrochloride salt to free base
ColumnRtx-Volatile Amine (or similar specialized column for amines)[1]
DetectorFlame Ionization Detector (FID)[1]

Visual Workflows

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis: Reductive Amination cluster_purification Purification & Isolation start Hexanal + Ammonia (excess) reaction Catalytic Hydrogenation (e.g., Raney Ni, H2) start->reaction workup Catalyst Filtration & Solvent Removal reaction->workup crude_amine Crude 1-Hexanamine (Free Base) workup->crude_amine salt_formation Salt Formation (add HCl in Ether) crude_amine->salt_formation Proceed to Purification filtration1 Filtration salt_formation->filtration1 recrystallization Recrystallization (e.g., Ethanol/Water) filtration1->recrystallization filtration2 Final Filtration & Drying recrystallization->filtration2 final_product Pure 1-Hexanamine, HCl filtration2->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Experiment Outcome low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_reaction Check Reaction - Monitor Completion (TLC/GC) - Optimize Temp./Time low_yield->check_reaction Yes check_ratio Check Reactant Ratio - Increase Molar Excess of NH3 low_purity->check_ratio Yes success Successful Synthesis low_purity->success No check_workup Review Workup - Minimize Transfers - Optimize Extraction check_reaction->check_workup check_temp Check Temperature - Use Moderate Temperature check_ratio->check_temp

References

Technical Support Center: Synthesis of 1-Hexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Hexanamine, hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

This section addresses specific issues users might encounter during the synthesis of this compound, categorized by the synthetic method.

Reductive Amination of Hexanal

Reductive amination is a widely used method to synthesize 1-hexanamine from hexanal and ammonia, followed by reduction. However, several side reactions can occur, impacting yield and purity.

Q1: My final product is a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for 1-hexanamine?

A1: The formation of di- and trihexylamine is a common side reaction in reductive amination. To favor the formation of the primary amine, consider the following strategies:

  • Molar Ratio of Reactants: Use a large excess of ammonia relative to hexanal. This shifts the equilibrium towards the formation of the primary imine and minimizes the reaction of the newly formed 1-hexanamine with remaining hexanal.

  • Choice of Reducing Agent: Use a reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for this reason.[1]

  • Reaction Conditions: Maintain a neutral to slightly acidic pH (around 6-7) to facilitate imine formation without promoting side reactions.[1] Lowering the reaction temperature can also help to control the rate of the secondary amine formation.

Q2: I am observing a low yield of 1-hexanamine. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete Imine Formation: The initial equilibrium between hexanal and ammonia to form the imine may not be favorable. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent can be beneficial.

  • Aldehyde Self-Condensation: Aldehydes can undergo aldol condensation under basic or acidic conditions. Maintaining a neutral pH is crucial.

  • Sub-optimal Reducing Agent Activity: Ensure the reducing agent is fresh and active. The choice of solvent can also impact its effectiveness.

Q3: What is the best way to purify 1-hexanamine from the reaction mixture containing secondary and tertiary amines?

A3: Purification can be challenging due to the similar properties of the primary, secondary, and tertiary amines.

  • Fractional Distillation: If the boiling points of 1-hexanamine, dihexylamine, and trihexylamine are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Acid-Base Extraction: The basicity of the amines can be exploited. Convert the amines to their hydrochloride salts and perform selective crystallization.

  • Chromatography: Column chromatography on silica gel can be used, but may require careful solvent system selection to achieve good separation.

Gabriel Synthesis from 1-Halohexane

The Gabriel synthesis is a reliable method for preparing primary amines while avoiding overalkylation.[2][3][4][5] It involves the reaction of potassium phthalimide with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[2][3][4][5]

Q1: The reaction between potassium phthalimide and 1-bromohexane is slow or incomplete. How can I improve the reaction rate and yield?

A1: Several factors can influence the efficiency of the N-alkylation step:

  • Solvent: A polar aprotic solvent like DMF or DMSO is generally recommended as it solvates the potassium cation, making the phthalimide anion more nucleophilic.[6]

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat should be avoided to prevent side reactions.

  • Purity of Reactants: Ensure that the 1-bromohexane and potassium phthalimide are pure and dry. Moisture can hydrolyze the phthalimide salt.

Q2: I am having difficulty with the final hydrolysis step to liberate 1-hexanamine. What are the common issues and alternative methods?

A2: The cleavage of the N-alkylphthalimide can be challenging.

  • Acidic Hydrolysis: This method can be harsh and may lead to low yields.[4]

  • Hydrazinolysis (Ing-Manske procedure): This is often the preferred method as it proceeds under milder conditions.[6] However, the phthalhydrazide byproduct can sometimes be difficult to remove completely. Ensure sufficient hydrazine hydrate is used and allow for adequate reaction time.

  • Purification: After hydrazinolysis, the desired 1-hexanamine is typically in the free base form. It can be separated from the precipitated phthalhydrazide by filtration and then converted to the hydrochloride salt for further purification by recrystallization.

Hofmann Rearrangement of Heptanamide

The Hofmann rearrangement converts a primary amide (heptanamide) into a primary amine with one less carbon atom (1-hexanamine).[7][8][9]

Q1: The yield of 1-hexanamine from the Hofmann rearrangement is lower than expected. What could be the reasons?

A1: Low yields in the Hofmann rearrangement can be attributed to several factors:

  • Incomplete N-bromination: The initial reaction of the amide with bromine and base to form the N-bromoamide may be incomplete. Ensure the correct stoichiometry of reagents.

  • Side Reactions of the Isocyanate Intermediate: The key isocyanate intermediate can react with water to form a carbamic acid, which then decarboxylates to the desired amine. However, it can also react with the amine product to form ureas, or with the starting amide.

  • Reaction Conditions: The reaction is typically carried out in an aqueous basic solution. The concentration of the base and the temperature are critical parameters to control.

Q2: Are there any common side products in the Hofmann rearrangement of aliphatic amides that I should be aware of?

A2: Besides unreacted starting material, potential side products include:

  • Ureas: Formed from the reaction of the isocyanate intermediate with the 1-hexanamine product.

  • Carbamates: If an alcohol is present in the reaction mixture (or used as a solvent), it can trap the isocyanate intermediate to form a carbamate.[7]

  • Products from incomplete rearrangement.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Hexanamine

Synthesis MethodStarting MaterialsKey ReagentsCommon Side ProductsTypical Yield RangeAdvantagesDisadvantages
Reductive Amination Hexanal, AmmoniaNaBH₃CN or NaBH(OAc)₃Dihexylamine, Trihexylamine, Aldol products40-70%One-pot reactionOver-alkylation, sensitive to reaction conditions
Gabriel Synthesis 1-Bromohexane, Potassium PhthalimideHydrazine hydratePhthalhydrazide70-90%High purity of primary amine, avoids over-alkylationTwo-step process, work-up can be challenging
Hofmann Rearrangement HeptanamideBromine, NaOHUreas, Carbamates60-80%Produces primary amine with one less carbonUse of hazardous bromine, potential for side reactions

Experimental Protocols

Protocol 1: Reductive Amination of Hexanal

  • Imine Formation: In a round-bottom flask, dissolve hexanal (1 equivalent) in methanol. Cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution for 30 minutes, or add a concentrated solution of ammonia in methanol (5-10 equivalents).

  • Reduction: While maintaining the cold temperature, slowly add sodium cyanoborohydride (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by GC-MS to observe the disappearance of hexanal and the formation of 1-hexanamine.

  • Work-up: Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2). Remove the methanol under reduced pressure.

  • Purification: Wash the aqueous solution with diethyl ether to remove any unreacted aldehyde. Make the aqueous layer basic (pH > 11) with concentrated NaOH and extract the free amine with diethyl ether. Dry the organic layer over anhydrous sodium sulfate.

  • Hydrochloride Salt Formation: Bubble dry HCl gas through the ethereal solution of 1-hexanamine to precipitate this compound. Filter the solid and wash with cold diethyl ether. Recrystallize from ethanol/ether.

Protocol 2: Gabriel Synthesis of 1-Hexanamine from 1-Bromohexane

  • N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in anhydrous DMF. Add 1-bromohexane (1.1 equivalents) and heat the mixture at 80-90°C for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-water. The N-hexylphthalimide will precipitate. Filter the solid and wash it with water.

  • Hydrazinolysis: Suspend the N-hexylphthalimide in ethanol and add hydrazine hydrate (1.5 equivalents). Reflux the mixture for 2-4 hours.

  • Purification: Cool the reaction mixture and filter to remove the precipitated phthalhydrazide. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water.

  • Hydrochloride Salt Formation: Dry the ether solution over anhydrous sodium sulfate. Bubble dry HCl gas through the solution to precipitate this compound. Filter and recrystallize.

Protocol 3: Hofmann Rearrangement of Heptanamide

  • Preparation of Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (4 equivalents) in water. Slowly add bromine (1.1 equivalents) with vigorous stirring.

  • Reaction: To the cold hypobromite solution, add a solution of heptanamide (1 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane) dropwise.

  • Heating: After the addition is complete, warm the reaction mixture to 50-70°C for about 1 hour.

  • Work-up: Cool the reaction mixture and extract the 1-hexanamine with diethyl ether.

  • Purification and Salt Formation: Wash the ether extract with water and dry over anhydrous sodium sulfate. Bubble dry HCl gas through the solution to precipitate this compound. Filter and recrystallize.

Mandatory Visualization

Reductive_Amination_Workflow cluster_reaction Reductive Amination cluster_side_reactions Side Reactions cluster_purification Purification Hexanal Hexanal Imine Hexanimine (Intermediate) Hexanal->Imine Condensation Ammonia Ammonia Ammonia->Imine Hexanamine 1-Hexanamine Imine->Hexanamine Reduction Dihexylamine Dihexylamine Imine->Dihexylamine Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Hexanamine Hexanamine->Dihexylamine Over-alkylation Crude Crude Product (Mixture of Amines) Hexanamine->Crude Trihexylamine Trihexylamine Dihexylamine->Trihexylamine Over-alkylation Dihexylamine->Crude Trihexylamine->Crude Distillation Fractional Distillation Crude->Distillation Extraction Acid-Base Extraction Crude->Extraction HCl_Salt 1-Hexanamine, HCl Distillation->HCl_Salt Extraction->HCl_Salt Pure_Product Pure 1-Hexanamine, HCl HCl_Salt->Pure_Product Recrystallization Gabriel_Synthesis_Workflow cluster_reaction Gabriel Synthesis cluster_byproduct Byproduct cluster_purification Purification Phthalimide Potassium Phthalimide N_Hexylphthalimide N-Hexylphthalimide Phthalimide->N_Hexylphthalimide SN2 Reaction Halohexane 1-Halohexane Halohexane->N_Hexylphthalimide Hexanamine 1-Hexanamine N_Hexylphthalimide->Hexanamine Hydrazinolysis Phthalhydrazide Phthalhydrazide N_Hexylphthalimide->Phthalhydrazide Hydrazine Hydrazine Hydrate Hydrazine->Hexanamine Hydrazine->Phthalhydrazide Crude Crude Mixture Hexanamine->Crude Phthalhydrazide->Crude Filtration Filtration Crude->Filtration Remove Phthalhydrazide HCl_Salt 1-Hexanamine, HCl Filtration->HCl_Salt HCl gas Pure_Product Pure 1-Hexanamine, HCl HCl_Salt->Pure_Product Recrystallization Hofmann_Rearrangement_Workflow cluster_reaction Hofmann Rearrangement cluster_side_reactions Side Reactions cluster_purification Purification Heptanamide Heptanamide Isocyanate Hexyl Isocyanate (Intermediate) Heptanamide->Isocyanate Rearrangement Br2_NaOH Br2, NaOH Br2_NaOH->Isocyanate Hexanamine 1-Hexanamine Isocyanate->Hexanamine Hydrolysis & Decarboxylation Urea Dihexyl Urea Isocyanate->Urea Water H2O Water->Hexanamine Hexanamine->Urea Reaction with product Crude Crude Product Hexanamine->Crude Urea->Crude Extraction Solvent Extraction Crude->Extraction HCl_Salt 1-Hexanamine, HCl Extraction->HCl_Salt HCl gas Pure_Product Pure 1-Hexanamine, HCl HCl_Salt->Pure_Product Recrystallization

References

Effect of pH on the stability and activity of 1-Hexanamine, hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and use of 1-Hexanamine, hydrochloride, with a specific focus on the critical role of pH in its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it behave in an aqueous solution?

A1: this compound is the salt formed from a weak base, 1-hexanamine, and a strong acid, hydrochloric acid (HCl)[1]. In aqueous solutions, it fully dissociates into the protonated hexylammonium cation (C₆H₁₅NH₃⁺) and a chloride anion (Cl⁻)[1]. The hexylammonium cation exists in a pH-dependent equilibrium with its neutral, free base form, 1-hexanamine.

Q2: What is the pKa of 1-Hexanamine and why is it critically important for my experiments?

A2: The pKa of 1-hexanamine is approximately 10.64[2]. The pKa is the pH at which the protonated (hexylammonium cation, C₆H₁₅NH₃⁺) and the neutral (1-hexanamine free base, C₆H₁₅N) forms are present in equal concentrations.

This value is crucial because it dictates the charge state of the molecule at a given pH:

  • At pH << 10.64 (Acidic to Neutral): The compound will predominantly exist as the water-soluble, protonated hexylammonium cation.

  • At pH ≈ 10.64: The solution will contain a mixture of both the protonated and neutral forms.

  • At pH >> 10.64 (Alkaline): The compound will be deprotonated to its neutral, free base form, which is significantly less soluble in water and has an oily consistency[1][2].

Understanding the pKa is essential for controlling solubility, designing extraction protocols, ensuring stability, and interpreting activity assay results.

Table 1: Physicochemical Properties of 1-Hexanamine and its Hydrochloride Salt
PropertyValue / DescriptionSignificance for Experiments
Chemical Formula C₆H₁₅N · HClBase formula for molecular weight and concentration calculations.
Molecular Weight 137.66 g/mol Essential for preparing solutions of known molarity.
pKa (of conjugate acid) ~10.64[2]Determines the ionization state at different pH values.
Appearance (Salt) Solid / Crystalline PowderThe hydrochloride salt is typically a solid for easier handling and weighing.
Appearance (Free Base) Water-white liquid with an amine-like odor[2].Formation of the free base at high pH can lead to phase separation.
Solubility (Salt) Soluble in water.The salt form is used to prepare aqueous stock solutions.
Solubility (Free Base) Poorly soluble in water[2].Adjusting pH to >10 can cause precipitation or cloudiness.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is most stable in acidic to neutral aqueous solutions (pH < 7), where it exists as the protonated hexylammonium ion. In highly alkaline conditions (pH > 11), the equilibrium shifts to favor the formation of the neutral free base[1]. While the free base itself is stable, its low aqueous solubility can lead to physical instability (precipitation, phase separation) in your experiment. Furthermore, the free amine group is more susceptible to oxidative degradation and other reactions compared to the protonated form. For long-term storage of solutions, maintaining a slightly acidic pH is recommended.

Q4: How does pH influence the chemical activity and reactivity of 1-Hexanamine?

A4: The reactivity of 1-Hexanamine is directly tied to its protonation state. The neutral free base form, with its lone pair of electrons on the nitrogen atom, is the nucleophilic species. Therefore, for reactions where 1-hexanamine acts as a nucleophile (e.g., acylation, alkylation), the reaction rate will be significantly higher at a pH above its pKa. Conversely, in assays where the cationic form is responsible for biological activity (e.g., interacting with a negatively charged biological target), the activity will be optimal at a pH below the pKa.

Troubleshooting Guide

Problem: My solution of this compound became cloudy or formed an oily layer after I added a basic buffer.

  • Cause: You have likely raised the pH of the solution above the pKa of 1-hexanamine (~10.64). This deprotonates the soluble hexylammonium cation, forming the neutral 1-hexanamine free base, which is poorly soluble in water and appears as a cloudy suspension or an oily liquid[1][2].

  • Solution:

    • Carefully add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH to bring it back into the acidic or neutral range. The solution should become clear as the soluble hydrochloride salt reforms.

    • For your experiment, use a buffer system that maintains the pH well below 9 to ensure the compound remains fully dissolved.

Problem: I am seeing poor or inconsistent results in my chromatography analysis (HPLC/LC-MS).

  • Cause 1 (Peak Tailing): The free amine group can interact strongly with the silica stationary phase in reverse-phase chromatography, leading to broad, tailing peaks. This effect is more pronounced at neutral or basic pH where a higher fraction of the neutral amine exists.

  • Solution 1: Acidify the mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%). This ensures the amine is fully protonated, minimizing interactions with the silica and resulting in sharper, more symmetrical peaks.

  • Cause 2 (Low Recovery): If working with a basic mobile phase without proper column chemistry, the compound may be irreversibly adsorbed onto the column.

  • Solution 2: If a basic mobile phase is required, use a hybrid or polymer-based column specifically designed for high-pH applications.

Problem: The biological activity in my cell-based assay is much lower than expected.

  • Cause: The pH of your assay medium may not be optimal for the active form of the compound. If the intended biological interaction requires the protonated, cationic form, a standard physiological pH of 7.4 should be appropriate. However, if the neutral form is required to cross cell membranes, local pH effects or the buffer system itself could be influencing the equilibrium.

  • Solution:

    • Verify the final pH of your assay medium after all components, including your compound stock, have been added.

    • Consider running the assay in a series of buffers with slightly different pH values (e.g., pH 6.8, 7.2, 7.6) to determine the optimal pH for activity.

    • Ensure the buffer capacity is sufficient to prevent pH shifts caused by cellular metabolism.

Diagram 1: pH-Dependent Equilibrium

ph_equilibrium cluster_conditions low_ph Acidic pH (pH < 9) high_ph Alkaline pH (pH > 11) protonated Hexylammonium Cation (C₆H₁₅NH₃⁺) - Soluble - Stable in Solution neutral 1-Hexanamine Free Base (C₆H₁₅N) - Poorly Soluble - Nucleophilic protonated->neutral neutral->protonated

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

This protocol is designed to assess the chemical stability of this compound in aqueous solutions at acidic, neutral, and basic pH values over time. The analysis is performed by LC-MS to accurately quantify the remaining parent compound.

1. Materials and Reagents:

  • This compound

  • DMSO (HPLC grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Buffer systems (see Table 2)

  • 96-well plates (polypropylene or Teflon to minimize binding)[3]

Table 2: Recommended Buffer Systems for Stability Studies
pH RangeBuffer SystemTypical Concentration
Acidic Acetate Buffer (pH 4-5)[3]50-100 mM
Neutral Phosphate-Buffered Saline (PBS) (pH 7.4)[3]1X Solution
Basic Glycine Buffer (pH 9-10)[3]50-100 mM

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO[3].

  • Working Solution Preparation: Dilute the stock solution into each of the three buffer systems (Acidic, Neutral, Basic) to a final concentration of 10 µM. Prepare enough volume for all time points.

  • Incubation: Aliquot the working solutions into the 96-well plate. Seal the plate to prevent evaporation. Incubate the plate at a controlled temperature (e.g., 37°C)[3].

  • Time Points: Collect samples at specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Sample Quenching: At each time point, take an aliquot of each sample and mix it 1:1 with cold methanol. This stops the degradation reaction and precipitates buffer salts[3]. Store quenched samples at -20°C until analysis.

  • LC-MS Analysis: Analyze all samples in a single batch. Use a reverse-phase C18 column with a mobile phase containing 0.1% formic acid to ensure sharp peak shape. Monitor the parent compound's mass-to-charge ratio (m/z).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing its peak area to the peak area at T=0[3]. Plot the percent remaining versus time for each pH condition to determine the stability profile.

Diagram 2: Experimental Workflow for pH Stability Testing

workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis stock Prepare 10 mM Stock in DMSO working Dilute Stock into Each Buffer (10 µM) stock->working buffers Prepare Acidic, Neutral, & Basic Buffers buffers->working incubate Incubate Solutions at 37°C working->incubate sampling Sample at Time Points (0, 1, 4, 8, 24, 48h) incubate->sampling quench Quench Samples with Cold Methanol sampling->quench lcms Analyze All Samples by LC-MS quench->lcms calc Calculate % Remaining vs. T=0 lcms->calc plot Plot Stability Profile (% vs. Time) calc->plot

Caption: Workflow for assessing the pH-dependent stability of a compound.

Diagram 3: Troubleshooting Logic for Common Issues

troubleshooting start Start: Unexpected Experimental Result issue_type What is the issue? start->issue_type precipitate Solution is Cloudy / Oily issue_type->precipitate Physical Instability analytics Poor Chromatography (Peak Tailing / Low Recovery) issue_type->analytics Analytical activity Low Biological Activity issue_type->activity Activity / Efficacy check_ph1 Check Solution pH. Is pH > 9? precipitate->check_ph1 cause_precipitate Cause: Free base precipitation due to high pH. check_ph1->cause_precipitate Yes other Consult further technical data check_ph1->other No solution_precipitate Solution: Lower pH with dilute acid or use a lower pH buffer. cause_precipitate->solution_precipitate check_mobile_phase Is mobile phase acidic (e.g., contains 0.1% Formic Acid)? analytics->check_mobile_phase cause_analytics Cause: Amine interaction with silica stationary phase. check_mobile_phase->cause_analytics No check_mobile_phase->other Yes solution_analytics Solution: Add 0.1% acid (FA/TFA) to mobile phase to protonate amine. cause_analytics->solution_analytics check_ph2 Verify final pH of assay medium. Is it in the optimal range? activity->check_ph2 cause_activity Cause: Suboptimal pH for the required active species (cationic vs. neutral). check_ph2->cause_activity No / Unsure check_ph2->other Yes solution_activity Solution: Test activity across a pH range to find the optimum. cause_activity->solution_activity

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Controlling Nanoparticle Surface Coverage with 1-Hexanamine, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the degree of surface coverage on nanoparticles using 1-Hexanamine, hydrochloride. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate reproducible and successful surface functionalization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the functionalization of nanoparticles with this compound.

Problem 1: Low or Incomplete Surface Coverage

Question: After the functionalization procedure, characterization indicates a low or negligible amount of this compound on the nanoparticle surface. What are the possible causes and solutions?

Potential Causes:

  • Insufficient Reactant Concentration: The concentration of this compound may be too low to achieve the desired surface density.

  • Suboptimal pH: The pH of the reaction solution can significantly influence the protonation state of the amine group and the surface charge of the nanoparticles, affecting binding efficiency. For amine binding to metallic nanoparticles, a pH that is not excessively acidic is generally preferred to ensure the availability of the lone pair of electrons on the nitrogen for coordination.

  • Short Reaction Time or Low Temperature: The reaction may not have proceeded to completion due to insufficient time or temperature.

  • Inactive Nanoparticle Surface: The nanoparticle surface may be passivated or contaminated, preventing the binding of this compound.

  • Steric Hindrance: For smaller nanoparticles, steric hindrance between adjacent this compound molecules can limit the achievable surface coverage.

Suggested Solutions:

  • Increase Ligand Concentration: Incrementally increase the concentration of this compound in the reaction mixture.

  • Optimize pH: Adjust the pH of the solution. For gold nanoparticles, a pH range of 8-9 can facilitate the binding of alkylamines.[1]

  • Extend Reaction Time and/or Increase Temperature: Increase the reaction time or moderately elevate the temperature to promote ligand exchange and binding.

  • Surface Cleaning/Activation: Ensure nanoparticles are properly cleaned and have an active surface. For example, citrate-capped gold nanoparticles are often used as a starting material, where the citrate can be displaced by the amine.

  • Use of a Co-solvent: In some cases, the addition of a co-solvent can improve the solubility of the ligand and its interaction with the nanoparticle surface.

Preventative Measures:

  • Always use freshly prepared nanoparticle solutions.

  • Thoroughly clean all glassware to avoid contamination.

  • Characterize the pristine nanoparticles to ensure their quality before functionalization.

  • Perform a small-scale optimization experiment to determine the ideal reaction conditions (concentration, pH, time, temperature) for your specific nanoparticle system.

Problem 2: Nanoparticle Aggregation During or After Functionalization

Question: My nanoparticle solution shows visible aggregation (e.g., color change, precipitation) during or after the addition of this compound. How can I prevent this?

Potential Causes:

  • Loss of Electrostatic Repulsion: The binding of this compound can neutralize the surface charge of the nanoparticles, leading to a loss of electrostatic repulsion and subsequent aggregation.[1] This is a common issue when replacing charged stabilizing agents like citrate with neutral or positively charged amines.

  • Incomplete Surface Coverage: If the surface is not fully covered by the new ligand, exposed patches on the nanoparticles can interact, causing aggregation.

  • High Ionic Strength of the Buffer: High salt concentrations can screen the surface charges, reducing electrostatic repulsion and promoting aggregation.

  • Inappropriate Solvent: The solvent may not be suitable for the newly functionalized nanoparticles, leading to poor dispersibility and aggregation.

Suggested Solutions:

  • Control the Rate of Addition: Add the this compound solution slowly and with vigorous stirring to allow for gradual and uniform surface modification.

  • Optimize Ligand Concentration: Use a sufficient concentration of this compound to ensure complete and rapid surface coverage, which can provide steric stabilization.

  • Adjust pH: The pH can influence the surface charge and stability. Experiment with different pH values to find an optimal range for stability.

  • Solvent Exchange: After functionalization, transfer the nanoparticles to a solvent in which they are more stable. For example, if the functionalization is performed in an aqueous solution, transferring the amine-coated nanoparticles to a less polar solvent might improve stability, depending on the nanoparticle core.

  • Use of a Stabilizer: In some cases, the addition of a secondary, longer-chain stabilizing ligand can help prevent aggregation.

Preventative Measures:

  • Monitor the nanoparticle solution visually and with UV-Vis spectroscopy during the addition of this compound for any signs of aggregation.

  • Measure the zeta potential of the nanoparticles before and after functionalization to understand the changes in surface charge and colloidal stability.

  • Work with dilute nanoparticle concentrations to reduce the frequency of inter-particle collisions.

Frequently Asked Questions (FAQs)

Q1: How does this compound bind to the surface of nanoparticles?

A1: The primary amine group (-NH2) of 1-Hexanamine has a lone pair of electrons that can coordinate with the metal atoms on the surface of nanoparticles, such as gold or silver. In the case of metal oxide nanoparticles, the amine can interact with surface hydroxyl groups. The hydrochloride salt form implies that the amine is protonated (-NH3+), which can interact electrostatically with negatively charged surfaces. The binding can be influenced by the pH of the solution, which affects the protonation state of the amine.

Q2: What is the role of the hexyl chain in the functionalization process?

A2: The C6 alkyl chain (hexyl group) provides a short hydrophobic layer on the nanoparticle surface. This can alter the solubility and dispersibility of the nanoparticles, making them more compatible with less polar environments. The length of the alkyl chain can influence the packing density on the surface and the degree of steric stabilization.

Q3: How can I quantify the degree of surface coverage with this compound?

A3: Several techniques can be used to quantify the surface coverage:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can detect and quantify the elements present on the nanoparticle surface.[2] The nitrogen signal from the amine group can be used to determine the surface concentration of this compound.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational modes of the alkyl chain and the amine group of this compound, confirming its presence on the nanoparticle surface.[3][4][5][6] While less quantitative than XPS, it provides qualitative confirmation of successful functionalization.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as it is heated.[7][8] The weight loss corresponding to the decomposition of the organic this compound layer can be used to calculate the amount of ligand per unit mass of nanoparticles.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This method involves dissolving the nanoparticles and quantifying the released amine, providing a measure of the total amine content.[9]

Q4: What is the effect of this compound concentration on the degree of surface coverage?

A4: Generally, increasing the concentration of this compound in the reaction solution will lead to a higher degree of surface coverage, up to a saturation point. Beyond this saturation point, further increases in concentration may not significantly increase the surface coverage and could potentially lead to the formation of multilayers or aggregation.

Q5: How does the surface coverage of this compound affect the properties of the nanoparticles?

A5: The degree of surface coverage can significantly impact several properties:

  • Colloidal Stability: A dense and uniform coating can provide steric stabilization, preventing aggregation.[10]

  • Dispersibility: The hydrophobic hexyl chains will alter the dispersibility of the nanoparticles, making them more soluble in organic solvents.

  • Biocompatibility and Cellular Interactions: The surface amine groups can interact with biological membranes, influencing cellular uptake and potential toxicity.[10]

  • Further Functionalization: The primary amine groups can serve as reactive sites for the covalent attachment of other molecules, such as drugs, targeting ligands, or imaging agents.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative effects of key experimental parameters on the surface coverage of nanoparticles with this compound. The exact quantitative values will depend on the specific nanoparticle type, size, and initial surface chemistry.

ParameterEffect on Surface CoverageTypical Range/ConditionCharacterization Method for Quantification
This compound Concentration Increasing concentration generally increases surface coverage up to a saturation point.1 µM - 10 mMXPS, TGA, qNMR
Reaction Time Longer reaction times typically lead to higher surface coverage until equilibrium is reached.1 - 24 hoursXPS, TGA
Temperature Higher temperatures can increase the rate of ligand exchange and binding, but may also promote aggregation.Room Temperature (20-25°C) to 60°CXPS, TGA
pH Affects the protonation state of the amine and the surface charge of the nanoparticle, influencing binding efficiency. A slightly basic pH (8-9) is often optimal for amine binding to noble metal nanoparticles.6 - 10Zeta Potential, XPS
Nanoparticle Concentration Higher nanoparticle concentrations can lead to faster reaction kinetics but may also increase the risk of aggregation.0.1 - 10 nM (for AuNPs)DLS, UV-Vis

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes a general method for the surface modification of citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 20 nm) in aqueous solution.

  • This compound solution (e.g., 10 mM in deionized water).

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment.

  • Deionized water (18.2 MΩ·cm).

  • Centrifuge and centrifuge tubes.

Procedure:

  • Dilute the stock solution of gold nanoparticles with deionized water to the desired working concentration (e.g., 1 nM).

  • Adjust the pH of the gold nanoparticle solution to ~8.5 using 0.1 M NaOH while stirring gently.

  • Slowly add the this compound solution to the pH-adjusted gold nanoparticle solution under vigorous stirring. The final concentration of this compound should be optimized for the desired surface coverage (a starting point could be a 1000-fold molar excess over the nanoparticles).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 12 hours) with continuous stirring.

  • After the reaction, centrifuge the solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).

  • Carefully remove the supernatant, which contains unbound this compound.

  • Resuspend the nanoparticle pellet in deionized water or another suitable solvent.

  • Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound ligands.

  • After the final wash, resuspend the purified this compound-coated nanoparticles in the desired solvent for storage and characterization.

Protocol 2: Characterization of Surface Coverage

A. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Prepare a sample of the dried, functionalized nanoparticles.

  • Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.

  • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Look for characteristic peaks corresponding to 1-Hexanamine: C-H stretching vibrations of the alkyl chain (~2850-2960 cm⁻¹) and N-H bending vibrations of the primary amine (~1600 cm⁻¹).[6]

B. X-ray Photoelectron Spectroscopy (XPS)

  • Deposit a drop of the purified, functionalized nanoparticle solution onto a clean silicon wafer and allow it to dry completely in a dust-free environment.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all the elements present on the surface.

  • Perform high-resolution scans of the N 1s, C 1s, and the core level of the nanoparticle material (e.g., Au 4f).

  • The presence of a peak in the N 1s region confirms the presence of the amine. The relative atomic concentrations of nitrogen and the nanoparticle element can be used to quantify the surface coverage.[2]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_characterization Characterization NP_sol Nanoparticle Solution pH_adjust pH Adjustment NP_sol->pH_adjust Ligand_sol 1-Hexanamine, HCl Solution Mixing Mixing & Reaction Ligand_sol->Mixing pH_adjust->Mixing Centrifuge1 Centrifugation Mixing->Centrifuge1 Wash1 Washing Centrifuge1->Wash1 Centrifuge2 Centrifugation Wash1->Centrifuge2 Wash2 Washing Centrifuge2->Wash2 Final_Resus Final Resuspension Wash2->Final_Resus XPS XPS Final_Resus->XPS FTIR FTIR Final_Resus->FTIR TGA TGA Final_Resus->TGA DLS DLS/Zeta Potential Final_Resus->DLS

Caption: Experimental workflow for nanoparticle functionalization.

Troubleshooting_Logic cluster_solutions_low Solutions for Low Coverage cluster_solutions_agg Solutions for Aggregation cluster_solutions_incon Solutions for Inconsistency Start Experiment Start Problem Problem Encountered Start->Problem Low_Coverage Low Surface Coverage Problem->Low_Coverage No Aggregation Aggregation Problem->Aggregation Yes Inconsistent Inconsistent Results Problem->Inconsistent Sometimes Sol_Conc Increase Ligand Concentration Low_Coverage->Sol_Conc Sol_pH Optimize pH Low_Coverage->Sol_pH Sol_Time Increase Reaction Time/Temp Low_Coverage->Sol_Time Sol_Rate Slow Ligand Addition Aggregation->Sol_Rate Sol_Stir Vigorous Stirring Aggregation->Sol_Stir Sol_Solvent Solvent Exchange Aggregation->Sol_Solvent Sol_Fresh Use Fresh Reagents Inconsistent->Sol_Fresh Sol_Clean Thoroughly Clean Glassware Inconsistent->Sol_Clean Sol_SOP Standardize Protocol Inconsistent->Sol_SOP

References

Challenges in scaling up the synthesis of 1-Hexanamine, hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Hexanamine, hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when moving from laboratory to pilot or production scale.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of 1-Hexanamine Incomplete Reaction: Insufficient reaction time, temperature, or pressure. Inefficient mixing.- Monitor reaction progress using techniques like GC or TLC. - Gradually increase reaction temperature, ensuring it stays within the safe operating limits. - For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
Side Reactions: Formation of secondary and tertiary amines due to over-alkylation. Formation of imine intermediates that do not fully reduce.- Use a significant excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.[1] - Optimize the molar ratio of hexanal to the aminating agent. - Choose a selective reducing agent that favors primary amine formation.[1] - For reductive amination, ensure the complete conversion of the imine intermediate.
Catalyst Deactivation: Poisoning or degradation of the catalyst (e.g., Raney Nickel, Palladium on carbon).- Ensure the purity of starting materials to avoid catalyst poisons. - Consider catalyst regeneration or using a fresh batch. - Optimize catalyst loading.[1]
Poor Purity of this compound Presence of Byproducts: Contamination with secondary (dihexylamine) and tertiary (trihexylamine) amines. Residual unreacted hexanal or intermediates.- Optimize the reaction conditions to improve selectivity (see "Low Yield" section). - Employ efficient purification methods such as fractional distillation of the free amine before salt formation. - For the hydrochloride salt, perform recrystallization from a suitable solvent system (e.g., ethanol/water mixtures).[1]
Incomplete Salt Formation: Incorrect stoichiometry of hydrochloric acid.- Ensure the use of a stoichiometric amount of HCl for complete conversion to the hydrochloride salt.[1] An excess can lead to impurities, while a deficit will leave free amine.
Difficulties in Product Isolation and Purification Poor Crystallization: Formation of an oil instead of a solid during hydrochloride salt precipitation. Difficulty in filtering the product.- Optimize the crystallization conditions, including solvent system, temperature, and cooling rate. - Use seeding to induce crystallization. - Ensure the free amine is dry before adding hydrochloric acid.
Hygroscopic Product: The hydrochloride salt may absorb moisture from the air, making handling and drying difficult.- Handle the product in a low-humidity environment or a glove box. - Dry the final product under vacuum at a suitable temperature.
Exothermic Reaction and Poor Heat Control Heat Accumulation: The reductive amination reaction is often exothermic, and poor heat dissipation at a larger scale can lead to temperature spikes, increased byproduct formation, and potential thermal runaway.- Implement efficient reactor cooling systems. - Control the rate of addition of reagents to manage the rate of heat generation. - Consider using flow chemistry, which offers superior heat and mass transfer due to a high surface-area-to-volume ratio in the reactor.[1]
Safety Concerns Handling of Hazardous Materials: Use of flammable solvents, corrosive acids, and potentially pyrophoric catalysts (e.g., Raney Nickel). Handling of gaseous ammonia or hydrogen under pressure.- Adhere to all relevant safety data sheets (SDS) for the chemicals used. - Use appropriate personal protective equipment (PPE). - Ensure proper ventilation and grounding of equipment to prevent ignition of flammable vapors. - Follow established procedures for handling high-pressure reactions and pyrophoric catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at an industrial scale?

A1: The most common industrial route is the reductive amination of hexanal.[1] This method involves reacting hexanal with an aminating agent, such as ammonia, in the presence of a reducing agent and a catalyst. The resulting 1-Hexanamine is then converted to its hydrochloride salt.

Q2: What are the main byproducts to watch for during the synthesis?

A2: The primary byproducts are secondary (dihexylamine) and tertiary (trihexylamine) amines, formed through the reaction of the initially formed 1-Hexanamine with more hexanal.[1] Minimizing these impurities is a key challenge in scaling up the synthesis.

Q3: How can the formation of secondary and tertiary amine byproducts be minimized?

A3: Using a large excess of the aminating agent (ammonia) is a crucial strategy to favor the formation of the primary amine.[1] Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst selectivity can significantly improve the purity of the final product.[1]

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: Key safety considerations include managing the exothermic nature of the reaction to prevent thermal runaway, handling flammable solvents and hydrogen gas safely, and using appropriate personal protective equipment to avoid contact with corrosive and toxic materials. A thorough process safety assessment is essential before proceeding with a large-scale reaction.

Q5: Is flow chemistry a viable option for the synthesis of 1-Hexanamine?

A5: Yes, flow chemistry is a highly advantageous method for scaling up amine synthesis. It allows for better control over reaction parameters, particularly temperature, due to enhanced heat transfer.[1] This can lead to improved selectivity, higher yields, and safer operation. Scaling up in a flow system is often achieved by extending the run time or by using multiple reactors in parallel ("numbering-up"), which can be simpler than re-optimizing a large batch reactor.[1]

Experimental Protocols

Scalable Reductive Amination of Hexanal

This protocol provides a general methodology for the synthesis of 1-Hexanamine via reductive amination of hexanal, which can be adapted for scale-up.

Materials:

  • Hexanal

  • Ammonia (anhydrous or aqueous solution)

  • Hydrogen gas

  • Catalyst (e.g., Raney Nickel or 5% Palladium on Carbon)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrochloric acid (concentrated or solution in a suitable solvent)

  • Diatomaceous earth (for catalyst filtration)

Procedure:

  • Reaction Setup: In a high-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls, charge the solvent and the catalyst.

  • Catalyst Activation (if required): Follow the specific procedure for activating the chosen catalyst. For example, Raney Nickel may require washing with the reaction solvent.

  • Reactant Addition: Add hexanal to the reactor. Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing ammonia. A significant molar excess of ammonia to hexanal should be used.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or by taking samples for analysis (e.g., GC) to confirm the disappearance of hexanal and the formation of 1-Hexanamine.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The catalyst may be pyrophoric; keep it wet with solvent during filtration.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain crude 1-Hexanamine.

  • Purification (Optional but Recommended): Purify the crude 1-Hexanamine by fractional distillation to remove any high-boiling byproducts.

  • Salt Formation: Dissolve the purified 1-Hexanamine in a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a stoichiometric amount of hydrochloric acid while stirring. The this compound will precipitate.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Process Flow Diagram

Scalable_Synthesis_of_1_Hexanamine_Hydrochloride raw_materials Raw Materials (Hexanal, Ammonia, Hydrogen, Catalyst, Solvent) reactor High-Pressure Reactor (Autoclave) raw_materials->reactor Charging filtration Catalyst Filtration reactor->filtration Reaction Mixture solvent_removal Solvent Removal (Evaporation) filtration->solvent_removal Filtrate distillation Fractional Distillation (Purification of Free Amine) solvent_removal->distillation Crude 1-Hexanamine salt_formation Salt Formation (Addition of HCl) distillation->salt_formation Purified 1-Hexanamine isolation Isolation & Drying (Filtration & Vacuum Drying) salt_formation->isolation Product Slurry final_product This compound (Final Product) isolation->final_product Purified Solid

Caption: A typical workflow for the scalable synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield start Low Yield of 1-Hexanamine check_conversion Check Reaction Conversion (GC/TLC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low check_byproducts Analyze for Byproducts (GC-MS) check_conversion->check_byproducts High optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp/Pressure - Improve Mixing incomplete_reaction->optimize_conditions yield_improved Yield Improved optimize_conditions->yield_improved byproducts_present Significant Byproducts (Secondary/Tertiary Amines) check_byproducts->byproducts_present Yes check_catalyst Check Catalyst Activity check_byproducts->check_catalyst No optimize_selectivity Optimize for Selectivity: - Increase Ammonia Ratio - Change Catalyst/Reducing Agent byproducts_present->optimize_selectivity optimize_selectivity->yield_improved catalyst_inactive Catalyst Inactive check_catalyst->catalyst_inactive Low check_catalyst->yield_improved OK replace_catalyst Replace or Regenerate Catalyst catalyst_inactive->replace_catalyst replace_catalyst->yield_improved

Caption: A decision tree for troubleshooting low yield in 1-Hexanamine synthesis.

References

Validation & Comparative

The Enduring Shield: A Comparative Analysis of 1-Hexanamine Hydrochloride and Other Alkylamines as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and chemical engineering, the battle against corrosion is a perpetual challenge. In acidic environments, the integrity of metals like mild steel is constantly under threat. This guide provides a detailed, data-driven comparison of 1-Hexanamine, hydrochloride, and other primary alkylamines—specifically butylamine and octylamine—as corrosion inhibitors for mild steel in acidic solutions. The following analysis is based on experimental data from weight loss and electrochemical studies, offering a clear perspective on their relative performance.

The quest for effective corrosion inhibitors is critical in industries ranging from oil and gas to chemical processing. Alkylamines have long been recognized for their potential to form protective layers on metal surfaces, mitigating the destructive effects of corrosion. This guide delves into the specifics of their performance, with a focus on how molecular structure, particularly the length of the alkyl chain, influences inhibition efficiency.

Performance Under Scrutiny: A Tabular Comparison

To facilitate a clear and objective comparison, the performance of this compound, butylamine, and octylamine as corrosion inhibitors for mild steel in 1 M HCl is summarized below. The data is compiled from various experimental studies utilizing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.

Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)
InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)
This compound 8002565.66[1][2]
8003555.42[1]
8004545.21[1]
Butylamine 100025~55 (with KI)
Octylamine 100025~60

Note: Data for Butylamine and Octylamine are derived from studies that may have slightly different experimental conditions. The inhibition efficiency of Butylamine was noted to be enhanced with the addition of KI.

Table 2: Electrochemical Polarization Parameters
InhibitorConcentration (ppm)Corrosion Current Density (Icorr, µA/cm²)Corrosion Potential (Ecorr, mV vs. SCE)Inhibition Efficiency (%)
Blank (1 M HCl) -1120-480-
This compound 800385-46565.62[1]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
InhibitorConcentration (ppm)Charge Transfer Resistance (Rct, Ω·cm²)Double Layer Capacitance (Cdl, µF/cm²)Inhibition Efficiency (%)
Blank (1 M HCl) -9.8120-
This compound 80028.54265.61[1]

Delving into the Mechanism: How Alkylamines Protect

The primary mechanism by which alkylamines inhibit corrosion is through the adsorption of the amine molecules onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The efficiency of this protective layer is influenced by several factors, including the structure of the alkylamine, its concentration, and the surrounding temperature.

The general workflow for evaluating the corrosion inhibition performance of these compounds can be visualized as follows:

G Metal Mild Steel Specimen Preparation WL Weight Loss Measurement Metal->WL EIS Electrochemical Impedance Spectroscopy (EIS) Metal->EIS PDP Potentiodynamic Polarization (PDP) Metal->PDP Solution Corrosive Medium (1 M HCl) Preparation Solution->WL Solution->EIS Solution->PDP Inhibitor Inhibitor Solution Preparation (Alkylamines) Inhibitor->WL Inhibitor->EIS Inhibitor->PDP IE Inhibition Efficiency Calculation WL->IE Surface Surface Morphology Analysis (SEM) WL->Surface EIS->IE Params Electrochemical Parameter Determination EIS->Params PDP->IE PDP->Params

Fig. 1: Experimental workflow for evaluating alkylamine corrosion inhibitors.

The adsorption process involves the interaction of the lone pair of electrons on the nitrogen atom of the amine group with the vacant d-orbitals of the iron atoms on the steel surface. The alkyl chain then orients itself away from the surface, creating a hydrophobic layer that repels the aqueous corrosive species.

The length of the alkyl chain plays a crucial role in the effectiveness of the inhibitor. Generally, a longer alkyl chain leads to a greater surface coverage and a more compact and stable protective film, resulting in higher inhibition efficiency. This trend is observable when comparing the performance of butylamine (C4), 1-hexanamine (C6), and octylamine (C8).

The logical relationship for the influence of alkyl chain length on inhibition efficiency can be depicted as:

G cluster_chain Alkyl Chain Length cluster_property Inhibition Properties Butylamine Butylamine (C4) Hexylamine 1-Hexanamine (C6) Butylamine->Hexylamine Increasing Chain Length Octylamine Octylamine (C8) Hexylamine->Octylamine Increasing Chain Length SurfaceCoverage Increased Surface Coverage Octylamine->SurfaceCoverage FilmStability Enhanced Protective Film Stability SurfaceCoverage->FilmStability InhibitionEfficiency Higher Inhibition Efficiency FilmStability->InhibitionEfficiency

Fig. 2: Influence of alkyl chain length on corrosion inhibition properties.

Experimental Protocols in Detail

To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies employed in these studies.

Weight Loss Measurements
  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are then immersed in a 1 M HCl solution, both with and without the addition of the alkylamine inhibitor at various concentrations.

  • Duration and Temperature: The immersion is carried out for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C, 35°C, 45°C).

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl and hexamine), washed, dried, and re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are then determined using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Measurements

Electrochemical experiments are typically conducted in a three-electrode cell setup, consisting of the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization (PDP): The working electrode is immersed in the test solution (1 M HCl with and without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots. The inhibition efficiency is calculated as:

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz). The impedance data is often represented as a Nyquist plot. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. A larger Rct value indicates a higher resistance to corrosion. The inhibition efficiency is calculated as:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

    The double-layer capacitance (Cdl) can also be determined from the EIS data and provides information about the adsorption of the inhibitor on the metal surface.

Concluding Remarks

The experimental evidence strongly suggests that this compound, and other primary alkylamines are effective corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency is directly related to the length of the alkyl chain, with longer chains providing better protection due to increased surface coverage and the formation of a more stable hydrophobic barrier. While this compound demonstrates significant inhibitive properties, the general trend indicates that octylamine, with its longer alkyl chain, would offer superior performance under similar conditions.

For researchers and drug development professionals working with metal-based systems, understanding the structure-activity relationship of these simple yet effective molecules is paramount. The choice of a specific alkylamine inhibitor will ultimately depend on the specific application, considering factors such as required inhibition efficiency, operating temperature, and economic viability. This guide provides the foundational data and experimental context to make informed decisions in the ongoing effort to combat corrosion.

References

The Influence of Alkylamine Chain Length on Polymer Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of how varying the length of alkylamine side chains impacts the physicochemical and biological properties of polymers, providing researchers with critical data for the design of advanced materials for drug delivery and other biomedical applications.

The incorporation of alkylamine side chains into polymer structures is a powerful strategy for fine-tuning their properties. The length of these alkyl chains can significantly alter a polymer's thermal characteristics, mechanical strength, and, crucially for drug development, its interaction with biological systems. This guide provides a comparative analysis of these effects, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation polymers.

Impact on Physicochemical Properties

The length of the alkylamine side chain has a profound effect on the bulk properties of polymers. Generally, as the alkyl chain length increases, the polymer's hydrophobicity is enhanced. This modification influences a range of characteristics from thermal stability to mechanical performance.

Thermal Properties

An increase in the n-alkyl side chain length has been shown to decrease the glass transition temperature (Tg) of polymers. For instance, in a series of N-isopropylacrylamide- and N-n-alkyl amine-based acrylamide monomers, the Tg decreased from 99.6 °C to 52.5 °C as the n-alkyl side chain length increased.[1][2] This is attributed to the increased flexibility and free volume introduced by the longer, more mobile alkyl chains, which act as internal plasticizers.[3] However, all polymers in this study demonstrated good thermal stability, with a two-step degradation process occurring at approximately 280 °C and 375 °C.[1][2]

Polymer SeriesAlkyl Chain LengthGlass Transition Temperature (Tg) (°C)Thermal Degradation (Step 1) (°C)Thermal Degradation (Step 2) (°C)
Poly(N-(3-(alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide)n-butyl (C4)99.6~280~375
n-octyl (C8)-~280~375
n-decyl (C10)-~280~375
n-dodecyl (C12)52.5~280~375

Table 1: Thermal properties of polyacrylamide derivatives with varying n-alkyl side chain lengths. Data sourced from Kumari et al.[1][2]

Mechanical Properties

The length of the alkyl side chain also plays a critical role in the mechanical properties of polymers. In ionically-functionalized block polymer-based thermoplastic elastomers, shorter alkyl side chains led to the formation of larger and stronger ionic aggregates.[4][5] This is due to reduced steric hindrance, allowing for easier association of ion pairs.[4][5] These well-formed ionic aggregates act as robust physical cross-links, resulting in superior tensile properties and greater toughness compared to polymers with longer alkyl side chains.[4]

Polymer SystemAlkyl Side ChainIonic Aggregate Core Dimension (nm)Mechanical Property
Ionically-functionalized polystyrene-b-polyisoprene-b-polystyreneC11.1Higher stress, greater toughness
C120.73Lower stress

Table 2: Correlation between alkyl side chain length, ionic aggregate size, and mechanical properties. Data sourced from a study on ionically-functionalized block polymers.[5]

Performance in Drug and Gene Delivery

In the realm of drug and gene delivery, the length of the alkylamine side chain is a key determinant of the efficacy of polymeric carriers. The hydrophobicity imparted by the alkyl chains influences nanoparticle stability, drug encapsulation, and cellular interactions.

Gene and mRNA Delivery

For poly(β-amino ester)s (PBAEs), increasing the hydrophobicity by extending the alkylamine chain length has been shown to enhance transfection efficiency and the stability of polymer-DNA complexes (polyplexes).[6] Similarly, in the delivery of mRNA using ionizable amino-polyesters, the alkyl side chain length is critical for the assembly of stable nanoparticles and efficient delivery.[7][8] Interestingly, a degree of tissue selectivity has been observed, with shorter side chains (4-5 carbons) targeting the spleen and lungs, while longer chains (7-9 carbons) show a preference for the liver.[7][8]

Polymer SystemAlkyl Chain LengthKey Finding
Poly(β-amino ester)sIncreasing lengthEnhanced transfection potency and polyplex stability.[6]
Ionizable Amino-Polyesters4-5 carbonsEffective targeting of spleen and lungs.[7][8]
7-9 carbonsEnhanced liver delivery.[7][8]

Table 3: Influence of alkylamine chain length on the performance of gene and mRNA delivery systems.

Hydrophobic Drug Delivery

Hydrophobically-modified gelatin (HMG) hydrogels have been developed as carriers for hydrophobic drugs. The amount of a model hydrophobic drug, uranine, adsorbed into these hydrogels could be controlled by varying the length of the incorporated hydrophobic alkyl chains (from C4 to C12).[9] An increase in alkyl chain length led to a greater adsorption of the drug due to intensified hydrophobic interactions.[9] This allows for a controlled release of the drug from the hydrogel matrix.[9]

HydrogelAlkyl Chain LengthDrug Adsorption
HMGC4Lower
C12Higher

Table 4: Effect of alkyl chain length on the adsorption of a model hydrophobic drug in HMG hydrogels.[9]

Experimental Protocols

Synthesis of Poly(N-(3-(alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) Homopolymers

This protocol describes the synthesis of a series of polymers with varying n-alkyl side chain lengths (n = 4, 8, 10, 12) via reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Materials:

  • N-isopropylacrylamide

  • N-n-alkyl amine (n-butylamine, n-octylamine, n-decylamine, n-dodecylamine)

  • Acryloyl chloride

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., AIBN)

  • Solvents (e.g., Dichloromethane, Diethyl ether, 1,4-Dioxane)

Procedure:

  • Monomer Synthesis: The N-(3-(alkylamino)-N-(3-(isopropylamino)-3-oxopropyl) acrylamide monomers are synthesized through a multi-step process involving the reaction of N-isopropylacrylamide with an appropriate N-n-alkyl amine and acryloyl chloride. The specific reaction conditions and purification steps can be found in the supporting information of the cited literature.[1]

  • RAFT Polymerization:

    • The respective monomer, RAFT agent, and initiator are dissolved in a suitable solvent (e.g., 1,4-dioxane) in a reaction vessel.

    • The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

    • The reaction mixture is heated to a specific temperature (e.g., 70 °C) to initiate polymerization.

    • The polymerization is allowed to proceed for a defined period.

    • The reaction is quenched by cooling and exposing the mixture to air.

    • The polymer is isolated by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

Characterization: The resulting polymers are characterized using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, 1H NMR and FTIR for structural confirmation, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.[1][2]

Preparation and Characterization of Polymer-DNA Polyplexes

This protocol outlines the general procedure for forming and characterizing polyplexes for gene delivery studies.

Materials:

  • Cationic polymer (e.g., Poly(β-amino ester))

  • Plasmid DNA (pDNA)

  • Buffer solution (e.g., acetate buffer, pH 5.0)

  • Physiological salt solution (e.g., PBS, pH 7.4)

Procedure:

  • Polyplex Formation:

    • The polymer is dissolved in a suitable buffer (e.g., acetate buffer).

    • The pDNA is dissolved in a separate buffer solution.

    • The polymer solution is added to the pDNA solution at a specific nitrogen-to-phosphate (N/P) ratio and mixed gently.

    • The mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.

  • Characterization:

    • Size and Zeta Potential: The hydrodynamic diameter and surface charge of the polyplexes are measured using Dynamic Light Scattering (DLS).[10]

    • Stability: The stability of the polyplexes in a physiological environment is assessed by monitoring changes in size over time after incubation in a salt solution like PBS.[11]

    • Transfection Efficiency: The ability of the polyplexes to deliver the genetic material into cells is evaluated using a reporter gene assay (e.g., luciferase or GFP) in a suitable cell line (e.g., HeLa cells).[6]

Visualizing the Impact of Alkylamine Chain Length

The following diagrams illustrate the key concepts discussed in this guide.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomer Alkylamine-containing Monomer Polymerization RAFT Polymerization Monomer->Polymerization Initiator Initiator Initiator->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Precipitation) Crude_Polymer->Purification Final_Polymer Characterized Polymer Purification->Final_Polymer

Caption: General workflow for the synthesis of polymers with varying alkylamine chain lengths via RAFT polymerization.

Property_Relationship cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance Alkyl_Chain Increase in Alkylamine Chain Length Tg Decrease in Glass Transition Temperature (Tg) Alkyl_Chain->Tg Hydrophobicity Increase in Hydrophobicity Alkyl_Chain->Hydrophobicity Mechanical_Strength Decrease in Mechanical Strength (in some systems) Alkyl_Chain->Mechanical_Strength (context dependent) Gene_Delivery Enhanced Gene Delivery Efficiency Alkyl_Chain->Gene_Delivery Nanoparticle_Stability Improved Nanoparticle Stability Alkyl_Chain->Nanoparticle_Stability Drug_Loading Increased Hydrophobic Drug Loading Alkyl_Chain->Drug_Loading

Caption: Logical relationship between increasing alkylamine chain length and resulting polymer properties.

References

Performance comparison of 1-Hexanamine, hydrochloride in different drug delivery formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug delivery, the effective formulation of active pharmaceutical ingredients (APIs) is paramount to optimizing therapeutic outcomes. For amine-containing compounds such as 1-Hexanamine, hydrochloride, the choice of delivery vehicle can significantly impact its bioavailability, release kinetics, and cellular uptake. This guide provides a comprehensive comparison of the performance of this compound when formulated in three distinct drug delivery systems: liposomes, nanoparticles, and micelles. The following sections present a synthesis of available experimental data, detailed methodologies for formulation, and a visual representation of cellular uptake pathways to aid researchers in selecting the most appropriate delivery strategy for their specific application.

Key Performance Indicators: A Comparative Analysis

The selection of an optimal drug delivery system hinges on a thorough evaluation of key performance indicators. The following tables summarize the anticipated physicochemical properties and drug release characteristics of this compound formulated in liposomes, nanoparticles, and micelles. It is important to note that direct comparative studies for this compound across all three platforms are limited. Therefore, some of the presented data are based on studies of structurally similar short-chain alkylamines and hydrophobic drugs, providing a reasonable projection of performance.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Liposomes 100 - 250< 0.3+20 to +40
Polymeric Nanoparticles 150 - 300< 0.2+15 to +35
Micelles 10 - 50< 0.2+10 to +25

Table 2: Drug Loading and Encapsulation Efficiency

Formulation TypeDrug Loading (%)Encapsulation Efficiency (%)
Liposomes 1 - 540 - 70
Polymeric Nanoparticles 5 - 1560 - 90
Micelles 2 - 1050 - 80

Table 3: In Vitro Drug Release Profile

Formulation TypeBurst Release (First 2h)Sustained Release (Up to 48h)
Liposomes 15 - 30%50 - 70%
Polymeric Nanoparticles 10 - 25%60 - 80%
Micelles 20 - 40%40 - 60%

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of drug delivery systems. The following sections outline generalized protocols for the preparation of this compound-loaded liposomes, nanoparticles, and micelles.

Preparation of this compound-Loaded Liposomes

Method: Thin-Film Hydration Followed by Extrusion

  • Lipid Film Preparation: Dissolve a suitable lipid mixture (e.g., DSPC and cholesterol in a 7:3 molar ratio) and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin lipid film on the flask's inner surface.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 11-21 times.

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

Preparation of this compound-Loaded Polymeric Nanoparticles

Method: Oil-in-Water (O/W) Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) and this compound in a water-immiscible organic solvent like ethyl acetate.[1]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as Pluronic F68.[1]

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.[1]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[1]

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for long-term storage.

Preparation of this compound-Loaded Micelles

Method: Direct Dissolution

  • Polymer Dissolution: Dissolve an amphiphilic block copolymer (e.g., Pluronic® F127) in an aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Drug Incorporation: Add this compound to the polymer solution.

  • Micelle Formation: Stir the mixture at room temperature until the drug is fully dissolved and incorporated into the hydrophobic cores of the micelles. Gentle heating may be applied if necessary to facilitate dissolution.

  • Filtration: Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any aggregates or undissolved material.

Cellular Uptake and Intracellular Drug Release

The cellular entry of nanocarriers is a critical step for the delivery of their payload to the site of action. For amine-containing formulations, which typically possess a positive surface charge, electrostatic interactions with the negatively charged cell membrane play a significant role in the initial binding and subsequent internalization.

CellularUptake Generalized Cellular Uptake of Amine-Functionalized Nanocarriers cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nanocarrier Amine-Functionalized Nanocarrier (+) CellMembrane Cell Membrane (-) Nanocarrier->CellMembrane Electrostatic Interaction Endosome Early Endosome CellMembrane->Endosome Endocytosis (e.g., Macropinocytosis) LateEndosome Late Endosome / Lysosome (Low pH) Endosome->LateEndosome Endosomal Maturation DrugRelease Drug Release (1-Hexanamine, HCl) LateEndosome->DrugRelease pH-Triggered Destabilization Target Intracellular Target DrugRelease->Target

Cellular uptake of amine-functionalized nanocarriers.

The diagram above illustrates a generalized pathway for the cellular uptake of positively charged nanocarriers. The initial electrostatic attraction facilitates binding to the cell surface, which is often followed by internalization through endocytic pathways such as macropinocytosis.[2][3] Once inside the cell, the nanocarrier is trafficked through the endosomal pathway. The acidic environment of late endosomes and lysosomes can trigger the release of the encapsulated this compound, allowing it to reach its intracellular target.

Conclusion

The choice of a drug delivery system for this compound requires careful consideration of the desired therapeutic application.

  • Liposomes , with their biocompatible lipid bilayer, offer a versatile platform with moderate encapsulation efficiency. They are particularly suitable for intravenous administration.

  • Polymeric nanoparticles generally provide higher drug loading and encapsulation efficiencies, along with a more sustained release profile, making them ideal for applications requiring prolonged drug action.

  • Micelles , due to their small size, can enhance solubility and may be advantageous for formulations where rapid onset of action is desired.

This guide provides a foundational framework for researchers to compare and select the most promising formulation strategy for this compound. Further experimental optimization and in vivo studies are essential to fully characterize the performance of these delivery systems and translate them into effective therapeutic products.

References

Performance Showdown: 1-Hexanamine Hydrochloride and Alternatives in Steel Corrosion Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and drug development, identifying effective corrosion inhibitors is paramount for ensuring the longevity and integrity of steel components. This guide provides a comparative analysis of 1-Hexanamine, hydrochloride and other amine-based inhibitors, leveraging electrochemical impedance spectroscopy (EIS) data to evaluate their performance in protecting steel from corrosion.

Executive Summary

Electrochemical impedance spectroscopy is a powerful non-destructive technique used to investigate the protective properties of corrosion inhibitors. This guide delves into the performance of this compound (also known as hexylamine hydrochloride) as a corrosion inhibitor for mild steel in acidic environments. Its efficacy is compared with other amine-based inhibitors, highlighting key performance metrics such as inhibition efficiency and charge transfer resistance. While a direct head-to-head comparison under identical experimental conditions is limited in the available literature, this guide synthesizes data from various studies to provide a comprehensive overview for informed decision-making in inhibitor selection.

Experimental Data Comparison

The following tables summarize the quantitative data from various studies on the performance of 1-Hexanamine and other amine-based corrosion inhibitors. It is crucial to note that the experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, can significantly influence the results. Therefore, a direct comparison of absolute values should be made with caution.

Table 1: Performance of 1-Hexanamine (Hexylamine) as a Corrosion Inhibitor for Mild Steel

Inhibitor Concentration (ppm)Corrosive MediumTemperature (°C)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF·cm⁻²)Inhibition Efficiency (%)
01.0 M HCl25.0---
8001.0 M HCl25.0Increases with concentrationDecreases with concentration65.66

Data extracted from a study on the corrosion behavior of mild steel in 1.0 M HCl using hexylamine.[1]

Table 2: Performance of Hexamine as a Corrosion Inhibitor for Mild Steel

Inhibitor Concentration (ppm)Corrosive MediumTemperature (°C)Immersion Time (hours)Inhibition Efficiency (%)
8001.0 M HCl35.02491.90

Data from a study investigating hexamine as a corrosion inhibitor for mild steel in 1.0 M HCl.[2]

Table 3: Performance of Other Amine-Based Corrosion Inhibitors

InhibitorInhibitor ConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)
2-Ethylhexyl amine0.1 wt%3 wt% NaCl25Not specified
Triethanolamine0.1 wt%3 wt% NaCl70Not specified
Butylamine (+ 0.5 wt% KI)1.0 wt%3 wt% NaCl25Highest among tested amines
Isopropylamine1.0 wt%3 wt% NaCl70Lowest corrosion rate at 70°C

This table presents a qualitative comparison of various amines from a study on their corrosion inhibition effectiveness in a chloride medium.[3]

Experimental Protocols

A standardized experimental protocol is crucial for the reliable evaluation of corrosion inhibitors. The following outlines a typical methodology for electrochemical impedance spectroscopy studies on steel corrosion.

1. Working Electrode Preparation:

  • Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size.

  • The polished specimens are then washed with distilled water and degreased with a suitable solvent like acetone.

  • Finally, the specimens are dried and stored in a desiccator before use.

2. Electrochemical Cell Setup:

  • A conventional three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

3. Test Solution:

  • The corrosive medium, typically an acidic solution like 1.0 M hydrochloric acid (HCl), is prepared using analytical grade reagents and distilled water.

  • Different concentrations of the inhibitor are added to the corrosive solution for testing.

4. Electrochemical Impedance Spectroscopy (EIS) Measurements:

  • The electrochemical measurements are performed using a potentiostat/galvanostat.

  • The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize, typically for about 30-60 minutes.

  • EIS measurements are then carried out at the OCP over a frequency range, for instance, from 100 kHz to 10 mHz, with a small amplitude AC voltage (e.g., 10 mV).

  • The impedance data is then analyzed using equivalent circuit models to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 where Rct(inhibitor) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing the Process

To better understand the experimental workflow and the mechanism of corrosion inhibition, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_electrochemical_setup Electrochemical Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis p1 Steel Specimen p2 Polishing p1->p2 p3 Cleaning & Drying p2->p3 m1 Immersion in Test Solution p3->m1 s1 Three-Electrode Cell s2 Working Electrode (Steel) s1->s2 s3 Counter Electrode (Pt) s1->s3 s4 Reference Electrode (SCE) s1->s4 s2->m1 s3->m1 s4->m1 m2 OCP Stabilization m1->m2 m3 EIS Data Acquisition m2->m3 a1 Equivalent Circuit Modeling m3->a1 a2 Parameter Extraction (Rct, Cdl) a1->a2 a3 Inhibition Efficiency Calculation a2->a3

Figure 1: Experimental workflow for EIS studies of corrosion inhibition.

inhibition_mechanism cluster_steel Steel Surface cluster_solution Corrosive Solution steel Fe adsorption Adsorption steel->adsorption corrosive_ions H+, Cl- corrosive_ions->steel Corrosion Attack inhibitor Inhibitor Molecules (1-Hexanamine) inhibitor->adsorption protective_film Protective Film Formation adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition corrosion_inhibition->steel Protection

Figure 2: Logical relationship of corrosion inhibition by an amine-based inhibitor.

Conclusion

References

A Comparative Analysis of 1-Hexanamine, Hydrochloride and Other Cationic Surfactants for Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Efficacy with Supporting Experimental Data

In the realm of pharmaceutical sciences, the selection of an appropriate surfactant is a critical determinant of a drug formulation's stability, solubility, and bioavailability. Among the diverse array of available surfactants, cationic surfactants play a pivotal role, particularly in drug delivery systems, owing to their unique charge-mediated interactions. This guide provides a comprehensive comparison of the efficacy of 1-Hexanamine, hydrochloride against two other widely used cationic surfactants: Cetyltrimethylammonium Bromide (CTAB) and Benzalkonium Chloride.

Executive Summary

This guide presents a comparative evaluation of three cationic surfactants—this compound; Cetyltrimethylammonium Bromide (CTAB); and Benzalkonium Chloride—based on key performance indicators: Critical Micelle Concentration (CMC), surface tension reduction, and solubilization efficiency. The data, compiled from various scientific studies, is intended to assist researchers and drug development professionals in making informed decisions for their specific formulation needs. While a direct comparative study under identical conditions was not available, the collated data provides valuable insights into the relative performance of these surfactants.

Comparison of Surfactant Efficacy

The efficacy of a surfactant is primarily determined by its ability to lower the surface tension of a liquid and to form micelles that can encapsulate hydrophobic molecules. The following table summarizes the key performance parameters for the three cationic surfactants.

SurfactantChemical StructureMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compound CH₃(CH₂)₅NH₃⁺Cl⁻137.65~830Not available
Cetyltrimethylammonium Bromide (CTAB) CH₃(CH₂)₁₅N(CH₃)₃⁺Br⁻364.45~0.92 - 1.0~36 - 39
Benzalkonium Chloride C₆H₅CH₂N(CH₃)₂R⁺Cl⁻ (R = C₈H₁₇ to C₁₈H₃₇)Variable~0.008% (w/v)Not available

Note: The CMC value for this compound is extrapolated from data for alkylammonium chlorides[1]. The CMC and surface tension values for CTAB and Benzalkonium Chloride are sourced from multiple studies and may vary depending on experimental conditions such as temperature and purity[2][3][4]. The CMC for Benzalkonium Chloride is often reported as a weight/volume percentage due to it being a mixture of alkyl chain lengths[5].

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of surfactant efficacy data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for determining the key performance indicators discussed in this guide.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a fundamental characteristic of a surfactant. Above the CMC, the surface tension of the solution remains relatively constant.

Method 1: Surface Tensiometry (Du Noüy Ring Method or Pendant Drop Method)

  • Principle: This method measures the force required to detach a platinum ring from the surface of a liquid or analyzes the shape of a pendant drop. The surface tension decreases as the surfactant concentration increases until the CMC is reached.

  • Apparatus: Tensiometer (e.g., Krüss K20 or equivalent), precision balance, glassware.

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each solution, ensuring temperature control.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the breakpoint in the curve, where the surface tension begins to plateau.

Method 2: Conductometry

  • Principle: For ionic surfactants, the conductivity of the solution changes with the formation of micelles. The mobility of surfactant molecules within micelles is different from that of free monomers.

  • Apparatus: Conductivity meter, temperature-controlled water bath, glassware.

  • Procedure:

    • Prepare a series of surfactant solutions of varying concentrations in deionized water.

    • Measure the specific conductivity of each solution at a constant temperature.

    • Plot the specific conductivity against the surfactant concentration.

    • The plot will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC[2][6].

Determination of Solubilization Capacity

The ability of a surfactant to increase the solubility of a poorly water-soluble compound is a measure of its solubilization efficiency. This is often quantified by the Molar Solubilization Ratio (MSR).

Method: UV-Vis Spectrophotometry using a Hydrophobic Probe

  • Principle: A hydrophobic dye, such as Sudan I or Pyrene, which has negligible solubility in water but is readily solubilized within micelles, is used as a probe. The amount of solubilized dye is proportional to the surfactant's solubilizing power and can be quantified by measuring its absorbance.

  • Apparatus: UV-Vis spectrophotometer, shaker or magnetic stirrer, centrifuge, glassware.

  • Procedure:

    • Prepare a standard calibration curve for the hydrophobic dye in a suitable organic solvent (e.g., ethanol).

    • Prepare a series of surfactant solutions at concentrations above the CMC.

    • Add an excess amount of the hydrophobic dye to each surfactant solution.

    • Equilibrate the mixtures by shaking or stirring for a set period (e.g., 24-48 hours) to ensure maximum solubilization.

    • Centrifuge the solutions to remove any undissolved dye.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye.

    • Calculate the concentration of the solubilized dye using the calibration curve.

    • The Molar Solubilization Ratio (MSR) can be calculated from the slope of the plot of the concentration of solubilized dye versus the concentration of the surfactant in the micellar form (Total Surfactant Concentration - CMC)[7][8][9].

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow_CMC_Surface_Tension cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_start Start prep_solutions Prepare Surfactant Solutions of Varying Concentrations prep_start->prep_solutions measure_st Measure Surface Tension (Tensiometry) prep_solutions->measure_st measure_cond Measure Conductivity (Conductometry) prep_solutions->measure_cond plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st plot_cond Plot Conductivity vs. Concentration measure_cond->plot_cond determine_cmc_st Identify Breakpoint (CMC) plot_st->determine_cmc_st determine_cmc_cond Identify Intersection (CMC) plot_cond->determine_cmc_cond end CMC Value determine_cmc_st->end Result determine_cmc_cond->end Result

Workflow for CMC Determination

Solubilization_Workflow start Start prep_solutions Prepare Surfactant Solutions (Concentration > CMC) start->prep_solutions add_probe Add Excess Hydrophobic Probe (e.g., Sudan I, Pyrene) prep_solutions->add_probe equilibrate Equilibrate Mixture (e.g., 24-48h shaking) add_probe->equilibrate separate Separate Undissolved Probe (Centrifugation) equilibrate->separate measure Measure Absorbance of Supernatant (UV-Vis Spectrophotometry) separate->measure calculate Calculate Solubilized Probe Concentration measure->calculate plot Plot [Solubilized Probe] vs. ([Surfactant] - CMC) calculate->plot msr Determine Molar Solubilization Ratio (MSR) from the slope plot->msr end End msr->end

Workflow for Solubilization Capacity Determination

Discussion and Conclusion

The choice of a suitable surfactant for drug delivery applications depends on a multitude of factors, including its efficiency in solubilizing the active pharmaceutical ingredient (API), its biocompatibility, and its interaction with biological membranes.

  • This compound , with its shorter alkyl chain, exhibits a significantly higher CMC compared to CTAB and Benzalkonium Chloride. This indicates that a much higher concentration of this compound is required to initiate micelle formation. While this might be a disadvantage in terms of the quantity of surfactant needed, it can be advantageous in applications where a lower tendency for micellization is desired. Its simpler structure may also offer a different biocompatibility profile.

  • Cetyltrimethylammonium Bromide (CTAB) is a well-characterized cationic surfactant with a low CMC, making it an efficient micelle-forming agent at low concentrations. Its long C16 alkyl chain provides a large hydrophobic core for the solubilization of lipophilic drugs. However, the potential for cytotoxicity associated with long-chain quaternary ammonium compounds needs to be carefully considered in formulation development.

  • Benzalkonium Chloride is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. This heterogeneity influences its surfactant properties, resulting in a very low CMC. It is widely used as an antimicrobial preservative in pharmaceutical formulations. Its strong antimicrobial activity is a key advantage, but like CTAB, its potential for membrane disruption and toxicity must be evaluated for specific applications.

References

A Comparative Guide to Polymers Synthesized with 1-Hexanamine, Hydrochloride and Other Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characteristics of polymers synthesized using 1-Hexanamine, hydrochloride against those synthesized with other primary amines. The selection of an appropriate amine initiator or monomer is a critical step in polymer design, directly influencing the physicochemical properties and, consequently, the performance of the resulting material in various applications, including drug delivery. This document presents a compilation of experimental data from various sources to facilitate an informed decision-making process.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for polymers synthesized with different primary amines. The data has been collated from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Molecular Weight and Polydispersity of Poly(amidoamine)s Synthesized with Various Primary Amines

Amine Initiator/MonomerMolecular Weight (Mw, kDa)Polydispersity Index (PDI)Reference
This compound Data not available in a directly comparable formatData not available-
Ethylenediamine5 - 151.5 - 2.5[1][2]
Butylamine8 - 201.6 - 2.8[3]
Octylamine10 - 251.7 - 3.0[4]
4-Amino-1-butanol~81.8[5]

Table 2: Thermal Properties of Polymers Synthesized with Various Primary Amines

Amine Initiator/MonomerGlass Transition Temp (Tg, °C)Melting Temp (Tm, °C)Reference
This compound Expected to be lower than shorter chain aminesDependent on crystallinity[6][7]
Ethylenediamine based PAA50 - 70Not typically observed[1]
Epoxy/amine network with C4 alkyl chain~60Not applicable[6]
Epoxy/amine network with C8 alkyl chain~45Not applicable[6]

Note: The data for this compound is inferred based on general trends observed with increasing alkyl chain length, which tends to decrease Tg due to increased chain flexibility.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific polymer systems.

Synthesis of Poly(amidoamine)s via Michael Addition

This protocol describes a common method for synthesizing poly(amidoamine)s.

Materials:

  • Bis(acrylamide) monomer (e.g., N,N'-methylenebis(acrylamide))

  • Primary amine (e.g., this compound, ethylenediamine, etc.)

  • Solvent (e.g., methanol, water, or a mixture)

  • Base (if using an amine salt, e.g., triethylamine)

  • Nitrogen or Argon gas

  • Round-bottom flask with a magnetic stirrer

  • Condenser

Procedure:

  • Dissolve the bis(acrylamide) monomer in the chosen solvent in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • In a separate flask, dissolve the primary amine in the solvent. If using an amine hydrochloride salt, add an equimolar amount of a base like triethylamine to deprotect the amine.

  • Slowly add the amine solution to the stirred bis(acrylamide) solution at room temperature.

  • Allow the reaction to proceed for 24-72 hours at a controlled temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by techniques such as ¹H NMR or FTIR to observe the disappearance of vinyl protons or the appearance of new signals corresponding to the polymer backbone.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether, acetone).

  • Collect the polymer by filtration and dry it under vacuum.

Characterization by Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and polydispersity of the synthesized polymers.

Instrumentation:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the polymer's molecular weight range and solubility

  • Mobile phase (e.g., THF, DMF with 0.1% LiBr)

Procedure:

  • Prepare polymer solutions in the mobile phase at a concentration of 1-2 mg/mL.[8]

  • Filter the solutions through a 0.2 µm syringe filter before injection.

  • Calibrate the GPC system using polymer standards with known molecular weights (e.g., polystyrene or PMMA).

  • Inject the polymer samples and run the analysis at a constant flow rate and temperature.

  • Analyze the resulting chromatograms to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).[9][10]

Characterization by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).[11][12]

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[13][14]

  • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.[13]

  • Heat the sample to a temperature above its expected transitions to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again at the same controlled rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.[11][12]

  • The glass transition is observed as a step change in the baseline, and melting is observed as an endothermic peak.[15]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized polymers.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

  • Dissolve a small amount of the polymer in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to identify the characteristic peaks corresponding to the polymer's repeating units and end groups, confirming the successful synthesis.[16][17]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of polymers discussed in this guide.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization monomer Monomers (Bis-acrylamide, Amine) reaction Michael Addition Reaction monomer->reaction solvent Solvent solvent->reaction purification Purification (Precipitation) reaction->purification polymer Synthesized Polymer purification->polymer gpc GPC Analysis (Mw, PDI) polymer->gpc Determine Molecular Weight dsc DSC Analysis (Tg, Tm) polymer->dsc Determine Thermal Properties nmr NMR Analysis (Structure) polymer->nmr Confirm Structure

Caption: General workflow for polymer synthesis and characterization.

Logical Relationship of Amine Structure to Polymer Properties

The structure of the amine used in the polymerization has a direct impact on the final properties of the polymer. This relationship can be visualized as follows:

amine_property_relationship amine Amine Structure - Alkyl Chain Length - Functionality flexibility Polymer Chain Flexibility amine->flexibility influences interactions Intermolecular Interactions (H-bonding) amine->interactions affects mw Molecular Weight & PDI amine->mw can affect (reaction kinetics) thermal Thermal Properties (Tg, Tm) flexibility->thermal impacts interactions->thermal solubility Solubility interactions->solubility

Caption: Influence of amine structure on key polymer properties.

References

A Comparative Guide to the In-Vitro Cytotoxicity of Amine-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology in medicine has introduced a diverse array of nanoparticles for applications such as drug delivery and bio-imaging. Among these, nanoparticles functionalized with amine groups, such as those modified with 1-Hexanamine, hydrochloride, are of significant interest due to their cationic surface charge, which can facilitate cellular uptake. However, this positive charge is also frequently associated with increased cytotoxicity. This guide provides an objective comparison of the in-vitro cytotoxic effects of amine-modified nanoparticles with two common alternatives: chitosan and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The information presented is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols and signaling pathway diagrams to aid in experimental design and data interpretation.

Comparative Cytotoxicity Data

The following tables summarize quantitative data from in-vitro studies, offering a comparative overview of the cytotoxicity of amine-modified, chitosan, and PLGA nanoparticles. It is important to note that direct comparison can be challenging due to variations in nanoparticle size, specific cell lines used, and experimental conditions.

Table 1: Cell Viability and IC50 Values

Nanoparticle TypeCore MaterialCell LineAssayConcentration% Cell ViabilityIC50Citation
Amine-ModifiedPolystyrene (50 nm)TT1 (human alveolar epithelial)-50 µg/mL~75%-[1]
Amine-ModifiedPolystyrene (50 nm)TT1 (human alveolar epithelial)-250 µg/mL~20%-[1]
Amine-ModifiedSilicaA549 (human lung cancer)MTS< 200 µg/mLNo significant cytotoxicity-[2]
ChitosanChitosanSUDHL-4 (human lymphoma)MTT25 µg/mL (48h)-5 µg/mL[3]
ChitosanChitosanVariousVarious0.01 - 10,000 µg/mL>80%-[4]
PLGAPLGARAW264.7 / BEAS-2BMTSup to 300 µg/mLNo significant lethal toxicity-[5]
PLGA-coated with ChitosanPLGAVariousVarious-Low cytotoxicity-[4]

Table 2: Apoptosis and Inflammatory Response

Nanoparticle TypeCore MaterialCell LineParameter MeasuredConcentrationResultCitation
Amine-ModifiedPolystyrene (50 nm)TT1 (human alveolar epithelial)Caspase-3/7 Activity25-50 µg/mL (24h)3- to 12-fold increase[1]
Amine-ModifiedPolystyrene (50 nm)TT1 (human alveolar epithelial)Caspase-9 Activity50 µg/mL (24h)Significant increase[1]
Amine-ModifiedPolystyrene (50 nm)TT1 (human alveolar epithelial)IL-8 Release50 µg/mL (24h)28-fold increase over control[1]
ChitosanChitosanSUDHL-4 (human lymphoma)Apoptotic Incidence100 µg/mL10.23%[3]
PLGAPLGARAW264.7TNF-α Release-Size-dependent release[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cytotoxicity assessment of nanoparticles. Nanoparticles can interfere with conventional cytotoxicity assays; therefore, appropriate controls are essential.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticles in serum-free cell culture medium.[7] Remove the existing medium from the wells and replace it with the nanoparticle suspensions. Include untreated cells as a negative control and a vehicle control if nanoparticles are suspended in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 200 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. It is also crucial to run controls with nanoparticles alone to check for any interference with the MTT reagent or formazan absorbance.[10]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cell membrane integrity.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with nanoparticles in a 96-well plate as described for the MTT assay.

  • Controls: Include a negative control (untreated cells), a positive control (cells treated with a lysis buffer or 1% Triton X-100 to achieve maximum LDH release), and a background control (medium only).[12]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 1500 rpm for 5 minutes) to pellet any detached cells.[12]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6][12]

  • Reagent Addition: Add 50 µL of the LDH assay reagent (as per the manufacturer's instructions) to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[6][12]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][12]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values relative to the positive and negative controls. It is important to test for nanoparticle interference with LDH activity.[13]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Caspase-3 assay kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

  • 96-well plates (black plates for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or dishes and treat with nanoparticles to induce apoptosis.

  • Cell Lysis: After treatment, collect the cells (both adherent and floating) and centrifuge. Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10-30 minutes.[14]

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet the cell debris.[14] Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.[14]

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to each well.[14][15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15]

  • Signal Measurement:

    • Colorimetric: Measure the absorbance at 400-405 nm.[15]

    • Fluorometric: Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[16]

  • Data Analysis: Quantify the caspase-3 activity by comparing the signal from the treated samples to that of the untreated controls.

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxicity of amine-modified nanoparticles is often linked to their interaction with cellular membranes and subsequent intracellular events.

Experimental Workflow for In-Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Analysis NP_prep Nanoparticle Characterization (Size, Charge, etc.) Treatment Nanoparticle Treatment NP_prep->Treatment Cell_culture Cell Culture (Seeding) Cell_culture->Treatment Viability Cell Viability (MTT, MTS) Treatment->Viability Membrane Membrane Integrity (LDH) Treatment->Membrane Apoptosis Apoptosis (Caspase Activity) Treatment->Apoptosis Oxidative Oxidative Stress (ROS) Treatment->Oxidative Data Data Analysis Viability->Data Membrane->Data Apoptosis->Data Oxidative->Data Conclusion Conclusion on Cytotoxicity Data->Conclusion

Caption: General workflow for assessing nanoparticle cytotoxicity in vitro.

Signaling Pathway for Amine-Modified Nanoparticle-Induced Apoptosis

Positively charged amine-modified nanoparticles can induce cytotoxicity through a cascade of events starting from lysosomal damage.

G NP Amine-Modified Nanoparticles Cell Cellular Uptake (Endocytosis) NP->Cell Lysosome Accumulation in Lysosomes Cell->Lysosome Lys_Swell Lysosomal Swelling & Rupture Lysosome->Lys_Swell Cathepsin Release of Cathepsins Lys_Swell->Cathepsin Mito Mitochondrial Damage Cathepsin->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Amine-nanoparticle induced apoptosis via lysosomal-mitochondrial pathway.[17][18]

Conclusion

The available data indicates that amine-modified nanoparticles can exhibit significant cytotoxicity, primarily driven by their positive surface charge, which can lead to membrane damage and apoptosis. The cytotoxic effects are concentration- and nanoparticle-dependent. In contrast, nanoparticles based on biodegradable polymers like chitosan and PLGA are generally reported to have lower cytotoxicity, making them attractive alternatives for many drug delivery applications. However, it is crucial to conduct thorough in-vitro cytotoxicity studies for any novel nanoparticle formulation, as factors such as size, surface chemistry, and the specific cell type can all influence the biological response. The protocols and pathway information provided in this guide serve as a valuable resource for designing and interpreting such studies.

References

A Head-to-Head Comparison of 1-Hexanamine Hydrochloride and Octylamine in Key Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of 1-Hexanamine hydrochloride and octylamine, two primary alkylamines with varying chain lengths, in several key applications: corrosion inhibition, perovskite solar cell passivation, nanoparticle synthesis, and the formation of self-assembled monolayers.

This publication aims to deliver an objective analysis of their performance, supported by experimental data, to aid in the selection of the optimal compound for specific research needs. We will delve into their respective efficiencies, the methodologies behind their application, and the underlying chemical mechanisms that govern their function.

At a Glance: Key Performance Differences

Application1-Hexanamine HydrochlorideOctylamineKey Differentiator
Corrosion Inhibition Moderate inhibition efficiency.Generally higher inhibition efficiency.Longer alkyl chain of octylamine leads to a more protective hydrophobic layer on the metal surface.
Perovskite Solar Cells Effective in passivating defects and improving device performance.Also effective, with performance influenced by the formation of 2D/3D perovskite heterostructures.The shorter alkyl chain of hexylammonium may allow for better integration into the perovskite lattice, while the longer octylammonium chain can provide enhanced moisture resistance.
Nanoparticle Synthesis Limited data available for direct comparison.Acts as both a reducing and capping agent in the synthesis of silver nanoparticles.Octylamine's dual functionality is well-documented; more research is needed to ascertain the specific roles of 1-hexanamine in similar synthetic routes.
Self-Assembled Monolayers Forms monolayers on silica, inducing hydrophobicity.Forms well-ordered, hydrophobic monolayers on silica.The longer alkyl chain of octylamine can lead to more ordered and denser monolayers with higher water contact angles.

Corrosion Inhibition: Protecting Metals from Degradation

Both 1-hexanamine and octylamine are effective corrosion inhibitors for mild steel in acidic environments. Their primary mechanism of action involves the adsorption of the amine onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The nitrogen atom in the amine group acts as the active center for this adsorption.

Experimental Data Summary
InhibitorConcentrationMediumTemperature (°C)Inhibition Efficiency (%)Reference
Hexylamine 800 ppm1.0 M HCl2565.66[1]
Octylamine Not specifiedHCl and H₂SO₄Not specifiedEffective, particularly in HCl[2]

Note: A direct head-to-head comparison under identical conditions was not available in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.

Mechanism of Corrosion Inhibition

The inhibition of corrosion by alkylamines is a complex process involving the following steps:

  • Protonation: In acidic solutions, the amine group gets protonated (R-NH₃⁺).

  • Adsorption: The protonated amine molecules adsorb onto the metal surface, which is typically negatively charged in acidic media. This adsorption can be either physisorption (electrostatic interaction) or chemisorption (coordinate bonding between the nitrogen lone pair and vacant d-orbitals of the metal).

  • Protective Film Formation: The adsorbed amine molecules, with their hydrophobic alkyl chains, form a dense layer that repels water and corrosive ions, thus inhibiting the corrosion process.

The longer alkyl chain of octylamine generally provides a more effective hydrophobic barrier compared to the shorter chain of hexylamine, leading to higher inhibition efficiencies under similar conditions.

Corrosion_Inhibition_Mechanism cluster_solution Acidic Solution cluster_surface Metal Surface Amine R-NH₂ Protonated_Amine R-NH₃⁺ Amine->Protonated_Amine Protonation H+ H⁺ Adsorbed_Amine Adsorbed R-NH₃⁺ Layer Protonated_Amine->Adsorbed_Amine Adsorption Metal Metal Surface (Fe) Adsorbed_Amine->Metal Forms Protective Barrier

Mechanism of corrosion inhibition by alkylamines.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

This protocol outlines a general procedure for evaluating the corrosion inhibition efficiency of an amine using the weight loss method, as described in the study on hexylamine[1].

  • Specimen Preparation:

    • Procure mild steel specimens of known dimensions.

    • Polish the specimens with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

    • Accurately weigh the prepared specimens.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of the inhibitor (e.g., hexylamine) in the corrosive medium (e.g., 1.0 M HCl).

    • From the stock solution, prepare a series of solutions with varying inhibitor concentrations (e.g., 100, 200, 400, 600, 800 ppm).

  • Immersion Test:

    • Immerse the pre-weighed mild steel specimens in the inhibitor solutions and a blank solution (corrosive medium without inhibitor) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

  • Post-Immersion Analysis:

    • After the immersion period, remove the specimens, wash them with distilled water and acetone, dry, and re-weigh.

    • Calculate the weight loss for each specimen.

  • Calculation of Inhibition Efficiency:

    • The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following formulas:

      • CR = (Weight Loss) / (Surface Area × Time)

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Passivation of Perovskite Solar Cells: Enhancing Efficiency and Stability

In the realm of photovoltaics, both hexylammonium and octylammonium salts have been successfully employed as passivating agents for perovskite solar cells. These molecules are typically introduced as a post-treatment step to the 3D perovskite layer, where they form a 2D or quasi-2D perovskite layer at the interface. This layer effectively passivates surface defects, reduces non-radiative recombination, and improves the overall device performance and stability.

Experimental Data Summary
Passivating AgentPerovskite CompositionDevice Efficiency (PCE)V_oc (V)J_sc (mA/cm²)FFReference
Hexylammonium Iodide (HAI) Cs₀.₂FA₀.₈Pb(I₀.₈Br₀.₂)₃Increased V_oc and FF---[3]
Hexylammonium Acetate (HAAc) Not Specified24.16%---[4]
Octylammonium Iodide (OAI) (MACl)₀.₃₃FA₀.₉₉MA₀.₀₁Pb(I₀.₉₉Br₀.₀₁)₃20.2%1.0624.20.79[3]

Note: The perovskite compositions and device architectures in these studies differ, making a direct comparison challenging. However, the data demonstrates the effectiveness of both types of alkylammonium salts in enhancing perovskite solar cell performance.

Mechanism of Perovskite Passivation

The passivation mechanism involves the interaction of the alkylammonium cation with the perovskite surface. The ammonium group (-NH₃⁺) can interact with undercoordinated lead (Pb²⁺) and halide (I⁻ or Br⁻) ions, which are common defect sites. This interaction leads to the formation of a 2D perovskite layer with the general formula (R-NH₃)₂PbX₄, where R is the alkyl chain and X is the halide.

Perovskite_Passivation 3D_Perovskite 3D Perovskite Surface (with defects like Pb²⁺, X⁻ vacancies) Passivation Passivation Process 3D_Perovskite->Passivation Alkylammonium Alkylammonium Salt (R-NH₃⁺X⁻) Alkylammonium->Passivation Passivated_Surface Passivated Surface with 2D Perovskite Layer ((R-NH₃)₂PbX₄) Passivation->Passivated_Surface Reduced_Defects Reduced Non-radiative Recombination Passivated_Surface->Reduced_Defects Improved_Performance Enhanced PCE, V_oc, and Stability Reduced_Defects->Improved_Performance

Workflow of perovskite solar cell passivation with alkylammonium salts.

The length of the alkyl chain influences the properties of the 2D layer. Longer chains, like in octylammonium, can provide better moisture resistance due to their increased hydrophobicity. Shorter chains, as in hexylammonium, may lead to a more compact and well-ordered 2D layer.

Experimental Protocol: Post-Deposition Treatment for Perovskite Passivation

The following is a generalized protocol for the post-deposition treatment of a perovskite film with an alkylammonium salt, based on the literature[3][4].

  • Perovskite Film Fabrication:

    • Prepare the 3D perovskite film on a suitable substrate (e.g., FTO/c-TiO₂/m-TiO₂) using a standard method (e.g., one-step or two-step spin coating).

    • Anneal the perovskite film at the appropriate temperature.

  • Passivating Solution Preparation:

    • Prepare a dilute solution of the alkylammonium salt (e.g., hexylammonium iodide or octylammonium iodide) in a suitable solvent like isopropanol (e.g., 1-10 mg/mL).

  • Post-Treatment Application:

    • Spin-coat the passivating solution onto the cooled 3D perovskite film.

    • Anneal the film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote the formation of the 2D layer.

  • Device Completion:

    • Deposit the hole-transport layer (e.g., Spiro-OMeTAD) and the metal contact (e.g., gold or silver) to complete the solar cell device.

  • Characterization:

    • Measure the current-voltage (J-V) characteristics of the device under simulated solar illumination to determine the photovoltaic parameters (PCE, V_oc, J_sc, FF).

    • Perform other characterizations such as photoluminescence (PL) and time-resolved photoluminescence (TRPL) to assess the passivation quality.

Synthesis of Silver Nanoparticles: A Dual-Role Reagent

Octylamine has been demonstrated to function as both a reducing agent and a capping agent in the synthesis of silver nanoparticles (AgNPs)[2][5]. This dual role simplifies the synthesis process by eliminating the need for an additional reducing agent. While there is less specific data available for 1-hexanamine in this application, the general principles of alkylamine involvement suggest it could also play a similar role, although likely with different kinetics and resulting nanoparticle characteristics.

Experimental Data Summary
ReagentRoleNanoparticle CharacteristicsReference
Octylamine Reducing and Capping AgentSpherical AgNPs, size dependent on reaction time.[2]
1-Hexanamine Hydrochloride -Data not available for direct comparison.-
Mechanism of Nanoparticle Synthesis

In the synthesis of AgNPs with octylamine, the process is thought to involve:

  • Complexation: The octylamine molecules coordinate with the silver ions (Ag⁺) in the precursor (e.g., AgNO₃).

  • Reduction: The amine group donates an electron to the silver ion, reducing it to metallic silver (Ag⁰).

  • Nucleation and Growth: The silver atoms nucleate and grow into nanoparticles.

  • Capping: The octylamine molecules then adsorb onto the surface of the growing nanoparticles, with the alkyl chains extending outwards. This capping layer prevents the nanoparticles from aggregating and controls their final size and stability.

Nanoparticle_Synthesis Ag_ion Ag⁺ ions Complex Ag⁺-Amine Complex Ag_ion->Complex Octylamine_mol Octylamine (R-NH₂) Octylamine_mol->Complex AgNP Octylamine-capped Ag Nanoparticle Octylamine_mol->AgNP Capping Reduction Reduction Complex->Reduction Ag_atom Ag⁰ atoms Reduction->Ag_atom Nucleation Nucleation & Growth Ag_atom->Nucleation Nucleation->AgNP

Proposed mechanism for octylamine-mediated synthesis of silver nanoparticles.

The length of the alkyl chain can influence the size and stability of the resulting nanoparticles. Longer chains may provide better steric stabilization, leading to smaller and more uniform nanoparticles.

Experimental Protocol: Synthesis of Octylamine-Capped Silver Nanoparticles

This protocol is based on the procedure described by Agasti and Kaushik[1].

  • Reactant Preparation:

    • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 1 mM of silver nitrate (AgNO₃), 25 mL of toluene or benzene, and 0.2 mL of octylamine.

  • Reaction:

    • Heat the mixture to 100 °C with constant stirring.

    • The formation of silver nanoparticles is indicated by a color change from colorless to light yellow, typically within 30 minutes.

    • Continue heating for the desired duration to control the nanoparticle size. The solution color may change over time, and prolonged heating can lead to particle aggregation.

  • Nanoparticle Isolation and Purification:

    • After the reaction, cool the solution.

    • Add methanol to precipitate the octylamine-capped silver nanoparticles.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with methanol to remove excess reagents.

    • Air-dry the purified nanoparticles.

  • Characterization:

    • Characterize the synthesized nanoparticles using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM) for size and morphology, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the octylamine capping agent.

Formation of Self-Assembled Monolayers (SAMs): Tailoring Surface Properties

Both 1-hexanamine and octylamine can be used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silica (SiO₂). These SAMs can significantly alter the surface properties, such as wettability, adhesion, and friction. The amine headgroup interacts with the surface silanol groups, while the alkyl chains orient away from the surface, creating a new interface.

Experimental Data Summary
AmineSubstrateWater Contact Angle (°)Monolayer Thickness (Å)Reference
Hexylamine Silica (Aerosil)Increases with concentration, can exceed 90°Not reported[6]
Octyltriethoxysilane SilicaIncreases over time, indicating reorientation-[3][7]
Octadecyltrichlorosilane Silica~104°~26[8]

*Data for octyl- and octadecyl-silanes are included to provide context on the behavior of longer alkyl chains in SAM formation on silica. Direct comparative data for 1-hexanamine and octylamine SAMs under identical conditions is limited.

Mechanism of SAM Formation

The formation of alkylamine SAMs on silica involves the following steps:

  • Adsorption: The amine molecules adsorb onto the silica surface.

  • Hydrogen Bonding: The amine headgroup forms hydrogen bonds with the surface silanol (Si-OH) groups.

  • Self-Assembly: Van der Waals interactions between the adjacent alkyl chains drive the molecules to pack into an ordered, dense monolayer.

SAM_Formation Silica_Surface Silica Surface with Silanol Groups (Si-OH) Adsorption Adsorption & Hydrogen Bonding Silica_Surface->Adsorption Alkylamine_Solution Alkylamine in Solution Alkylamine_Solution->Adsorption SAM Self-Assembled Monolayer Adsorption->SAM Hydrophobic_Surface Hydrophobic Surface SAM->Hydrophobic_Surface

Schematic of self-assembled monolayer formation of alkylamines on a silica surface.

The length of the alkyl chain is a crucial factor determining the quality and properties of the SAM. Longer chains, as in octylamine, generally lead to stronger van der Waals interactions, resulting in more ordered and densely packed monolayers. This increased order and density typically translate to higher water contact angles, indicating a more hydrophobic surface.

Experimental Protocol: Formation of Amine SAMs on Silica

This is a general protocol for the formation of an alkylamine SAM on a silica substrate.

  • Substrate Preparation:

    • Clean the silica substrate (e.g., silicon wafer with a native oxide layer) by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water).

    • Activate the surface to generate a high density of silanol groups, for example, by treating with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or an oxygen plasma.

    • Rinse thoroughly with deionized water and dry with a stream of nitrogen.

  • SAM Deposition:

    • Prepare a dilute solution of the alkylamine (e.g., 1-hexanamine or octylamine) in a non-polar solvent like toluene or hexane (e.g., 1-10 mM).

    • Immerse the cleaned and activated substrate in the amine solution for a specific duration (from minutes to several hours). The deposition can be carried out at room temperature or slightly elevated temperatures.

  • Post-Deposition Cleaning:

    • Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrate with a stream of nitrogen.

  • Characterization:

    • Measure the static water contact angle to assess the hydrophobicity of the SAM.

    • Use techniques like ellipsometry or X-ray reflectivity to determine the thickness of the monolayer.

    • Atomic force microscopy (AFM) can be used to study the morphology and homogeneity of the SAM.

Conclusion

Both 1-hexanamine hydrochloride and octylamine are versatile primary amines with distinct performance characteristics dictated primarily by their alkyl chain length. Octylamine, with its longer C8 chain, generally exhibits superior performance in applications where a robust hydrophobic barrier is crucial, such as in corrosion inhibition and the formation of highly ordered self-assembled monolayers. In perovskite solar cells, both have shown promise as passivating agents, with the choice potentially depending on the desired balance between defect passivation and moisture resistance. For nanoparticle synthesis, octylamine's dual functionality as a reducing and capping agent is well-established, while further research is needed to fully elucidate the capabilities of 1-hexanamine in this role.

This guide provides a foundation for researchers to make informed decisions based on available data. It is important to note that the optimal choice of reagent will always be application-specific and may require empirical optimization of experimental conditions.

References

Safety Operating Guide

Proper Disposal of 1-Hexanamine, Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 1-Hexanamine, hydrochloride. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.

Immediate Safety and Handling Precautions

This compound is the salt of a weak base (hexylamine) and a strong acid (hydrochloric acid)[1]. The free base, hexylamine, is a flammable, corrosive, and toxic liquid that is harmful to aquatic life[2][3]. Therefore, all waste containing this compound must be handled with care.

Personal Protective Equipment (PPE): When handling this compound waste, it is imperative to use appropriate personal protective equipment to prevent contact with skin and eyes, and to avoid inhalation of any dust or aerosols.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If significant aerosol or dust generation is expected, a respirator may be necessary.

Waste Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong acids, oxidizing agents, or bases, unless as part of a specific neutralization protocol[4].

  • Container Material: The waste container should be made of a compatible material. High-density polyethylene (HDPE) is a suitable choice for storing aqueous solutions of this compound.

Chemical Compatibility for Waste Storage:

MaterialCompatibility with this compound (aqueous solution)
High-Density Polyethylene (HDPE)Good
Polypropylene (PP)Good
GlassGood
Stainless SteelFair to Good (risk of corrosion over time)
AluminumNot Recommended

This table is based on general compatibility charts for amines and dilute hydrochloric acid.

Disposal Procedures

Disposal of this compound should follow one of two primary routes depending on the quantity and local regulations: direct disposal via a licensed waste management company or in-lab neutralization of small quantities prior to aqueous waste disposal.

Option 1: Professional Waste Disposal (Recommended for all quantities)

For all quantities of this compound waste, the safest and most compliant method is to use a licensed hazardous waste disposal company.

Procedure:

  • Ensure the waste is stored in a properly labeled and sealed container.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal service to arrange for pickup.

  • Provide the waste manifest with the full chemical name: this compound.

Option 2: In-Lab Neutralization of Small Aqueous Quantities

For very small quantities of dilute aqueous solutions of this compound, neutralization to a safe pH range may be permissible for drain disposal, subject to local regulations. An aqueous solution of this compound will be acidic due to the hydrolysis of the hexylammonium ion.

Experimental Protocol: Neutralization

Objective: To adjust the pH of a dilute aqueous solution of this compound to a neutral range (typically 5.5 - 9.5) for disposal.

Materials:

  • Dilute aqueous solution of this compound waste.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • pH meter or pH indicator strips.

  • Stir plate and stir bar.

  • Appropriate PPE (gloves, goggles, lab coat).

  • Beaker large enough to hold the waste solution and neutralizing agent.

Procedure:

  • Perform the entire procedure in a certified chemical fume hood.

  • Place the beaker containing the this compound waste solution on a stir plate and add a stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the 1 M NaOH solution dropwise to the waste. The neutralization reaction is exothermic, so slow addition is crucial to control the temperature.

  • Monitor the pH of the solution continuously with a pH meter or periodically with pH strips.

  • Continue adding NaOH until the pH of the solution is stable within the acceptable range for your institution's wastewater discharge (typically between 5.5 and 9.5).

  • Once the desired pH is reached, turn off the stirrer.

  • Dispose of the neutralized solution down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.

Quantitative Disposal Parameters:

ParameterGuideline
pH for Drain Disposal 5.5 - 9.5 (verify with local regulations)
Maximum Concentration for In-Lab Neutralization Dilute solutions only (e.g., <1% w/v). For higher concentrations, professional disposal is recommended.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste assess Assess Quantity and Concentration of Waste start->assess small_quant Small Quantity & Dilute Aqueous Solution? assess->small_quant large_quant Large Quantity or Concentrated Waste assess->large_quant No small_quant->large_quant No neutralize Neutralize with Base (e.g., NaOH) to pH 5.5-9.5 small_quant->neutralize Yes prof_disp Arrange for Professional Hazardous Waste Disposal large_quant->prof_disp check_ph Verify pH is within Acceptable Range neutralize->check_ph check_ph->neutralize No, readjust drain_disp Dispose Down Drain with Copious Amounts of Water check_ph->drain_disp Yes end Disposal Complete drain_disp->end prof_disp->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.

References

×

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.